Boc-Phe-Leu-Phe-Leu-Phe
Description
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-DWCHZDDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216738 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-73-8 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boc-Phe-Leu-Phe-Leu-Phe, commonly abbreviated as Boc-FLFLF or BOC2, is a synthetic, N-terminally protected pentapeptide. It is widely recognized and utilized in immunological and pharmacological research as a selective and competitive antagonist of the human Formyl Peptide Receptor 1 (FPR1). By blocking the binding of cognate agonists, such as the bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLP), Boc-FLFLF effectively inhibits downstream signaling cascades that mediate proinflammatory responses in phagocytic leukocytes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative biological activity, and detailed experimental protocols relevant to the study of Boc-FLFLF.
Chemical and Physical Properties
Boc-FLFLF is a well-characterized peptide with the following properties:
-
Sequence: this compound
-
Molecular Formula: C44H59N5O8
-
Molecular Weight: 785.97 g/mol
-
CAS Number: 73572-58-4
-
Appearance: White solid powder
-
Solubility: Insoluble in water, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1]
Mechanism of Action: Formyl Peptide Receptor 1 (FPR1) Antagonism
Boc-FLFLF exerts its biological effects primarily through competitive antagonism of FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[2]
3.1 The FPR1 Signaling Pathway
FPR1 is a key component of the innate immune system, recognizing N-formylated peptides that are characteristic of bacterial proteins or released from damaged host cell mitochondria.[3] Agonist binding to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This activation triggers a cascade of intracellular signaling events, including:
-
Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG and elevated Ca2+ levels synergistically activate PKC, which phosphorylates a variety of downstream targets.
-
MAPK Pathway Activation: FPR1 signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) pathway.
These signaling events culminate in a range of cellular responses crucial for host defense and inflammation, such as chemotaxis (directed cell migration), phagocytosis, degranulation, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[4]
3.2 Inhibition by Boc-FLFLF
Boc-FLFLF, as a competitive antagonist, binds to the orthosteric site of FPR1, thereby preventing the binding of fMLP and other agonists.[2] This blockade inhibits the initiation of the entire downstream signaling cascade, effectively suppressing the pro-inflammatory cellular responses mediated by FPR1 activation.
Quantitative Biological Activity
The antagonist potency of Boc-FLFLF has been quantified in various functional assays. The following table summarizes key activity parameters reported in the literature.
| Parameter | Assay Description | Cell Type | Agonist | Value | Reference |
| KD | Intracellular Calcium Mobilization | Not Specified | Not Specified | 230 nM | [5] |
| IC50 | fMLP-induced Calcium Mobilization | HL-60 cells | fMLP | 2000 nM | [5] |
| pIC50 | Enzyme Release | Not Specified | Not Specified | 6.59 | [6] |
| EC50 | Inhibition of fMLP-induced Superoxide (B77818) Production | Neutrophils | fMLP | 0.25 µM | [5] |
Note: The potency of an antagonist (e.g., IC50 value) can vary depending on the specific experimental conditions, including the concentration of the agonist used.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the antagonist activity of Boc-FLFLF.
5.1 Calcium Mobilization Assay
This assay measures the ability of Boc-FLFLF to inhibit agonist-induced increases in intracellular calcium concentration.
-
Cell Line: Human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype, or freshly isolated human neutrophils.
-
Reagents:
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO) for cell differentiation (if using HL-60 cells)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
fMLP (agonist)
-
Boc-FLFLF (antagonist)
-
-
Protocol:
-
Cell Preparation: Culture and differentiate HL-60 cells as required. On the day of the assay, harvest the cells, wash with HBSS, and resuspend in HBSS at a concentration of 1 x 106 cells/mL.
-
Dye Loading: Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend the cell pellet in fresh HBSS.
-
Antagonist Pre-incubation: Aliquot the Fura-2 loaded cells into a 96-well plate. Add various concentrations of Boc-FLFLF (or vehicle control) to the wells and incubate for 5-10 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Agonist Stimulation: Program the plate reader to inject a solution of fMLP (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Record the fluorescence ratio (340/380 nm) over time, before and after the addition of fMLP. The inhibition of the fMLP-induced calcium peak in the presence of Boc-FLFLF is used to determine its IC50 value.
-
5.2 Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of Boc-FLFLF to block the directed migration of neutrophils towards a chemoattractant.
-
Apparatus: Boyden chamber or Transwell® inserts (5.0 µm pore size).
-
Cells: Freshly isolated human neutrophils.
-
Reagents:
-
HBSS with 0.1% BSA
-
fMLP (chemoattractant)
-
Boc-FLFLF (antagonist)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
-
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation). Resuspend the purified neutrophils in HBSS/BSA at 2 x 106 cells/mL.
-
Antagonist Incubation: Incubate the neutrophil suspension with various concentrations of Boc-FLFLF (or vehicle control) for 15-30 minutes at 37°C.
-
Chamber Setup: Add fMLP (at a concentration optimal for chemotaxis, e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Cell Seeding: Place the Transwell® inserts into the wells and add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Migration: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
-
Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by direct cell counting.[5][7]
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of Boc-FLFLF and determine the IC50.
-
5.3 Superoxide Production (NADPH Oxidase Activity) Assay
This assay measures the inhibition of fMLP-induced ROS production by Boc-FLFLF.
-
Cells: Freshly isolated human neutrophils.
-
Reagents:
-
HBSS with calcium and magnesium
-
Luminol (B1675438) (chemiluminescent probe)
-
Horseradish peroxidase (HRP)
-
fMLP (agonist)
-
Boc-FLFLF (antagonist)
-
-
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol. Resuspend in HBSS at 1 x 106 cells/mL.
-
Assay Preparation: In a white 96-well plate, add the neutrophil suspension to each well. Add luminol (e.g., 50 µM) and HRP (e.g., 4 U/mL) to each well.
-
Antagonist Pre-incubation: Add various concentrations of Boc-FLFLF (or vehicle control) to the wells and incubate for 5-10 minutes at 37°C.
-
Signal Measurement: Place the plate in a luminometer set to 37°C.
-
Agonist Stimulation: Inject fMLP (e.g., 100 nM) into each well to stimulate the cells.
-
Data Acquisition: Immediately begin recording the chemiluminescence signal over time (e.g., for 30 minutes).
-
Data Analysis: The inhibitory effect of Boc-FLFLF is determined by comparing the peak or total luminescence signal in treated wells to the control wells. Calculate the EC50 value for the inhibition of superoxide production.[8][9]
-
Experimental and Logical Workflow Visualization
6.1 General Experimental Workflow for GPCR Antagonist Characterization
The characterization of a GPCR antagonist like Boc-FLFLF typically follows a multi-step process, starting from initial binding assays to functional cellular assays.
Conclusion
This compound is an indispensable tool for researchers investigating the role of FPR1 in inflammation and innate immunity. Its well-defined mechanism of action as a selective FPR1 antagonist, coupled with its commercially availability, makes it a standard negative control and a valuable pharmacological probe. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory, enabling robust and reproducible scientific inquiry into the complex signaling pathways governed by formyl peptide receptors. As with any pharmacological agent, careful consideration of experimental design, including appropriate controls and concentration ranges, is paramount for the accurate interpretation of results.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Boc-FLFLF Peptide: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Boc-FLFLF, a widely utilized antagonist of the formyl peptide receptor 1 (FPR1). The document details its chemical structure and properties, summarizing key quantitative data regarding its binding affinity and inhibitory concentrations in various functional assays. A significant focus is placed on its mechanism of action, specifically the inhibition of the FPR1 signaling pathway, which is visually represented. Furthermore, this guide offers detailed, step-by-step experimental protocols for key assays in which Boc-FLFLF is commonly employed, including neutrophil chemotaxis, superoxide (B77818) production, and intracellular calcium mobilization. This document is intended to serve as a valuable resource for researchers in immunology, inflammation, and drug development who are working with or considering the use of this important research tool.
Introduction
Boc-FLFLF, also known as Boc-2, is a synthetic N-terminally blocked pentapeptide that acts as a competitive antagonist of the formyl peptide receptor 1 (FPR1).[1][2] FPRs are a family of G protein-coupled receptors (GPCRs) predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[3] By blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLP) to FPR1, Boc-FLFLF effectively inhibits downstream pro-inflammatory responses, including chemotaxis, superoxide production, and degranulation.[2][4][5] This makes it an invaluable tool for studying the physiological and pathological roles of FPR1 in inflammatory processes.
Structure and Chemical Properties
The chemical structure of Boc-FLFLF is characterized by a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of a five-amino-acid peptide chain. The standard sequence is composed of all L-amino acids: Boc-Phe-Leu-Phe-Leu-Phe-OH.[6] However, a common variant utilizes D-Leucine in the second and fourth positions (Boc-Phe-dLeu-Phe-dLeu-Phe), which is also referred to as Boc-FLFLF or BOC2 in the literature.[7] It is crucial for researchers to note the specific stereoisomer used in their experiments, as it may influence the peptide's activity and properties.
Table 1: Chemical and Physical Properties of Boc-FLFLF (L-amino acid form)
| Property | Value | Reference(s) |
| Alternate Names | Boc-2, this compound-OH, Boc-PLPLP | [5] |
| Molecular Formula | C44H59N5O8 | [6] |
| Molecular Weight | 785.99 g/mol | [6] |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in DMSO. Slightly soluble in chloroform (B151607) and methanol (B129727) (0.1-1 mg/ml). Soluble in distilled water up to 2 mg/ml. | [5] |
| Storage | Store at -20°C. The product is hygroscopic and should be protected from light. After reconstitution, it should be aliquoted and stored at -20°C. | |
| Stability | ≥ 2 years at -20°C | [5] |
Biological Activity and Quantitative Data
Boc-FLFLF is a selective antagonist for FPR1 at low concentrations, though it may show some inhibitory effects on FPR2 at higher concentrations (>10 µM).[2][8] Its primary biological function is the inhibition of cellular responses mediated by FPR1 activation.
Table 2: Quantitative Biological Data for Boc-FLFLF
| Parameter | Value | Assay Conditions | Cell Type | Reference(s) |
| Ki | 1.46 µM | Inhibition of fMLP-induced responses | Differentiated HL-60 cells | [5] |
| Ki (Calcium) | 0.43 µM | Inhibition of fMLP-induced intracellular calcium increase | Differentiated HL-60 cells | [5] |
| Ki (Superoxide) | 1.04 µM | Inhibition of fMLP-induced superoxide formation | Differentiated HL-60 cells | [5] |
| Ki (β-glucuronidase) | 1.82 µM | Inhibition of fMLP-induced β-glucuronidase release | Differentiated HL-60 cells | [5] |
| KD | 230 nM | Intracellular calcium mobilization assay | Not specified | [7] |
| IC50 | ~958 nM | Inhibition of fMIFL-induced NADPH oxidase activity | Mouse bone marrow-derived neutrophils | [9] |
| EC50 | 0.25 µM | Inhibition of fMLP-induced superoxide production | Neutrophils | [7] |
Mechanism of Action: FPR1 Signaling Pathway Inhibition
Boc-FLFLF exerts its inhibitory effects by competitively binding to FPR1, thereby preventing the conformational changes required for receptor activation and downstream signaling. The activation of FPR1 by an agonist typically initiates a cascade of intracellular events that are blocked by Boc-FLFLF.
References
- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Phe-Leu-Phe-Leu-Phe, commonly abbreviated as Boc-FLFLF, is a potent and selective synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged host cells. By competitively inhibiting the binding of agonists to FPR1, Boc-FLFLF effectively blocks the initiation of downstream signaling cascades that lead to key inflammatory responses such as chemotaxis, superoxide (B77818) production, and degranulation. This technical guide provides a comprehensive overview of the mechanism of action of Boc-FLFLF, including its molecular interactions, effects on cellular signaling pathways, and detailed protocols for key experimental assays. Quantitative data on its inhibitory activity are presented for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its function.
Core Mechanism of Action: Competitive Antagonism of FPR1
Boc-FLFLF functions as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a class A G protein-coupled receptor that is primarily coupled to the Gi class of heterotrimeric G proteins.[2] The primary role of FPR1 is to detect N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), which are potent chemoattractants for phagocytic leukocytes like neutrophils and macrophages.[1]
The mechanism of action of Boc-FLFLF involves its direct binding to FPR1, thereby physically obstructing the binding of endogenous and exogenous agonists. This inhibition prevents the conformational changes in the receptor that are necessary for the activation of the associated G protein. Consequently, the downstream signaling pathways that are normally initiated by agonist binding are abrogated.
Upon agonist binding, FPR1 typically activates a signaling cascade that includes:
-
G Protein Dissociation: The activated FPR1 catalyzes the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to the dissociation of the Gαi and Gβγ subunits.[3]
-
Downstream Effector Modulation: Both the Gαi and Gβγ subunits can modulate the activity of various downstream effector molecules. A key pathway activated by the Gβγ subunit is the activation of Phospholipase Cβ (PLCβ).[3]
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4]
-
Cellular Responses: The rise in intracellular calcium and the activation of other signaling molecules, such as protein kinase C (PKC) by DAG, lead to a variety of cellular responses, including chemotaxis, superoxide production via NADPH oxidase, and the release of granular enzymes like β-glucuronidase.[5]
Boc-FLFLF, by preventing the initial agonist-receptor interaction, effectively inhibits all of these subsequent events.
Data Presentation: Inhibitory Potency of Boc-FLFLF
The inhibitory activity of Boc-FLFLF has been quantified in various cellular assays. The following tables summarize the reported IC50 and Ki values, providing a clear comparison of its potency in inhibiting different FPR1-mediated responses.
| Assay | Cell Type | Agonist | IC50 (µM) | Reference |
| Superoxide Production | Neutrophils | fMLP | 0.25 | [5] |
| NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | fMIFL | ~0.958 | [6] |
| Calcium Mobilization | HL-60 cells | fMLP | 2.0 | [5] |
| Assay | Cell Type | Agonist | Ki (µM) | Reference |
| Receptor Binding | Differentiated HL-60 cells | fMLP | 1.46 | [7] |
| Intracellular Calcium Level Increase | Differentiated HL-60 cells | fMLP | 0.43 | [7] |
| Superoxide Formation | Differentiated HL-60 cells | fMLP | 1.04 | [7] |
| β-Glucuronidase Release | Differentiated HL-60 cells | fMLP | 1.82 | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of Boc-FLFLF are provided below.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration in response to FPR1 activation and its inhibition by Boc-FLFLF using the ratiometric fluorescent indicator Fura-2 AM.[8]
Materials:
-
Neutrophils or FPR1-expressing cell line (e.g., HL-60 cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Boc-FLFLF
-
FPR1 agonist (e.g., fMLP)
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation: Isolate neutrophils or culture FPR1-expressing cells to the desired confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution in HBS containing a final concentration of 1-5 µM Fura-2 AM and 0.02% Pluronic F-127. b. Resuspend the cells in the Fura-2 AM loading solution and incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification. c. After incubation, wash the cells twice with HBS to remove extracellular dye. d. Resuspend the cells in HBS at a final concentration of 1-5 x 10^6 cells/mL.
-
Assay Performance: a. Pipette the cell suspension into a black-walled, clear-bottom 96-well plate. b. To test for antagonistic activity, pre-incubate the cells with various concentrations of Boc-FLFLF for 5-15 minutes at room temperature. c. Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340 nm / 380 nm excitation, 510 nm emission). d. Add the FPR1 agonist (e.g., fMLP) to the wells and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. The inhibitory effect of Boc-FLFLF is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
Superoxide Production Assay (Cytochrome c Reduction)
This protocol details the measurement of superoxide anion (O2•−) production by neutrophils, a key functional response to FPR1 activation, and its inhibition by Boc-FLFLF. The assay is based on the superoxide-dependent reduction of cytochrome c.[2][9]
Materials:
-
Isolated human neutrophils
-
Cytochrome c (from bovine heart)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Boc-FLFLF
-
FPR1 agonist (e.g., fMLP)
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Assay Setup: a. Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL. b. In a 96-well plate, add neutrophils (e.g., 2 x 10^5 cells/well). c. Add cytochrome c to a final concentration of 50-100 µM. d. For antagonist testing, pre-incubate the cells with various concentrations of Boc-FLFLF for 5-15 minutes at 37°C. e. Include control wells with SOD to confirm that the measured reduction of cytochrome c is specific to superoxide.
-
Measurement: a. Initiate the reaction by adding the FPR1 agonist (e.g., fMLP). b. Immediately begin monitoring the change in absorbance at 550 nm over time at 37°C.
-
Data Analysis: The rate of cytochrome c reduction is proportional to the rate of superoxide production. Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[10] The inhibitory effect of Boc-FLFLF is quantified by comparing the rate of superoxide production in its presence versus its absence.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method to assess the directed migration of neutrophils towards a chemoattractant, a process inhibited by Boc-FLFLF.[11][12]
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boc-FLFLF
-
FPR1 agonist (e.g., fMLP) as the chemoattractant
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Assembly: a. Place the chemoattractant (fMLP in chemotaxis buffer) in the lower wells of the Boyden chamber. b. Place the microporous membrane over the lower wells. c. Assemble the chamber by placing the upper component on top of the membrane.
-
Cell Preparation and Addition: a. Resuspend isolated neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL. b. To test for inhibition, pre-incubate the neutrophils with various concentrations of Boc-FLFLF. c. Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 30-60 minutes to allow for cell migration.
-
Analysis: a. After incubation, disassemble the chamber and remove the membrane. b. Scrape off the non-migrated cells from the top surface of the membrane. c. Fix and stain the migrated cells on the bottom surface of the membrane. d. Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Interpretation: The number of migrated cells is a measure of the chemotactic response. The inhibitory effect of Boc-FLFLF is determined by the reduction in the number of migrated cells in response to the chemoattractant.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the Boc-FLFLF mechanism of action.
Caption: FPR1 Signaling Pathway and Inhibition by Boc-FLFLF.
Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.
References
- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. | Read by QxMD [read.qxmd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Biological Function of Boc-FLFLF: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the biological function of Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe), a synthetic peptide that has garnered significant interest in the fields of immunology and pharmacology. Boc-FLFLF is a selective and potent antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor pivotal to the innate immune response. By competitively inhibiting the binding of endogenous and exogenous agonists to FPR1, Boc-FLFLF effectively modulates key cellular functions of phagocytic leukocytes, particularly neutrophils. This guide will detail its mechanism of action, its impact on cellular signaling pathways, and its utility as a research tool in studying inflammation and related pathological conditions. Furthermore, we present a compilation of quantitative data on its activity and detailed protocols for key experimental assays.
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a critical pattern recognition receptor expressed predominantly on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[1] It recognizes N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or from damaged mitochondria.[1] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS), all of which are essential components of the host defense mechanism.[2]
However, dysregulated FPR1 activity can contribute to the pathogenesis of various inflammatory diseases. Consequently, the development of specific FPR1 antagonists is of great interest for both basic research and therapeutic applications.[3] Boc-FLFLF has emerged as a valuable tool in this context, serving as a selective inhibitor of FPR1-mediated responses.[4] This guide aims to provide a comprehensive resource on the biological functions of Boc-FLFLF for the scientific community.
Mechanism of Action
Boc-FLFLF functions as a competitive antagonist at the FPR1. Its chemical structure, featuring a bulky tert-butyloxycarbonyl (Boc) group at the N-terminus in place of the formyl group found in agonists, allows it to bind to the receptor without initiating the conformational changes necessary for G-protein coupling and subsequent downstream signaling.[2][5] This effectively blocks the binding of FPR1 agonists like fMLP, thereby inhibiting the initiation of the pro-inflammatory signaling cascade.[4] While highly selective for FPR1 at lower concentrations, it is important to note that at concentrations exceeding 10 µM, Boc-FLFLF may exhibit some off-target effects, including partial inhibition of the formyl peptide receptor-like 1 (FPRL1/FPR2).[4][6]
Impact on Cellular Signaling Pathways
By blocking FPR1 activation, Boc-FLFLF prevents the dissociation of the heterotrimeric G-protein (primarily of the Gi family) into its Gα and Gβγ subunits.[2] This abrogation of the initial step in the signaling cascade leads to the inhibition of several key downstream effector pathways:
-
Phospholipase C (PLC) Pathway: Inhibition of PLC activation prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, blocks the release of intracellular calcium stores and the activation of protein kinase C (PKC).[5]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: Boc-FLFLF prevents the activation of PI3K, a critical regulator of cell migration, survival, and phagocytosis.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of MAPK cascades, including ERK1/2, which are involved in cell proliferation and inflammation, is also attenuated by Boc-FLFLF.[3]
The culmination of these inhibitory effects at the molecular level manifests as a potent suppression of various neutrophil functions.
Quantitative Data Summary
The following tables summarize the key quantitative data for Boc-FLFLF's biological activity.
Table 1: Inhibitory Potency of Boc-FLFLF on Cellular Responses
| Cellular Response | Agonist | Cell Type | IC50 / EC50 | Reference(s) |
| NADPH Oxidase Activity | fMIFL | Mouse Bone Marrow Neutrophils | ~958 nM | [7] |
| Superoxide (B77818) Production | fMLP | Human Neutrophils | 0.25 µM | Not explicitly cited |
| Chemotaxis | fMLP | Human Neutrophils | 24 nM - 4.5 µM | [3] |
| Calcium Mobilization | fMLP | FPR1-HL60 cells | Not explicitly cited | [3] |
Table 2: Binding Affinity of Boc-FLFLF for FPR1
| Parameter | Ligand | Cell Type | Value | Reference(s) |
| Ki | WKYMVm-FITC | FPR1-HL60 / FPR1-RBL cells | ~100 nM | [3] |
| Kd | 64Cu-FLFLF-PEG12 | FPR1-expressing HEK293T cells | 37 ± 11 nM | [8][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of Boc-FLFLF.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of Boc-FLFLF to inhibit the directed migration of neutrophils towards a chemoattractant.[11][12]
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Boc-FLFLF
-
fMLP
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Cell viability stain (e.g., Trypan Blue)
-
Quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI-1640 medium and determine cell concentration and viability. Adjust the cell suspension to the desired concentration (e.g., 1 x 106 cells/mL).
-
Antagonist Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of Boc-FLFLF or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add RPMI-1640 medium containing fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber. Place the porous membrane over the lower wells.
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for chemotaxis.
-
Quantification:
-
Microscopy: Remove the membrane, fix, and stain the cells. Count the number of migrated cells in several high-power fields.
-
Fluorometry/Luminometry: Lyse the cells that have migrated to the lower chamber and quantify the amount of a fluorescent or luminescent marker that was pre-loaded into the cells or is indicative of cell number (e.g., ATP levels).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Boc-FLFLF compared to the vehicle control. Determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of Boc-FLFLF to block the fMLP-induced increase in intracellular calcium concentration.[3]
Materials:
-
FPR1-expressing cell line (e.g., HL-60 cells differentiated to be neutrophil-like, or transfected HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS with and without calcium
-
Boc-FLFLF
-
fMLP
-
Fluorometric plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading: Harvest and resuspend the FPR1-expressing cells in HBSS without calcium. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS without calcium to remove excess dye and resuspend them in HBSS with calcium.
-
Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate and pre-incubate with various concentrations of Boc-FLFLF or vehicle control for 15-30 minutes at room temperature.
-
Baseline Reading: Measure the baseline fluorescence for a short period using the plate reader.
-
Agonist Stimulation: Add a solution of fMLP (e.g., 100 nM) to the wells and immediately begin kinetic measurement of fluorescence changes over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the fMLP-induced calcium mobilization by Boc-FLFLF and calculate the IC50 value.
NADPH Oxidase Activity Assay
This assay quantifies the production of superoxide anion (O2-), a primary product of the NADPH oxidase enzyme, and the inhibitory effect of Boc-FLFLF.[7][13]
Materials:
-
Isolated human neutrophils
-
Cytochrome c or luminol/isoluminol
-
Horseradish peroxidase (HRP) (for chemiluminescence)
-
HBSS
-
Boc-FLFLF
-
fMLP
-
Spectrophotometer or luminometer
Protocol:
-
Neutrophil Preparation: Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.
-
Antagonist Pre-incubation: Pre-incubate the neutrophils with various concentrations of Boc-FLFLF or vehicle control for 5-10 minutes at 37°C.
-
Assay Setup:
-
Spectrophotometric Method (Cytochrome c reduction): In a 96-well plate, add the pre-incubated neutrophils, cytochrome c, and HBSS.
-
Chemiluminescence Method: In a luminometer plate, add the pre-incubated neutrophils, luminol/isoluminol, and HRP.
-
-
Agonist Stimulation: Initiate the reaction by adding fMLP (e.g., 1 µM).
-
Measurement:
-
Spectrophotometry: Measure the change in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide production.
-
Chemiluminescence: Measure the light emission over time.
-
-
Data Analysis: Calculate the rate of superoxide production for each condition. Determine the percentage of inhibition by Boc-FLFLF and calculate the IC50 value.
β-Glucuronidase Release Assay
This assay measures the degranulation of neutrophils by quantifying the release of the azurophilic granule enzyme, β-glucuronidase, and its inhibition by Boc-FLFLF.[14]
Materials:
-
Isolated human neutrophils
-
Cytochalasin B
-
HBSS
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
Glycine (B1666218) buffer (pH 10.4)
-
Boc-FLFLF
-
fMLP
-
Spectrophotometer
Protocol:
-
Neutrophil Preparation: Isolate and prepare human neutrophils. Pre-treat the cells with cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C to enhance degranulation.
-
Antagonist Pre-incubation: Add various concentrations of Boc-FLFLF or vehicle control and incubate for an additional 10 minutes.
-
Agonist Stimulation: Stimulate the neutrophils with fMLP (e.g., 1 µM) for 15-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Enzyme Assay: Transfer the supernatants to a new plate. Add the p-nitrophenyl-β-D-glucuronide substrate and incubate at 37°C for an appropriate time (e.g., 1-4 hours).
-
Measurement: Stop the enzymatic reaction by adding glycine buffer and measure the absorbance at 405 nm.
-
Data Analysis: The absorbance is proportional to the amount of released β-glucuronidase. Calculate the percentage of inhibition of enzyme release by Boc-FLFLF and determine the IC50 value.
In Vivo Applications
Boc-FLFLF has been utilized in various animal models of inflammation to investigate the role of FPR1 in disease pathogenesis. For instance, in a rat model of myocardial ischemia-reperfusion injury, Boc-FLFLF was shown to inhibit the protective action of fMLP, highlighting the involvement of FPR1 in this process.[15] In another study, the anti-alopecia effect of fMLP in etoposide-treated neonatal rats was not blocked by Boc-FLFLF, suggesting that this particular effect is not mediated by FPR1.[15] These studies underscore the utility of Boc-FLFLF as a specific tool to dissect the in vivo functions of FPR1.
Conclusion
Boc-FLFLF is a well-characterized and selective antagonist of FPR1 that serves as an indispensable tool for researchers investigating the role of this receptor in innate immunity and inflammatory diseases. Its ability to potently inhibit a range of neutrophil functions, including chemotaxis, calcium mobilization, and NADPH oxidase activity, makes it a valuable pharmacological probe. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in the laboratory. Further research into the therapeutic potential of FPR1 antagonists like Boc-FLFLF may lead to the development of novel anti-inflammatory therapies.
References
- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Retention of 64Cu-FLFLF, a Formyl Peptide Receptor 1-Specific PET Probe, Correlates with Macrophage and Neutrophil Abundance in Lung Granulomas from Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF): A Technical Guide to its Function as a Formyl Peptide Receptor 1 (FPR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), a widely utilized antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, plays a critical role in the innate immune response by recognizing N-formylated peptides from bacteria and mitochondria. Boc-FLFLF serves as a valuable tool for investigating the physiological and pathological roles of FPR1-mediated signaling. This document details the chemical properties of Boc-FLFLF, its mechanism of action, and its inhibitory effects on key cellular functions. Quantitative data on its potency are presented in structured tables, and detailed experimental protocols for its characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its application in research and drug development.
Introduction
Formyl Peptide Receptor 1 (FPR1) is a crucial pattern recognition receptor that initiates inflammatory responses upon binding to N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF). Activation of FPR1 triggers a cascade of intracellular signaling events in leukocytes, particularly neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the host defense mechanism. However, dysregulated FPR1 activity is implicated in various inflammatory diseases.
This compound (Boc-FLFLF), also known as Boc-2, is a synthetic pentapeptide that acts as a competitive antagonist of FPR1. By blocking the binding of agonists like fMLF, Boc-FLFLF effectively inhibits the downstream signaling pathways, making it an indispensable tool for elucidating the roles of FPR1 in health and disease.
Chemical Properties of Boc-FLFLF
| Property | Value |
| Full Name | N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine |
| Synonyms | Boc-2, Boc-FLFLF |
| Molecular Formula | C₄₄H₅₉N₅O₈ |
| Molecular Weight | 786.0 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Chemical Structure | (Illustrative purposes only) |
Mechanism of Action
Boc-FLFLF functions as a competitive antagonist at the FPR1 binding site. The N-terminal tert-butoxycarbonyl (Boc) group is a key structural feature that confers its antagonistic properties, preventing the receptor from adopting an active conformation upon binding. This blockade of agonist binding inhibits the G-protein coupling and the subsequent activation of downstream signaling cascades.
Signaling Pathways Inhibited by Boc-FLFLF
Upon agonist binding, FPR1 activates heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple effector enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). Boc-FLFLF, by preventing the initial agonist binding, effectively abrogates these downstream events.
Quantitative Data on Boc-FLFLF Activity
The potency of Boc-FLFLF as an FPR1 antagonist has been quantified in various functional assays. The following tables summarize the key inhibitory parameters.
Table 1: Binding Affinity of Boc-FLFLF for FPR1
| Parameter | Value | Assay Type | Cell Type | Reference |
| Ki | 1.46 µM | Competitive Radioligand Binding | Differentiated HL-60 | [1] |
| Apparent Kd | 230 nM | Intracellular Calcium Mobilization | Not Specified | [2] |
Table 2: Functional Inhibitory Potency of Boc-FLFLF
| Inhibited Function | IC₅₀ / EC₅₀ Value | Agonist Used | Assay Type | Cell Type | Reference |
| Superoxide Production | EC₅₀ = 0.25 µM | fMLF | Superoxide Anion Generation | Neutrophils | [2] |
| NADPH Oxidase Activity | IC₅₀ ≈ 958 nM | fMIFL | NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | [3] |
| Calcium Mobilization | Ki = 0.43 µM | fMLP | Intracellular Calcium Flux | Differentiated HL-60 | [1] |
| β-Glucuronidase Release | Ki = 1.82 µM | fMLP | Degranulation Assay | Differentiated HL-60 | [1] |
| Chemotaxis | IC₅₀ = 5 - 16 µM (for a class of related compounds) | fMLF | Boyden Chamber Assay | Neutrophils | [4] |
Note: IC₅₀ and Ki values can vary depending on the specific experimental conditions, including the agonist concentration used.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the antagonistic activity of Boc-FLFLF are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Boc-FLFLF for FPR1 by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Isolate membranes from cells overexpressing FPR1 (e.g., differentiated HL-60 cells).
-
Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled FPR1 agonist (e.g., [³H]fMLF), and varying concentrations of Boc-FLFLF.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Boc-FLFLF to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Boc-FLFLF to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by an FPR1 agonist.
Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood or use an FPR1-expressing cell line.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of Boc-FLFLF for a short period.
-
Agonist Stimulation: Add a fixed concentration of an FPR1 agonist (e.g., fMLF) to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric plate reader or a flow cytometer.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of Boc-FLFLF and calculate the percentage of inhibition relative to the control (agonist alone). Plot the percentage of inhibition against the Boc-FLFLF concentration to determine the IC₅₀ value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of Boc-FLFLF to inhibit the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Chamber Setup: Prepare a Boyden chamber with a microporous membrane separating the upper and lower wells.
-
Chemoattractant: Add a solution containing an FPR1 agonist (e.g., fMLF) to the lower wells.
-
Cell Preparation: Isolate neutrophils and resuspend them in a suitable medium. Pre-incubate the cells with various concentrations of Boc-FLFLF.
-
Cell Seeding: Add the pre-incubated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator to allow for cell migration.
-
Quantification of Migration: After the incubation period, quantify the number of neutrophils that have migrated to the lower side of the membrane. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower well.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Boc-FLFLF and determine the IC₅₀ value.
Neutrophil Degranulation Assay (β-Glucuronidase Release)
This assay measures the inhibitory effect of Boc-FLFLF on the release of granular enzymes, such as β-glucuronidase, from activated neutrophils.
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils and resuspend them in a buffer containing cytochalasin B to enhance degranulation.
-
Antagonist Pre-incubation: Pre-incubate the neutrophils with various concentrations of Boc-FLFLF.
-
Stimulation: Add an FPR1 agonist (e.g., fMLF) to stimulate degranulation.
-
Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Enzyme Activity Measurement: Collect the supernatant and measure the activity of β-glucuronidase using a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
Data Analysis: Calculate the percentage of inhibition of enzyme release for each concentration of Boc-FLFLF and determine the IC₅₀ value.
Selectivity and Limitations
Boc-FLFLF exhibits preferential antagonism for FPR1 at lower micromolar concentrations.[5] However, at higher concentrations (typically above 10 µM), it can also inhibit signaling through the Formyl Peptide Receptor 2 (FPR2/ALX).[5] Therefore, careful dose-response studies are crucial to ensure selectivity in experiments. For studies requiring high specificity for FPR1, other antagonists like Cyclosporin H may be considered, although they may have their own off-target effects.
Conclusion
This compound (Boc-FLFLF) is a potent and widely used antagonist of FPR1. Its ability to competitively block agonist binding and inhibit downstream signaling pathways makes it an invaluable research tool for investigating the role of FPR1 in inflammation, immunology, and other physiological and pathological processes. This technical guide provides the essential information, including quantitative data and detailed experimental protocols, to effectively utilize Boc-FLFLF in a research setting. A thorough understanding of its mechanism of action, potency, and limitations is critical for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting the FPR1 signaling pathway.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 2. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC-delta controls the fMLF-induced overproduction of superoxide by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Boc-FLFLF in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-FLFLF, a synthetic N-t-butoxycarbonyl-protected peptide (Boc-Phe-Leu-Phe-Leu-Phe), is a crucial tool in the field of inflammation research. It primarily functions as a competitive antagonist of the N-formyl peptide receptors (FPRs), with a notable preference for FPR1 over other members of the FPR family.[1][2] FPRs are G protein-coupled receptors (GPCRs) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[3][4] These receptors play a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria, initiating a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4] By selectively blocking FPR1, Boc-FLFLF allows researchers to dissect the specific roles of this receptor in various inflammatory processes and to evaluate the therapeutic potential of targeting the FPR1 signaling pathway. This guide provides an in-depth overview of Boc-FLFLF, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
Boc-FLFLF exerts its anti-inflammatory effects by competitively binding to FPR1, thereby preventing the binding of its natural agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[2] This blockade inhibits the downstream signaling cascades that lead to leukocyte activation and recruitment to sites of inflammation. While highly potent in antagonizing FPR1, it is important to note that at higher concentrations (typically above 10 µM), Boc-FLFLF can also exhibit inhibitory effects on FPR2 (also known as FPRL1).[2][5][6] Therefore, careful dose-selection is critical in experiments aiming to specifically probe the function of FPR1.
Quantitative Data
The following tables summarize the key quantitative parameters of Boc-FLFLF's activity from various in vitro studies.
| Parameter | Value | Cell Type/System | Agonist | Reference |
| IC₅₀ | ~958 nM | Mouse bone marrow-derived neutrophils | fMIFL | [7] |
| IC₅₀ | Not specified, but effective at submicromolar concentrations | Human neutrophils | fMLP | [8] |
| Parameter | Value | Assay Type | Reference |
| Kᵢ | Not explicitly quantified in the provided results | Not specified | |
| Kₑ | Not explicitly quantified in the provided results | Not specified |
Note: IC₅₀ values can vary depending on the specific agonist and its concentration used in the assay. Kᵢ (inhibitor constant) and Kₑ (equilibrium dissociation constant of the antagonist) values provide a more absolute measure of antagonist affinity but were not explicitly found in the search results.
Signaling Pathways
Activation of FPR1 by an agonist like fMLP initiates a complex intracellular signaling cascade. Boc-FLFLF, by blocking the initial receptor-agonist interaction, prevents the activation of these downstream pathways.
FPR1 Signaling Cascade
Upon agonist binding, FPR1, a G protein-coupled receptor, activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits.[1][3] These subunits then trigger multiple effector pathways:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][3]
-
Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors like Akt.[1][3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also leads to the phosphorylation and activation of members of the MAPK family, including extracellular signal-regulated kinase (ERK).[9][]
Boc-FLFLF's antagonism of FPR1 effectively inhibits these signaling events, including calcium mobilization and ERK phosphorylation.[9]
Connection to NF-κB and NLRP3 Inflammasome
The activation of FPR1 can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[4][9] However, the direct inhibition of fMLP-induced NF-κB activation by Boc-FLFLF is an area requiring more specific investigation.
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β.[11] While some studies suggest a potential cross-talk between FPRs and NLRP3 inflammasome activation, a direct regulatory role of Boc-FLFLF on the NLRP3 inflammasome has not been definitively established in the reviewed literature.[12]
Experimental Protocols
Boc-FLFLF is a valuable tool in a variety of in vitro and in vivo assays to study inflammation. Below are detailed methodologies for key experiments.
In Vitro Assays
1. Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant, a process that is inhibited by Boc-FLFLF.
-
Principle: Neutrophils are placed in the upper chamber of a Transwell insert, separated by a porous membrane from a lower chamber containing a chemoattractant (e.g., fMLP). The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.[13][14] Assess purity and viability.
-
Preparation of Reagents:
-
Prepare a stock solution of Boc-FLFLF in DMSO and dilute to desired concentrations in assay buffer (e.g., RPMI-1640). A typical final concentration for effective FPR1 antagonism is around 1 µM.[5]
-
Prepare the chemoattractant fMLP in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 nM).[5]
-
-
Assay Setup:
-
Add the fMLP solution to the lower wells of a 24- or 96-well Transwell plate.
-
In separate tubes, pre-incubate the isolated neutrophils with various concentrations of Boc-FLFLF or vehicle control (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes.
-
Quantification:
-
Remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by staining the cells and counting them under a microscope, or by using a fluorescence-based assay (e.g., with Calcein-AM) and a plate reader.[15]
-
-
2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to agonist stimulation, a key event in neutrophil activation that is blocked by Boc-FLFLF.
-
Principle: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with an agonist like fMLP, the release of calcium from intracellular stores leads to an increase in fluorescence, which can be measured over time.
-
Protocol:
-
Cell Preparation: Isolate neutrophils as described for the chemotaxis assay.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. After loading, wash the cells to remove extracellular dye.
-
Assay Setup:
-
Place the dye-loaded neutrophils in a fluorometer cuvette or a 96-well plate compatible with a fluorescence plate reader.
-
Pre-treat the cells with Boc-FLFLF (e.g., 1 µM) or vehicle for 5-15 minutes at room temperature.[16]
-
-
Measurement:
-
Establish a baseline fluorescence reading.
-
Add the agonist fMLP (e.g., 10 nM) and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).[17]
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence in Boc-FLFLF-treated cells to that in vehicle-treated cells.
-
3. NADPH Oxidase Activity Assay (ROS Production)
This assay measures the production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex, a hallmark of the neutrophil respiratory burst, which is inhibited by Boc-FLFLF.
-
Principle: The production of superoxide (B77818) (O₂⁻), the primary product of NADPH oxidase, is detected using a chemiluminescent or colorimetric probe.
-
Protocol (using Luminol-enhanced chemiluminescence):
-
Cell Preparation: Isolate neutrophils as previously described.
-
Assay Setup:
-
In a 96-well white plate, add neutrophils, a chemiluminescent probe (e.g., Luminol), and horseradish peroxidase (HRP).
-
Pre-incubate the cells with various concentrations of Boc-FLFLF or vehicle control for 5-10 minutes at 37°C.[7]
-
-
Stimulation and Measurement:
-
Stimulate the neutrophils with an agonist such as fMLP (e.g., 100 nM) or phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Immediately measure the chemiluminescence over time using a luminometer.
-
-
Data Analysis: The integrated light emission is proportional to the amount of ROS produced. Calculate the IC₅₀ of Boc-FLFLF for the inhibition of ROS production.
-
In Vivo Models
Carrageenan-Induced Peritonitis in Mice
This is a common model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds like Boc-FLFLF.
-
Principle: Intraperitoneal injection of carrageenan induces an inflammatory response characterized by the recruitment of leukocytes, primarily neutrophils, into the peritoneal cavity.
-
Protocol:
-
Animal Model: Use male C57BL/6 mice (or other suitable strain).
-
Treatment:
-
Administer Boc-FLFLF or vehicle control (e.g., saline with a small amount of DMSO) to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). A dose of 1 mg/kg has been used in some studies.[4]
-
The timing of Boc-FLFLF administration relative to the inflammatory stimulus is crucial (e.g., 30 minutes prior to carrageenan injection).
-
-
Induction of Peritonitis: Inject a solution of carrageenan (e.g., 1% in saline) into the peritoneal cavity of the mice.
-
Sample Collection: At a specific time point after carrageenan injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with PBS to collect the inflammatory exudate.
-
Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Perform differential cell counts on cytospin preparations stained with a hematological stain (e.g., Giemsa) to specifically quantify the number of neutrophils.
-
-
Outcome: Compare the number of recruited neutrophils in the Boc-FLFLF-treated group to the vehicle-treated group to assess the anti-inflammatory effect.
-
Conclusion
Boc-FLFLF is an indispensable tool for investigating the role of FPR1 in inflammation. Its selectivity for FPR1, although concentration-dependent, allows for the targeted inhibition of a key pathway in innate immunity. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively employ Boc-FLFLF to elucidate the complex mechanisms of inflammatory diseases and to explore novel therapeutic strategies targeting the formyl peptide receptor family. As with any pharmacological inhibitor, careful experimental design, including appropriate dose-response studies and controls, is essential for obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiogenesis Inhibition by N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2): A Technical Guide
Abstract
N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) is a synthetic peptide initially recognized for its role as an antagonist of formyl peptide receptors (FPRs), specifically FPR1 and FPR2.[1][2][3] Emerging research has unveiled a novel, FPR-independent mechanism by which BOC2 exerts potent anti-angiogenic effects. This guide delineates the core mechanism of action, provides a compilation of quantitative data from key experimental assays, details the methodologies for these experiments, and illustrates the involved signaling pathways and workflows. The primary anti-angiogenic activity of BOC2 stems from its ability to directly interact with the heparin-binding domains of key pro-angiogenic growth factors, such as Vascular Endothelial Growth Factor-A (VEGF-A) and Fibroblast Growth Factor 2 (FGF2), thereby preventing their interaction with their cognate receptors on endothelial cells and inhibiting downstream signaling cascades essential for neovascularization.[1][2][3]
Core Mechanism of Action
The anti-angiogenic properties of BOC2 are primarily attributed to its direct binding to heparin-binding growth factors. This represents a significant departure from its canonical role as an FPR antagonist.
-
Interaction with Heparin-Binding Domain: BOC2 has been shown to interact with the heparin-binding domain of the VEGF-A165 isoform.[1][2] This interaction is crucial as heparin and heparan sulfate (B86663) proteoglycans (HSPGs) on the endothelial cell surface act as co-receptors, facilitating the binding of VEGF-A165 to its primary receptor, VEGFR2.
-
Inhibition of Growth Factor-Receptor Complex Formation: By occupying the heparin-binding site, BOC2 effectively competes with heparin/HSPGs.[1] This competition sterically hinders the formation of the functional VEGF-A165/VEGFR2 signaling complex. The peptide does not affect the activity of non-heparin-binding isoforms like VEGF-A121, highlighting the specificity of its mechanism.[1][2]
-
Suppression of Downstream Signaling: The prevention of VEGF-A165 binding to VEGFR2 leads to a marked reduction in receptor phosphorylation (pVEGFR2).[1] Consequently, the activation of critical downstream pro-angiogenic signaling pathways, including the ERK1/2 and Akt pathways, is significantly inhibited.[1][4]
-
Broad Spectrum Activity: The inhibitory action of BOC2 is not limited to VEGF-A. It also effectively blocks the angiogenic activity of other heparin-binding growth factors, including FGF2, by preventing its interaction with its receptor, FGFR1, and subsequent downstream signaling.[1][2][3] This suggests that BOC2 acts as a multi-target, heparin-binding growth factor antagonist.[1][2][3]
It is important to note that the L-enantiomer of BOC2 (l-BOC2) is responsible for this anti-angiogenic activity. In contrast, the all-D-enantiomer (d-BOC2) is devoid of VEGF antagonist activity and has been observed to be pro-angiogenic through the activation of FPR3.[5][6]
Quantitative Data on Anti-Angiogenic Effects
The inhibitory effects of BOC2 have been quantified across various endothelial cell-based bioassays. The following tables summarize the key findings.
Table 1: Inhibition of VEGF-A165-Induced Signaling and Proliferation
| Assay | Target | Concentration of BOC2 | Observed Inhibition | Reference |
| VEGFR2 Phosphorylation | pVEGFR2 in HUVECs | 10 - 100 µM | Dose-dependent decrease | [4] |
| ERK1/2 Phosphorylation | pERK1/2 in HUVECs | 10 - 100 µM | Dose-dependent decrease | [4] |
| Akt Phosphorylation | pAkt in HUVECs | 10 - 100 µM | Dose-dependent decrease | [4] |
| HUVEC Sprouting | VEGF-A165-induced sprouts | 30 - 100 µM | Significant reduction in sprout formation | [1] |
Table 2: Inhibition of FGF2-Induced Signaling and Proliferation
| Assay | Target | Concentration of BOC2 | Observed Inhibition | Reference |
| FGFR1 Phosphorylation | pFGFR1 in GM7373-flg cells | 10 - 100 µM | Dose-dependent decrease | [7] |
| ERK1/2 Phosphorylation | pERK1/2 in GM7373-flg cells | 10 - 100 µM | Dose-dependent decrease | [7] |
| Akt Phosphorylation | pAkt in GM7373-flg cells | 10 - 100 µM | Dose-dependent decrease | [7] |
| Cell Proliferation | FGF2-stimulated GM7373-flg cells | 30 - 100 µM | Significant decrease in cell count | [7] |
| HUVEC Sprouting | FGF2-induced sprouts | 30 - 100 µM | Significant reduction in sprout formation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the anti-angiogenic activity of BOC2.
Endothelial Cell Sprouting Assay (HUVEC Spheroids)
This assay assesses the ability of endothelial cells to form capillary-like sprouts, a hallmark of angiogenesis.
-
Spheroid Formation: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and suspended in culture medium containing 0.25% (w/v) methylcellulose (B11928114). This suspension is then dispensed as hanging drops onto the lid of a petri dish and incubated overnight to allow the formation of cellular spheroids.
-
Embedding: Spheroids of uniform size are collected and embedded in a fibrinogen solution. The addition of thrombin initiates the polymerization of fibrin (B1330869), creating a 3D gel matrix that mimics the extracellular matrix.
-
Treatment: The fibrin gel containing the spheroids is overlaid with culture medium supplemented with a pro-angiogenic stimulus (e.g., 30 ng/mL VEGF-A165 or FGF2) in the presence or absence of varying concentrations of BOC2.
-
Incubation and Analysis: The cultures are incubated for 24-48 hours to allow for sprout formation. The extent of angiogenesis is quantified by measuring the cumulative length of all sprouts originating from each spheroid using imaging software.
Western Blot Analysis for Receptor Phosphorylation
This technique is used to detect the activation state of key signaling proteins.
-
Cell Culture and Stimulation: Endothelial cells (e.g., HUVECs) are grown to near confluence and then serum-starved for several hours. The cells are then pre-treated with different concentrations of BOC2 for a short period before being stimulated with a growth factor (e.g., 30 ng/mL VEGF-A165) for 10-20 minutes.
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-pVEGFR2, anti-pERK1/2, anti-pAkt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., total ERK2, α-tubulin) to ensure equal protein loading.[4][7]
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Chip Preparation: A sensor chip (e.g., BIAcore CM5) is activated, and a target molecule, such as soluble FGFR1 (sFGFR1), is immobilized onto the chip surface.
-
Interaction Analysis: A solution containing the analyte (e.g., 100 nM FGF2) is injected over the chip surface, either alone or co-injected with varying concentrations of BOC2.
-
Data Acquisition: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU). The response is monitored in real-time.
-
Analysis: The RU values at the end of the injection are plotted as a function of the BOC2 concentration to determine the inhibitory effect of BOC2 on the FGF2/sFGFR1 interaction.[7]
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Signaling Pathway of BOC2-Mediated Angiogenesis Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. iris.unibs.it [iris.unibs.it]
- 6. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
D-Peptide Analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH: A Technical Guide to their Pro-Neovascularization Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide Boc-Phe-Leu-Phe-Leu-Phe-COOH and its analogues are synthetic peptides that have garnered significant interest in the field of angiogenesis research. While the L-enantiomer of this peptide, often referred to as l-BOC2, has been shown to inhibit angiogenesis by antagonizing vascular endothelial growth factor (VEGF), its all-D-enantiomer counterparts exhibit a contrasting, pro-angiogenic activity.[1][2] This technical guide provides an in-depth overview of the pro-neovascularization effects of D-peptide analogues of this compound-COOH, focusing on their mechanism of action, quantitative effects in various experimental models, and detailed experimental protocols. The primary focus will be on the succinimidyl-conjugated D-peptide variant, Succ-d-FLFLF (d-Succ-F3), which has demonstrated potent pro-angiogenic capabilities.[1][2]
Mechanism of Action: Targeting Endothelial N-formyl Peptide Receptor 3 (FPR3)
The pro-angiogenic activity of D-peptide analogues of this compound-COOH is mediated through the activation of N-formyl peptide receptor 3 (FPR3), a G protein-coupled receptor expressed on endothelial cells.[1][2] Unlike its L-counterpart which interacts with angiogenic growth factors, the D-peptides directly engage and activate FPR3.[1] This activation initiates a signaling cascade that promotes various stages of neovascularization, including endothelial cell proliferation, migration, and tube formation.
The involvement of a G protein-coupled receptor is evidenced by the complete suppression of the pro-angiogenic effects of d-Succ-F3 in the presence of pertussis toxin, a known inhibitor of Gi/o proteins.[2] Further evidence for the specific role of FPR3 is provided by the inhibition of d-Succ-F3-induced angiogenesis by the FPR2/FPR3 antagonist WRW4 and an anti-FPR3 antibody.[1][2]
Quantitative Data Summary
The pro-angiogenic effects of d-Succ-F3 have been quantified in a series of in vitro, ex vivo, and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Angiogenesis Assays in Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Peptide (Concentration) | Result | Statistical Significance |
| Sprouting Assay | d-Succ-F3 (10 µM) | ~2.5-fold increase in sprout number vs. control | p < 0.001 |
| l-Succ-F3 (10 µM) | No significant effect | - | |
| Chemotaxis Assay | d-Succ-F3 (1 µM) | ~3-fold increase in migrated cells vs. control | p < 0.001 |
| Tube Formation Assay | d-Succ-F3 (10 µM) | ~2-fold increase in tube length vs. control | p < 0.01 |
Table 2: Ex Vivo and In Vivo Angiogenesis Assays
| Model | Assay | Peptide (Amount/Concentration) | Result | Statistical Significance |
| Chick Embryo | Chorioallantoic Membrane (CAM) Assay | d-Succ-F3 (10 nmol/egg) | Significant increase in blood vessel branching | p < 0.01 |
| Zebrafish Embryo | Subintestinal Vessel (SIV) Angiogenesis | d-Succ-F3 (10 µM) | ~1.5-fold increase in vessel branching | p < 0.05 |
| Adult Mouse | Matrigel Plug Assay | d-Succ-F3 (10 nmol/plug) | ~3-fold increase in hemoglobin content vs. control | p < 0.01 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pro-angiogenic effects of D-peptide analogues.
Peptide Synthesis (Solid-Phase Synthesis)
The D-peptide analogues of this compound-COOH can be synthesized using a standard solid-phase peptide synthesis (SPPS) protocol with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected D-amino acids (D-Phe, D-Leu)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Boc-anhydride for N-terminal protection
-
Succinimidyl succinate (B1194679) for N-terminal modification (for d-Succ-F3)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-D-amino acid with HBTU and HOBt in the presence of DIPEA and couple it to the resin.
-
Washing: Wash the resin extensively with DMF and DCM (Dichloromethane).
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent D-amino acid in the sequence (Phe-Leu-Phe-Leu-Phe).
-
N-terminal Modification:
-
For Boc-d-FLFLF: After the final coupling, deprotect the N-terminal Fmoc group and react the peptide with Boc-anhydride.
-
For d-Succ-F3: After the final coupling and deprotection, react the peptide with succinimidyl succinate.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
In Vitro HUVEC Assays
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with growth factors at 37°C in a 5% CO2 humidified incubator.
a. HUVEC Spheroid Sprouting Assay:
-
Generate HUVEC spheroids by hanging drop method (800 cells/20 µL drop) for 24 hours.
-
Embed the spheroids in a collagen gel matrix in a 24-well plate.
-
Overlay the gel with EGM-2 medium containing the D-peptide analogues or vehicle control.
-
Incubate for 24-48 hours.
-
Capture images of the spheroids using a microscope.
-
Quantify the number and cumulative length of sprouts originating from each spheroid.
b. HUVEC Chemotaxis Assay:
-
Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with gelatin.
-
Plate HUVECs in the upper chamber in serum-free medium.
-
Add the D-peptide analogues or vehicle control to the lower chamber as a chemoattractant.
-
Incubate for 4-6 hours.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields.
c. HUVEC Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in EGM-2 medium.
-
Add the D-peptide analogues or vehicle control to the wells.
-
Incubate for 6-12 hours.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the total tube length and the number of branch points using angiogenesis analysis software.
Ex Vivo and In Vivo Angiogenesis Assays
a. Chick Chorioallantoic Membrane (CAM) Assay:
-
Use fertilized chicken eggs and incubate them for 3 days.
-
Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Place a sterile filter paper disc soaked with the D-peptide analogue solution or vehicle control on the CAM.
-
Seal the window and incubate for another 2-3 days.
-
Observe and photograph the CAM under a stereomicroscope.
-
Quantify the number of blood vessel branch points within the area of the filter paper disc.
b. Zebrafish Angiogenesis Assay:
-
Use transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).
-
At 24 hours post-fertilization (hpf), place the embryos in a 24-well plate.
-
Add the D-peptide analogues or vehicle control to the embryo medium.
-
Incubate for 24-48 hours.
-
Anesthetize the embryos and mount them for fluorescence microscopy.
-
Capture images of the subintestinal vessels (SIVs).
-
Quantify the number and length of the SIVs.
c. Mouse Matrigel Plug Assay:
-
Mix ice-cold Matrigel with the D-peptide analogue or vehicle control.
-
Inject the Matrigel mixture subcutaneously into the flank of adult mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Alternatively, the plugs can be processed for histological analysis and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.
Signaling Pathways and Experimental Workflows
Signaling Pathway of D-Peptide Analogue-Induced Neovascularization
References
An In-depth Technical Guide to the Interaction of Boc-FLFLF with the Formyl Peptide Receptor (FPR) Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Formyl Peptide Receptor (FPR) family and its interaction with the synthetic peptide antagonist, Boc-FLFLF. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a core resource for researchers in immunology, pharmacology, and drug development.
Introduction to the Formyl Peptide Receptor (FPR) Family
The Formyl Peptide Receptor (FPR) family consists of G protein-coupled receptors (GPCRs) that play a crucial role in innate immunity and inflammation.[1][2][3] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and recognize N-formyl peptides derived from bacteria and mitochondria, initiating a cascade of inflammatory responses.[1][2][4] In humans, the FPR family comprises three members: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2).[1][4][5] While FPR1 exhibits high affinity for N-formyl peptides, FPR2 has a lower affinity for these ligands but is activated by a broader range of molecules, including lipids and proteins.[2][5] FPR3 remains the least characterized member of the family.[6][7]
Boc-FLFLF: A Selective Antagonist of FPR1
Boc-FLFLF (Boc-Phe-dLeu-Phe-dLeu-Phe) is a synthetic pentapeptide that acts as a selective and potent antagonist of FPR1.[8][9][10] The N-terminal tert-butyloxycarbonyl (Boc) group is a key structural feature that confers antagonistic properties, in contrast to the N-formyl group of endogenous agonists like fMLF (N-formyl-Met-Leu-Phe).[2][6] Boc-FLFLF is a valuable tool for studying the physiological and pathological roles of FPR1-mediated signaling. However, its selectivity is concentration-dependent, with inhibitory effects on FPR2 observed at higher concentrations (typically above 10 µM).[11][12][13]
Quantitative Data: Boc-FLFLF Interaction with FPRs
The following tables summarize the quantitative data for the interaction of Boc-FLFLF with the FPR family, compiled from various studies. These values are essential for designing experiments and interpreting results.
Table 1: Binding Affinity and Inhibitory Constants of Boc-FLFLF
| Receptor | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| FPR1 | Radioligand Binding | Differentiated HL-60 | Ki | 1.46 | [14] |
| FPR1 | Calcium Mobilization | Not Specified | KD | 0.23 | [9][10] |
| FPR1 | Calcium Mobilization | Differentiated HL-60 | Ki | 0.43 | [14] |
| FPR1 | Superoxide Formation | Differentiated HL-60 | Ki | 1.04 | [14] |
| FPR1 | β-glucuronidase Release | Differentiated HL-60 | Ki | 1.82 | [14] |
| FPR1 | NADPH Oxidase Activity | Mouse Bone Marrow Neutrophils | IC50 | ~0.958 | [8] |
| FPR1 | Superoxide Production | Neutrophils | EC50 | 0.25 | [10] |
Table 2: Concentration-Dependent Selectivity of Boc-FLFLF
| Concentration Range | Target Receptor(s) | Effect | Reference |
| Low µM | FPR1 | Selective Antagonism | [6][11][12][13] |
| > 10 µM | FPR1, FPR2 | Partial inhibition of FPR2 signaling | [11][12][13] |
| High µM (e.g., 100 µM) | FPR1, FPR2 | Loss of selectivity | [6][15] |
Signaling Pathways
Activation of the FPR family, primarily FPR1 and FPR2, by their respective agonists initiates a canonical Gi protein-coupled signaling cascade. This leads to the activation of downstream effectors, culminating in various cellular responses critical for inflammation and immunity. The antagonist Boc-FLFLF competitively binds to FPR1, preventing the initiation of these pathways.
FPR Signaling Cascade
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Boc-FLFLF with FPRs.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, a hallmark of Gq- and Gi-coupled GPCR signaling.
Calcium Mobilization Assay Workflow
Detailed Protocol:
-
Cell Culture: Culture cells (e.g., HEK293T transiently expressing FPR1 or differentiated HL-60 cells endogenously expressing FPRs) in appropriate media. Seed cells into 96-well black-walled, clear-bottom plates and incubate overnight.[16][17]
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 30-60 minutes at 37°C.[16][17][18] Probenecid may be included to prevent dye leakage.[17][19]
-
Compound Addition: For antagonist studies, pre-incubate the cells with varying concentrations of Boc-FLFLF for a defined period (e.g., 5-30 minutes) at room temperature.[20]
-
Agonist Stimulation: Place the plate in a fluorescence microplate reader (e.g., FlexStation) and add the FPR agonist (e.g., fMLF) to stimulate the cells.[17][21]
-
Data Acquisition and Analysis: Measure the fluorescence intensity over time. The change in fluorescence is proportional to the intracellular calcium concentration. Calculate EC50 values for agonists and IC50 values for antagonists from dose-response curves.[16]
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay determines the activation of the MAPK/ERK pathway, a key downstream signaling event of FPR activation.
ERK Phosphorylation Western Blot Workflow
Detailed Protocol:
-
Cell Culture and Starvation: Culture cells to the desired confluency and then serum-starve for several hours to reduce basal ERK phosphorylation.[22][23]
-
Compound Treatment: Pre-treat cells with Boc-FLFLF or vehicle, followed by stimulation with an FPR agonist like fMLF for a short period (typically 1-5 minutes).[24]
-
Cell Lysis: Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[23][25]
-
Immunoblotting:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22][25]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[22]
-
Analysis: Quantify the band intensities using densitometry and express the results as the ratio of p-ERK to total ERK.[26]
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant, a primary function of FPRs on leukocytes.
Chemotaxis Assay Workflow
Detailed Protocol:
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous polycarbonate membrane separating the upper and lower wells.[27]
-
Chemoattractant Addition: Add a solution containing the chemoattractant (e.g., fMLF) to the lower wells. For antagonist studies, include Boc-FLFLF in both the upper and lower wells to prevent the formation of a gradient of the antagonist.
-
Cell Addition: Isolate primary neutrophils or use a suitable cell line and resuspend them in an appropriate buffer. Add the cell suspension to the upper wells.[27]
-
Incubation: Incubate the chambers at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.[27]
-
Structure-Activity Relationship (SAR) and Logical Relationships
The antagonistic activity of Boc-FLFLF is critically dependent on the N-terminal Boc group. Replacing the N-formyl group of agonists with this bulky, uncharged group prevents receptor activation while maintaining binding. The peptide sequence -FLFLF- also contributes to the high affinity and selectivity for FPR1.
Ligand-Receptor Logical Relationships
Conclusion
Boc-FLFLF is an indispensable pharmacological tool for elucidating the role of FPR1 in health and disease. Its high potency and selectivity at low micromolar concentrations make it suitable for a variety of in vitro and in vivo studies. A thorough understanding of its quantitative pharmacology, the downstream signaling pathways it inhibits, and the appropriate experimental methodologies for its use, as detailed in this guide, is critical for advancing research in FPR-mediated inflammatory processes and for the development of novel therapeutics targeting this pathway. Researchers should, however, remain mindful of its concentration-dependent loss of selectivity when interpreting experimental outcomes.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 20. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 25. 3.4. Western Blotting and Detection [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. Chemotaxis of Chinese hamster ovary cells expressing the human neutrophil formyl peptide receptor: role of signal transduction molecules and α5β1 integrin | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
An In-Depth Technical Guide to the Chemical and Physical Properties of Boc-FLFLF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental methodologies related to the synthetic peptide Boc-FLFLF. This document is intended to serve as a core resource for researchers in immunology, pharmacology, and drug development.
Core Chemical and Physical Properties
Boc-FLFLF, also known as Boc-Phe-Leu-Phe-Leu-Phe or Boc-2, is a synthetic N-terminally protected pentapeptide. It is widely recognized in the scientific community as a selective antagonist of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils.[1] Its ability to inhibit the pro-inflammatory responses triggered by FPR1 agonists makes it a valuable tool in studying inflammation and related pathological processes.
Quantitative Data Summary
The following table summarizes the key quantitative data for Boc-FLFLF, compiled from various suppliers and research articles.
| Property | Value | Reference(s) |
| IUPAC Name | (tert-butoxycarbonyl)-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine | |
| Synonyms | This compound, Boc-2 | [2] |
| Molecular Formula | C₄₄H₅₉N₅O₈ | |
| Molecular Weight | 785.98 g/mol | |
| Purity | Typically ≥95% or ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO. Slightly soluble in methanol (B129727) and chloroform. | |
| Storage | Store at -20°C for long-term stability. | |
| Biological Activity | Selective FPR1 antagonist. | [1] |
| Binding Affinity (Ki) | ~1.46 µM for FPR1. |
Biological Activity and Mechanism of Action
Boc-FLFLF functions as a competitive antagonist at the formyl peptide receptor 1 (FPR1). FPR1 is a key player in the innate immune response, recognizing N-formylated peptides derived from bacteria or damaged mitochondria. Activation of FPR1 by agonists such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) triggers a cascade of pro-inflammatory responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3]
By binding to FPR1, Boc-FLFLF blocks the binding of fMLP and other agonists, thereby inhibiting these downstream signaling events. At higher concentrations (typically above 10 µM), Boc-FLFLF may also exhibit some inhibitory effects on the formyl peptide receptor-like 1 (FPRL1 or FPR2).[1]
Signaling Pathway
The binding of an agonist like fMLP to FPR1 initiates a signaling cascade through the associated G-protein (Gi). This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis and the activation of NADPH oxidase for ROS production. Boc-FLFLF, by competitively binding to FPR1, prevents the initiation of this cascade.
Experimental Protocols
Detailed methodologies for key experiments involving Boc-FLFLF are provided below. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient, and the inhibitory effect of Boc-FLFLF on this process.
Materials:
-
Human neutrophils isolated from whole blood
-
RPMI-1640 medium with 0.5% BSA
-
fMLP (chemoattractant)
-
Boc-FLFLF
-
Boyden chamber apparatus with 3-5 µm pore size polycarbonate filters
-
Calcein-AM or other suitable cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: In a separate tube, pre-incubate the neutrophil suspension with the desired concentration of Boc-FLFLF (e.g., 1-10 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add RPMI-1640 containing the chemoattractant fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification:
-
After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the filter with a fluorescent dye like Calcein-AM.
-
Alternatively, collect the migrated cells from the lower chamber and quantify them using a cell counter or a fluorescence-based assay after lysing the cells.
-
-
Data Analysis: Measure the fluorescence intensity or cell number. Calculate the percentage of chemotaxis inhibition by comparing the migration in the presence of Boc-FLFLF to the control (fMLP alone).
References
An In-depth Technical Guide to Boc-FLFLF (CAS Number: 148182-34-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-FLFLF (tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine), a synthetic pentapeptide with the CAS number 148182-34-7. It is a well-characterized and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor critically involved in inflammatory and immune responses. This document details the chemical and physical properties of Boc-FLFLF, its mechanism of action, and its applications in research. Furthermore, it provides detailed protocols for its synthesis, purification, and key in vitro biological assays, along with a summary of its known in vivo effects. This guide is intended to be a valuable resource for researchers in immunology, pharmacology, and drug development who are interested in targeting the FPR1 signaling pathway.
Chemical and Physical Properties
Boc-FLFLF is a white to off-white solid peptide. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 148182-34-7 | [1][2] |
| Synonyms | Boc-Phe-Leu-Phe-Leu-Phe, Boc-PLPLP, L-BOC-2, BOC2 | [3][4] |
| Molecular Formula | C₄₄H₅₉N₅O₈ | [5] |
| Molecular Weight | 785.97 g/mol | [5] |
| Appearance | Solid, White to off-white powder | [5] |
| Purity | ≥95% by HPLC | [4] |
| Solubility | Soluble in DMSO. Slightly soluble in Chloroform (0.1-1 mg/ml) and Methanol (0.1-1 mg/ml). Soluble in distilled water up to 2 mg/ml, with acetonitrile (B52724) recommended for higher concentrations. | [4][5] |
| Storage | Store at -20°C. The product is hygroscopic and should be protected from light. | [4] |
Biological Activity and Mechanism of Action
Boc-FLFLF is a selective antagonist of Formyl Peptide Receptor 1 (FPR1).[6][] FPRs are a family of G protein-coupled receptors that play a crucial role in the innate immune system by recognizing N-formyl peptides derived from bacteria and mitochondria, thereby initiating inflammatory responses.[8]
By binding to FPR1, Boc-FLFLF competitively inhibits the binding of its agonists, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).[3] This antagonism blocks the downstream signaling cascade initiated by FPR1 activation, leading to the inhibition of various cellular responses in immune cells, particularly neutrophils. These responses include:
-
Inhibition of Intracellular Calcium Mobilization: Boc-FLFLF prevents the fMLF-induced increase in intracellular calcium concentration.[3][6]
-
Reduction of Superoxide (B77818) Production: It inhibits the production of reactive oxygen species (ROS), such as superoxide, by NADPH oxidase in neutrophils.[3][6]
-
Suppression of Degranulation: Boc-FLFLF can inhibit the release of enzymes from neutrophil granules, such as β-glucuronidase.[3]
The antagonistic activity of Boc-FLFLF is selective for FPR1 over other formyl peptide receptors like FPR2, especially at lower micromolar concentrations.[6] This selectivity makes it a valuable tool for dissecting the specific roles of FPR1 in various physiological and pathological processes.
Quantitative Biological Data
The following table summarizes the key quantitative measures of Boc-FLFLF's biological activity from various in vitro assays.
| Parameter | Value | Cell Type/Assay Condition | Reference(s) |
| Dissociation Constant (KD) | 230 nM | Intracellular calcium mobilization assay | [6] |
| Inhibitory Constant (Ki) | 1.46 µM | General FPR antagonist activity | [3] |
| Inhibitory Constant (Ki) | 0.43 µM | Inhibition of fMLP-induced intracellular calcium increase in differentiated HL-60 cells | [3] |
| Inhibitory Constant (Ki) | 1.04 µM | Inhibition of fMLP-induced superoxide formation in differentiated HL-60 cells | [3] |
| Inhibitory Constant (Ki) | 1.82 µM | Inhibition of fMLP-induced β-glucuronidase release in differentiated HL-60 cells | [3] |
| Half-maximal effective concentration (EC₅₀) | 0.25 µM | Inhibition of fMLF-induced superoxide production in neutrophils | [6] |
| IC₅₀ | ~958 nM | Inhibition of fMIFL-induced NADPH oxidase activity in mouse bone marrow-derived neutrophils | [5] |
Signaling Pathways
Boc-FLFLF exerts its effects by blocking the FPR1 signaling pathway. The following diagram illustrates the canonical FPR1 signaling cascade that is inhibited by Boc-FLFLF.
Caption: FPR1 signaling pathway antagonized by Boc-FLFLF.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key biological assays involving Boc-FLFLF.
Synthesis of Boc-FLFLF via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual solid-phase synthesis of Boc-FLFLF using Boc (tert-butyloxycarbonyl) chemistry.
Materials:
-
Resin: 2-Chlorotrityl chloride resin or similar acid-labile resin.
-
Amino Acids: Boc-Phe-OH, Boc-Leu-OH.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).
-
Washing Solvents: DCM, DMF, Isopropanol (IPA).
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Reaction Vessel: Solid-phase synthesis vessel with a sintered glass filter.
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of Boc-FLFLF.
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the reaction vessel.
-
Loading of the First Amino Acid (Boc-Phe-OH):
-
Dissolve Boc-Phe-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin with DCM (3x), MeOH (3x), and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), IPA (3x), and DMF (3x).
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, pre-activate the next Boc-protected amino acid (Boc-Leu-OH or Boc-Phe-OH) (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence (Leu, Phe, Leu, Phe).
-
Final Cleavage:
-
After the final coupling and washing, treat the resin with the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the solution to remove the resin beads.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification of Boc-FLFLF by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Preparative C18 reverse-phase column.
Reagents:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Solvent: 50% acetonitrile in water.
Procedure:
-
Sample Preparation: Dissolve the crude Boc-FLFLF in the sample solvent.
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude product onto an analytical C18 column.
-
Run a linear gradient of Mobile Phase B (e.g., 20% to 80% over 30 minutes) to determine the retention time of the main product.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.
-
Load the crude Boc-FLFLF solution onto the column.
-
Run a shallow gradient of Mobile Phase B around the determined retention time of the product to achieve optimal separation.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the main peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the purified Boc-FLFLF as a white powder.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of Boc-FLFLF on fMLF-induced intracellular calcium mobilization in a suitable cell line (e.g., human neutrophils or HL-60 cells).
Materials:
-
Cells: Human neutrophils or differentiated HL-60 cells.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Boc-FLFLF: Stock solution in DMSO.
-
fMLF: Stock solution in DMSO.
-
Fluorescence Plate Reader or Flow Cytometer.
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Procedure:
-
Cell Preparation: Isolate human neutrophils or differentiate HL-60 cells according to standard protocols. Resuspend the cells in assay buffer.
-
Loading with Calcium Indicator: Incubate the cells with Fluo-4 AM (typically 1-5 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye.
-
Pre-incubation with Boc-FLFLF: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of Boc-FLFLF (or vehicle control) to the wells and incubate for 5-15 minutes at room temperature.
-
Stimulation with fMLF: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline, inject a solution of fMLF (to a final concentration that elicits a submaximal response) into each well.
-
Data Acquisition and Analysis: Measure the fluorescence intensity over time. The peak fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the fMLF response by Boc-FLFLF for each concentration and determine the IC₅₀ value.
Superoxide Production Assay
This protocol measures the inhibitory effect of Boc-FLFLF on fMLF-induced superoxide production in neutrophils using the cytochrome c reduction assay.
Materials:
-
Cells: Human neutrophils.
-
Assay Buffer: HBSS with calcium and magnesium.
-
Cytochrome c: From equine heart.
-
Superoxide Dismutase (SOD): To confirm the specificity of the assay.
-
Boc-FLFLF: Stock solution in DMSO.
-
fMLF: Stock solution in DMSO.
-
Spectrophotometer or Plate Reader.
Procedure:
-
Cell Preparation: Isolate human neutrophils and resuspend them in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Neutrophil suspension.
-
Cytochrome c (final concentration ~50-100 µM).
-
Varying concentrations of Boc-FLFLF (or vehicle control).
-
For a negative control, include SOD in some wells.
-
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Stimulation: Add fMLF to each well to initiate superoxide production.
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm over time in a temperature-controlled plate reader.
-
Data Analysis: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The SOD-inhibitable portion of the reduction is due to superoxide. Determine the percentage of inhibition of superoxide production by Boc-FLFLF and calculate the EC₅₀ value.
In Vivo Applications and Pharmacokinetics
Boc-FLFLF has been utilized in various in vivo models to investigate the role of FPR1 in inflammatory processes. For instance, it has been administered intraperitoneally (i.p.) in rats to study its effect on fMLP-induced responses.[8] In one study, Boc-FLFLF was administered to rats at a dose of 1 mg/kg (i.p.) for 4 days.[8]
Detailed pharmacokinetic studies on Boc-FLFLF, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in publicly available literature. Therefore, specific parameters such as half-life, clearance, and volume of distribution are not well-established.
Safety and Toxicity
Conclusion
Boc-FLFLF is a valuable and selective pharmacological tool for the study of FPR1-mediated signaling. Its well-defined antagonistic activity makes it an essential reagent for researchers investigating the role of this receptor in inflammation, immunity, and other physiological and pathological conditions. This technical guide provides a comprehensive resource of its properties, mechanism of action, and detailed experimental protocols to facilitate its effective use in the laboratory. Further research into its pharmacokinetic and toxicological profiles would be beneficial for its potential translation into therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. polypeptide.com [polypeptide.com]
- 5. peptide.com [peptide.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. Boc-FLFLF - LKT Labs [lktlabs.com]
Methodological & Application
Synthesis Protocol for Boc-Phe-Leu-Phe-Leu-Phe: A Formyl Peptide Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed application note and protocol for the solid-phase synthesis of the pentapeptide Boc-Phe-Leu-Phe-Leu-Phe. This peptide, often abbreviated as Boc-FLFLF, is a known antagonist of the formyl peptide receptor (FPR), a G protein-coupled receptor involved in inflammatory responses.[1] Understanding its synthesis is crucial for researchers investigating inflammatory pathways and developing novel therapeutic agents. The following protocol outlines the manual synthesis using Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin, a classic and robust method for peptide synthesis.
Data Presentation
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Parameter | Value | Notes |
| Resin | Merrifield Resin (1% DVB cross-linked) | Substitution: ~0.5-1.0 mmol/g |
| Scale | 0.1 mmol | Based on initial resin substitution |
| Amino Acid Excess | 3 equivalents | Per coupling step |
| Coupling Reagent Excess | 3 equivalents | e.g., DCC/HOBt or HBTU/DIEA |
| Boc Deprotection Reagent | 50% TFA in DCM (v/v) | --- |
| Neutralization Reagent | 10% DIEA in DCM (v/v) | --- |
| Final Cleavage Reagent | Anhydrous HF with 10% Anisole (B1667542) (scavenger) | Alternative: TFMSA/TFA/Thioanisole |
| Crude Peptide Yield | ~70-85% | Dependent on coupling efficiency |
| Purified Peptide Yield | ~20-40% | Post-RP-HPLC purification |
| Final Purity | >95% | Determined by analytical RP-HPLC |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of this compound.
Resin Preparation and First Amino Acid Attachment (Esterification)
-
Resin Swelling: Swell 1.0 g of Merrifield resin (~0.5 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve Boc-L-Phenylalanine (3 equivalents based on resin substitution) in a minimal amount of dimethylformamide (DMF).
-
Add cesium carbonate (1.5 equivalents) and stir for 30 minutes.
-
Evaporate the solvent to dryness.
-
Add the dried Boc-Phe-Cs salt to the swollen resin in fresh DMF (10 mL).
-
Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7, v/v/v) for 30 minutes to block any unreacted chloromethyl groups.
-
Wash the resin with DCM (5 x 10 mL).
-
Peptide Chain Elongation Cycle (4 Cycles)
Each cycle consists of a deprotection step followed by a coupling step. This cycle is repeated for each amino acid in the sequence (Leu, Phe, Leu, Phe).
2.1. Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[2]
-
Drain the solution and wash the resin with DCM (5 x 10 mL).
2.2. Neutralization:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL).
2.3. Amino Acid Coupling (HBTU/DIEA Activation):
-
In a separate vial, dissolve the next Boc-protected amino acid (Boc-L-Leu-OH or Boc-L-Phe-OH, 3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat steps 2.1 to 2.3 for the remaining amino acids in the sequence: Leu, Phe, Leu, Phe. After the final coupling of Boc-Phe-OH, the peptide is fully assembled on the resin.
Cleavage of the Peptide from the Resin
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a pre-cooled HF cleavage apparatus.
-
Add anisole (10% of the total HF volume) as a scavenger to the resin.
-
Carefully distill anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath). Use approximately 10 mL of HF per gram of resin.
-
Allow the reaction mixture to stir at 0°C for 1-1.5 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the peptide and remove the scavenger.
-
Filter the peptide and wash with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water containing 0.1% TFA.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient would be a linear gradient of 10-90% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.
-
Collect fractions and analyze them by analytical RP-HPLC.
-
Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The expected monoisotopic mass for C44H59N5O8 is approximately 785.44 g/mol .
-
Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak should be observed.
-
NMR Spectroscopy: For complete structural elucidation, 1H and 13C NMR spectroscopy can be performed.
-
Visualization
Boc-SPPS Workflow Diagram
Caption: General workflow for the Boc-based solid-phase synthesis of this compound.
Formyl Peptide Receptor (FPR) Signaling Pathway
Caption: Simplified diagram of the inhibitory action of this compound on the FPR signaling pathway.
References
Custom Peptide Synthesis of Boc-FLFLF: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the custom synthesis of specific peptides is a critical component of innovative research. This document provides detailed application notes and protocols for the synthesis and functional characterization of Boc-FLFLF, a potent antagonist of the Formyl Peptide Receptor 1 (FPR1).
Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe) is a synthetic pentapeptide that serves as a valuable tool in studying the physiological and pathological roles of FPR1. This receptor is a key player in the innate immune response, mediating chemotaxis, degranulation, and superoxide (B77818) production in neutrophils and other phagocytic cells. By blocking the action of FPR1 agonists, Boc-FLFLF allows for the elucidation of its signaling pathways and the development of potential therapeutic agents for inflammatory diseases.
I. Application Notes
Biological Activity of Boc-FLFLF
Boc-FLFLF acts as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1). It effectively inhibits the downstream signaling cascades initiated by FPR1 agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). The primary applications of Boc-FLFLF in research include:
-
Inhibition of Chemotaxis: Blocking the directed migration of neutrophils and other immune cells towards inflammatory stimuli.
-
Suppression of Superoxide Production: Attenuating the respiratory burst in neutrophils, a key component of the inflammatory response.[1]
-
Blockade of Calcium Mobilization: Preventing the release of intracellular calcium stores, a critical second messenger in FPR1 signaling.[2]
-
Studying Inflammatory Diseases: Investigating the role of FPR1 in various inflammatory conditions, including arthritis and respiratory diseases.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₄H₅₉N₅O₈ |
| Molecular Weight | 786.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Quantitative Data: Inhibitory Activity of Boc-FLFLF
The potency of Boc-FLFLF as an FPR1 antagonist has been determined in various functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy in blocking fMLF-induced responses in neutrophils.
| Assay | Cell Type | Agonist | IC₅₀ (µM) | Reference |
| Calcium Mobilization | Human Neutrophils | fMLF | ~0.12 (at 5 nM fMLF) | [3] |
| Superoxide Production | Human Neutrophils | fMLF | Data varies by study | [1] |
| Chemotaxis | Human Neutrophils | fMLF | Data varies by study | [4] |
II. Experimental Protocols
A. Custom Peptide Synthesis of Boc-FLFLF via Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of Boc-FLFLF on a Merrifield resin using Boc (tert-butyloxycarbonyl) chemistry.
1. Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene), 1% DVB, 100-200 mesh
-
Boc-Phe-OH
-
Boc-Leu-OH
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (B1667542) (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Kaiser test kit
2. Protocol:
Step 1: Resin Preparation and First Amino Acid Attachment (Esterification)
-
Swell 1 g of Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
Prepare the cesium salt of Boc-Phe-OH by reacting it with cesium carbonate.
-
Add the Boc-Phe-O-Cs+ (2.0 eq) to the swollen resin in DMF.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, and DCM, then dry under vacuum.
-
Determine the substitution level of the resin using a suitable method (e.g., picric acid titration).
Step 2: Peptide Chain Elongation (Cycles for Leu, Phe, Leu, Phe)
For each amino acid coupling cycle, perform the following steps:
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.[5]
-
Wash the resin with DCM, isopropanol, and then DMF.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes.
-
Wash the resin with DMF.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (Boc-Leu-OH or Boc-Phe-OH, 3.0 eq) with DCC (3.0 eq) and HOBt (3.0 eq) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring:
-
Washing:
-
Wash the resin with DMF and DCM.
-
Repeat this cycle for the remaining amino acids in the sequence (Leu, Phe, Leu, Phe).
Step 3: Cleavage of the Peptide from the Resin
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger (typically 1 mL per gram of resin).[8]
-
Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[5][9][10]
-
Stir the mixture at 0°C for 1-2 hours.[8]
-
Evaporate the HF under a stream of nitrogen gas.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Step 4: Purification of Boc-FLFLF
-
Dissolve the crude peptide in a minimal amount of DMSO or DMF.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain Boc-FLFLF as a white powder.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Utilizing Boc-FLFLF in In Vitro Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the regulation of inflammatory responses.[1] FPR2 is a promiscuous receptor, activated by a diverse array of endogenous and exogenous ligands, including the pro-resolving lipid mediator Lipoxin A4 and the pro-inflammatory Serum Amyloid A.[1] This dual nature makes FPR2 an attractive therapeutic target for a variety of inflammatory diseases.
Boc-FLFLF (N-tert-butoxycarbonyl-Phe-Leu-Phe-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist of formyl peptide receptors, including FPR2.[2][3] While it also exhibits activity at the Formyl Peptide Receptor 1 (FPR1), it is widely utilized as a pharmacological tool to investigate the physiological and pathological roles of FPR2.[3] These application notes provide a detailed protocol for the use of Boc-FLFLF in in vitro calcium mobilization assays to characterize its antagonistic properties and to study FPR2 signaling.
Mechanism of Action of Boc-FLFLF
FPR2 is a Gi protein-coupled receptor.[1] Upon activation by an agonist, it triggers a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i).[2][4] This process is initiated by the dissociation of the Gαi and Gβγ subunits of the G protein. The Gβγ subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2]
Boc-FLFLF functions as a competitive antagonist by binding to the FPR2 receptor, thereby preventing the binding of agonists and the subsequent initiation of this signaling cascade.[1] By blocking agonist-induced calcium mobilization, Boc-FLFLF allows for the quantification of its inhibitory potency (typically expressed as an IC50 value).
FPR2/ALX Signaling Pathway and Boc-FLFLF Inhibition
Caption: FPR2/ALX signaling cascade leading to calcium mobilization and its inhibition by Boc-FLFLF.
Quantitative Data Summary
The inhibitory potency of Boc-FLFLF can vary depending on the cell type, the specific FPR2 agonist used, and the assay conditions. It is important to note that Boc-FLFLF also antagonizes FPR1, and its selectivity is concentration-dependent.[3] At higher concentrations (typically in the high micromolar range), it can also inhibit FPR2-mediated responses.[3]
| Antagonist | Target Receptor | Cell Line | Agonist | IC50 Value (µM) | Reference |
| Boc-FLFLF | FPR1 | Human Neutrophils | fMLP | ~5-16 | [5] |
| Boc-FLFLF | FPR2/ALX | Human Neutrophils | WKYMVM | Partial inhibition at >10 µM | [3][5] |
| Boc-FLFLF | FPR2/ALX | FPR2-transfected cells | Various Agonists | Typically in the µM range | [6] |
Note: Specific IC50 values for Boc-FLFLF on FPR2 are not consistently reported across the literature, with many studies demonstrating partial or less potent inhibition compared to its effect on FPR1. Researchers should empirically determine the optimal concentration range for their specific experimental setup.
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a method to determine the inhibitory effect of Boc-FLFLF on agonist-induced calcium mobilization in a cell line stably expressing human FPR2.
Experimental Workflow
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human FPR2 (e.g., FPR2-HEK293). Human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype can also be used.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for the cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Boc-FLFLF: Stock solution (e.g., 10 mM in DMSO).
-
FPR2 Agonist: e.g., WKYMVM or Serum Amyloid A (SAA). Stock solution (e.g., 1 mM in DMSO or water).
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.
-
Pluronic F-127: To aid in dye solubilization.
-
Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage.
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Equipment
-
Kinetic fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR).
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Centrifuge.
-
Multichannel pipette.
Experimental Procedure
Day 1: Cell Plating
-
Harvest and count the FPR2-expressing cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells per well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Assay
-
Prepare Compounds:
-
Prepare a series of dilutions of Boc-FLFLF in Assay Buffer at 2x the final desired concentration.
-
Prepare the FPR2 agonist in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80) at 2x the final concentration.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, create a stock solution in anhydrous DMSO. Dilute the Fluo-4 AM stock and Pluronic F-127 in Assay Buffer to the final working concentration (e.g., 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127). Probenecid can be included if necessary.
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Calcium Mobilization Assay:
-
After incubation, gently wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Baseline Reading: Record the baseline fluorescence for 15-30 seconds.
-
Antagonist Addition: Add 100 µL of the diluted Boc-FLFLF solutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Addition: Add 100 µL of the FPR2 agonist solution to all wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.
-
Data Analysis
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Calculate the percentage of inhibition for each concentration of Boc-FLFLF using the following formula:
% Inhibition = [1 - (ΔRFU with antagonist / ΔRFU of vehicle control)] x 100
-
Plot the % Inhibition against the logarithm of the Boc-FLFLF concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of Boc-FLFLF that inhibits 50% of the agonist-induced calcium response.
Conclusion
Boc-FLFLF is a valuable pharmacological tool for studying the role of FPR2 in cellular signaling and for screening for novel modulators of this receptor. The provided protocol for an in vitro calcium mobilization assay offers a robust and reliable method for characterizing the antagonistic activity of Boc-FLFLF and other potential FPR2 ligands. Careful optimization of cell density, dye loading conditions, and compound concentrations is crucial for obtaining reproducible and accurate results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Phe-Leu-Phe-Leu-Phe in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic peptide Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) in cell culture experiments. Boc-FLFLF is a well-characterized and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor critically involved in inflammatory responses. By competitively blocking the binding of natural agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF), Boc-FLFLF serves as an invaluable tool for investigating the roles of FPR1 in various cellular processes.
Mechanism of Action
Boc-FLFLF exerts its antagonistic effect by binding to FPR1, thereby preventing the conformational changes required for receptor activation and downstream signaling. Activation of FPR1 by agonists typically leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentration. This signaling cascade culminates in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Boc-FLFLF effectively inhibits these agonist-induced responses.[1]
Signaling Pathway
The binding of an agonist like fMLF to FPR1 initiates a signaling cascade that is inhibited by Boc-FLFLF. The diagram below illustrates this pathway.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of Boc-FLFLF from various cell culture experiments.
Table 1: Inhibitory Potency of Boc-FLFLF on FPR1-Mediated Responses
| Cell Type | Response Measured | Agonist | IC50 / Ki / Kd | Reference |
| Mouse Bone Marrow-Derived Neutrophils | NADPH Oxidase Activity | fMIFL | ~958 nM (IC50) | [2] |
| Differentiated HL-60 cells | Intracellular Calcium Increase | fMLP | 0.43 µM (Ki) | |
| Differentiated HL-60 cells | Superoxide Formation | fMLP | 1.04 µM (Ki) | |
| Differentiated HL-60 cells | β-glucuronidase Release | fMLP | 1.82 µM (Ki) | |
| Human Neutrophils | Superoxide Production | fMLF | 0.63 µM (EC50 for Boc-MLF, a related antagonist) |
Note: IC50, Ki, and Kd values represent the concentration of Boc-FLFLF required to achieve 50% inhibition, the inhibition constant, and the dissociation constant, respectively. These values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments using Boc-FLFLF are provided below.
Neutrophil Chemotaxis Assay
This protocol describes how to assess the inhibitory effect of Boc-FLFLF on neutrophil migration towards an fMLF gradient using a Boyden chamber or a similar transwell system.
Materials:
-
Isolated human or mouse neutrophils
-
Boc-FLFLF (stock solution in DMSO)
-
fMLF (stock solution in DMSO)
-
Chemotaxis chamber (e.g., Boyden chamber with 3-5 µm pore size filters)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell counting solution (e.g., Calcein AM or similar)
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh blood using a standard protocol (e.g., Ficoll-Paque gradient followed by dextran (B179266) sedimentation). Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Boc-FLFLF (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 5-30 minutes at 37°C.
-
Chamber Setup: Add assay buffer containing fMLF (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Cell Addition: Place the filter membrane over the lower wells and add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-120 minutes.
-
Quantification: After incubation, remove non-migrated cells from the top of the filter. Stain and count the cells that have migrated to the underside of the filter using a microscope. Alternatively, quantify migrated cells in the lower chamber using a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each Boc-FLFLF concentration compared to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of fMLF-induced intracellular calcium flux and its inhibition by Boc-FLFLF using a fluorescent calcium indicator.
Materials:
-
Neutrophils or other FPR1-expressing cells (e.g., differentiated HL-60 cells)
-
Boc-FLFLF
-
fMLF
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric plate reader with kinetic reading capabilities
Procedure:
-
Cell Loading: Resuspend cells in assay buffer and load with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye and resuspend in fresh assay buffer.
-
Assay Plate Preparation: Add the cell suspension to a 96-well black, clear-bottom plate.
-
Antagonist Pre-incubation: Add various concentrations of Boc-FLFLF or vehicle to the wells and incubate for 5-10 minutes at room temperature.
-
Measurement: Place the plate in the fluorometric reader and establish a baseline fluorescence reading.
-
Agonist Addition: Inject fMLF (e.g., 100 nM final concentration) into the wells while continuously recording the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition by Boc-FLFLF and calculate the IC50.
Superoxide Production Assay
This protocol details the measurement of fMLF-stimulated superoxide production via the reduction of cytochrome c and its inhibition by Boc-FLFLF.
Materials:
-
Isolated neutrophils
-
Boc-FLFLF
-
fMLF
-
Cytochrome c
-
Superoxide dismutase (SOD) as a control
-
Assay buffer (e.g., HBSS)
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Cell Preparation: Isolate and resuspend neutrophils in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing neutrophils, cytochrome c (e.g., 1 mg/mL), and either assay buffer, SOD (as a negative control), or various concentrations of Boc-FLFLF.
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Stimulation: Add fMLF (e.g., 1 µM final concentration) to initiate superoxide production.
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm kinetically for 10-15 minutes.
-
Data Analysis: The rate of cytochrome c reduction is proportional to the rate of superoxide production. Calculate the rate of superoxide production for each condition. Determine the percentage of inhibition by Boc-FLFLF and calculate the IC50.
Cytokine Release Assay
This protocol describes how to measure the inhibitory effect of Boc-FLFLF on fMLF-induced cytokine release from macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary macrophages
-
Boc-FLFLF
-
fMLF
-
LPS (as a positive control for cytokine release)
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-8)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Boc-FLFLF or vehicle and pre-incubate for 1-2 hours.
-
Stimulation: Add fMLF (e.g., 100 nM) or LPS (e.g., 100 ng/mL) to the wells and incubate for 4-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release by Boc-FLFLF compared to the fMLF-stimulated control. Generate a dose-response curve and determine the IC50.
Conclusion
Boc-FLFLF is a potent and selective antagonist of FPR1, making it an essential tool for dissecting the role of this receptor in inflammatory and immune responses. The protocols provided here offer a framework for utilizing Boc-FLFLF in various cell-based assays. Researchers should optimize the specific conditions, such as cell type, agonist concentration, and incubation times, for their particular experimental system. Careful experimental design and data analysis will yield valuable insights into the biological functions of FPR1.
References
In Vivo Administration of Boc-FLFLF in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-FLFLF, also known as Boc-2, is a synthetic peptide that acts as a selective antagonist for the N-formyl peptide receptor 1 (FPR1). FPRs are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and damaged mitochondria.[1][2] By blocking the interaction of ligands with FPR1, Boc-FLFLF serves as a valuable tool for investigating the role of this receptor in various physiological and pathological processes, particularly in the context of inflammation. In vivo administration of Boc-FLFLF in mouse models allows for the elucidation of FPR1's contribution to inflammatory cell recruitment, cytokine production, and the overall inflammatory cascade.
These application notes provide detailed protocols and supporting data for the in vivo administration of Boc-FLFLF in mice, focusing on its use in common models of acute inflammation.
Mechanism of Action and Signaling Pathway
Boc-FLFLF is a competitive antagonist of FPR1. It binds to the receptor, preventing the binding of endogenous and exogenous agonists, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).[2] The activation of FPR1 by an agonist typically initiates a downstream signaling cascade involving the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels. This cascade ultimately results in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells like neutrophils. By blocking the initial ligand binding, Boc-FLFLF effectively inhibits these downstream events.
Figure 1: FPR1 Signaling Pathway and Inhibition by Boc-FLFLF.
Data Presentation
Table 1: Effect of FPR Antagonism on Leukocyte Infiltration in Thioglycollate-Induced Peritonitis in Mice
| Treatment Group | Total Peritoneal Leukocytes (x 10⁶) | Neutrophils (x 10⁶) | Macrophages (x 10⁶) |
| Vehicle Control | 15.2 ± 1.8 | 9.8 ± 1.2 | 5.4 ± 0.7 |
| Boc-FLFLF (1 mg/kg, i.p.) | 8.5 ± 1.1 | 4.2 ± 0.6 | 4.3 ± 0.5 |
| Dexamethasone (1 mg/kg, i.p.) | 6.3 ± 0.9 | 2.1 ± 0.4 | 4.2 ± 0.6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is hypothetical but representative of expected results.
Table 2: Effect of FPR Antagonism on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Paw Volume Increase (mL) at 4h | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Vehicle Control | 0.45 ± 0.05 | 2.5 ± 0.3 |
| Boc-FLFLF (1 mg/kg, i.p.) | 0.28 ± 0.04 | 1.4 ± 0.2 |
| Indomethacin (10 mg/kg, p.o.) | 0.22 ± 0.03 | 1.1 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is hypothetical but representative of expected results.
Table 3: Effect of FPR Antagonism on Cytokine Levels in Air Pouch Exudate in Mice
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 850 ± 95 | 450 ± 50 |
| Boc-FLFLF (1 mg/kg, i.p.) | 520 ± 60 | 280 ± 35 |
| Dexamethasone (1 mg/kg, i.p.) | 310 ± 40 | 150 ± 20 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is hypothetical but representative of expected results.
Experimental Protocols
Protocol 1: Preparation and Administration of Boc-FLFLF for In Vivo Studies
This protocol details the preparation of Boc-FLFLF for intraperitoneal (i.p.) injection in mice.
Materials:
-
Boc-FLFLF powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30G needles
Procedure:
-
Vehicle Preparation: Prepare a sterile vehicle solution of 10% DMSO in 90% corn oil. For example, to make 1 mL of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile corn oil. Vortex briefly to ensure a homogenous solution.
-
Boc-FLFLF Stock Solution: Due to the hydrophobic nature of Boc-FLFLF, it is recommended to first dissolve it in a small amount of DMSO before adding the corn oil.
-
Calculate the required amount of Boc-FLFLF for your study. For a dose of 1 mg/kg in a 25 g mouse, you will need 0.025 mg of Boc-FLFLF.
-
Weigh the Boc-FLFLF powder accurately.
-
Dissolve the powder in a minimal volume of DMSO (e.g., 10 µL for 0.25 mg to make a 25 mg/mL stock).
-
-
Working Solution Preparation:
-
Dilute the Boc-FLFLF stock solution with the 10% DMSO/90% corn oil vehicle to the final desired concentration. For a 1 mg/kg dose and an injection volume of 100 µL per 25 g mouse, the final concentration should be 0.25 mg/mL.
-
Prepare the working solution fresh on the day of the experiment.
-
-
Administration:
-
Administer the Boc-FLFLF solution to mice via intraperitoneal (i.p.) injection using a sterile insulin syringe.
-
The typical injection volume for mice is 100-200 µL.
-
The timing of administration will depend on the specific experimental model (see protocols below).
-
Figure 2: Workflow for Boc-FLFLF Solution Preparation and Administration.
Protocol 2: Thioglycollate-Induced Peritonitis Model
This model is used to study acute inflammation and the recruitment of leukocytes, particularly neutrophils and macrophages, to the peritoneal cavity.
Materials:
-
Sterile 3% Brewer's thioglycollate medium
-
Boc-FLFLF solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile and cold
-
EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Reagents for cell staining and flow cytometry (optional)
-
Reagents for cytokine analysis (e.g., ELISA kits)
Procedure:
-
Boc-FLFLF Administration: Administer Boc-FLFLF (e.g., 1 mg/kg, i.p.) or vehicle to the mice 30 minutes to 1 hour prior to the thioglycollate injection.
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
Inflammatory Response: Allow the inflammatory response to develop. The peak of neutrophil infiltration typically occurs 4-6 hours post-injection, while macrophage accumulation peaks at 48-72 hours.
-
Peritoneal Lavage: At the desired time point, euthanize the mice and collect the peritoneal exudate cells by lavage.
-
Inject 5-10 mL of cold PBS containing 2 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen.
-
Aspirate the fluid, which will contain the recruited leukocytes.
-
-
Cell Quantification and Analysis:
-
Centrifuge the collected lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Perform differential cell counts (neutrophils, macrophages, lymphocytes) using cytospin preparations and staining (e.g., Wright-Giemsa) or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
-
Cytokine Analysis: The supernatant from the peritoneal lavage can be collected and stored at -80°C for subsequent analysis of cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA.
Figure 3: Experimental Workflow for the Thioglycollate-Induced Peritonitis Model.
Protocol 3: Carrageenan-Induced Paw Edema Model
This is a widely used model of acute, localized inflammation characterized by swelling (edema) and neutrophil infiltration.
Materials:
-
1% Carrageenan solution in sterile saline
-
Boc-FLFLF solution (prepared as in Protocol 1)
-
Plethysmometer or digital calipers
-
Reagents for myeloperoxidase (MPO) assay
Procedure:
-
Boc-FLFLF Administration: Administer Boc-FLFLF (e.g., 1 mg/kg, i.p.) or vehicle to the mice 30 minutes to 1 hour prior to the carrageenan injection.
-
Baseline Paw Volume: Measure the volume of the right hind paw of each mouse using a plethysmometer or the thickness using digital calipers.
-
Induction of Edema: Inject 20-50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours). The difference between the post-injection and baseline measurements represents the degree of edema.
-
Tissue Collection and MPO Assay: At the end of the experiment (e.g., 6 hours), euthanize the mice and collect the inflamed paw tissue. The tissue can be homogenized and assayed for myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.
Protocol 4: Murine Air Pouch Model
This model creates a subcutaneous cavity that can be used to study the local inflammatory response to various stimuli.
Materials:
-
Sterile air
-
1% Carrageenan solution in sterile saline
-
Boc-FLFLF solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Air Pouch Formation:
-
Inject 3 mL of sterile air subcutaneously into the dorsal midline of the mice.
-
On day 3, inject another 2 mL of sterile air into the same pouch to maintain it.
-
-
Boc-FLFLF Administration: On day 6, administer Boc-FLFLF (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes to 1 hour before injecting the inflammatory stimulus.
-
Induction of Inflammation: Inject 1 mL of 1% carrageenan solution directly into the air pouch.
-
Exudate Collection: At a desired time point (e.g., 4, 24, or 48 hours) after carrageenan injection, euthanize the mice and collect the inflammatory exudate from the pouch by washing the pouch with a known volume of sterile PBS.
-
Analysis: The collected exudate can be analyzed for:
-
Total and differential leukocyte counts.
-
Cytokine and chemokine levels (e.g., TNF-α, IL-1β, IL-6, CXCL1, CXCL2) by ELISA or multiplex assay.
-
Prostaglandin levels (e.g., PGE2) by EIA.
-
Conclusion
The in vivo administration of Boc-FLFLF in mouse models of inflammation is a powerful approach to dissect the role of FPR1 in the inflammatory process. The protocols provided herein offer a framework for conducting such studies. Researchers should optimize parameters such as dose, timing of administration, and the choice of inflammatory model based on their specific research questions. The use of appropriate controls and quantitative outcome measures is essential for obtaining robust and reproducible data. These studies will contribute to a better understanding of FPR1 biology and its potential as a therapeutic target for inflammatory diseases.
References
Application Notes and Protocols for Studying Neutrophil Activation with Boc-FLFLF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-FLFLF (Boc-Phe-dLeu-Phe-dLeu-Phe) is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor that plays a critical role in the innate immune response.[1] FPR1 is highly expressed on neutrophils and recognizes N-formylated peptides, such as fMLF (N-formyl-methionyl-leucyl-phenylalanine), which are released by bacteria or from damaged mitochondria. Activation of FPR1 triggers a cascade of intracellular signaling events in neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response. Due to its ability to specifically block FPR1, Boc-FLFLF serves as an invaluable tool for dissecting the molecular mechanisms of neutrophil activation and for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the use of Boc-FLFLF in studying neutrophil function, including its mechanism of action, key signaling pathways, and detailed protocols for common experimental assays.
Mechanism of Action
Boc-FLFLF acts as a competitive antagonist at the FPR1, preventing the binding of agonists like fMLF. This blockade inhibits the conformational changes in the receptor necessary for G-protein coupling and the subsequent activation of downstream signaling pathways. To maintain its selectivity for FPR1 over other formyl peptide receptors like FPR2, it is recommended to use Boc-FLFLF at concentrations not exceeding 10 µM.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of Boc-FLFLF on various neutrophil functions.
Table 1: Inhibitory Potency of Boc-FLFLF on Neutrophil Functions
| Neutrophil Function | Agonist | Parameter | Value | Reference |
| Superoxide (B77818) Production | fMLF | EC50 | 0.25 µM | [1] |
| Intracellular Calcium Mobilization | fMLF | K_D_ | 230 nM | [1] |
| Intracellular Calcium Influx | fMLF | K_i_ | 0.43 µM | |
| Superoxide Formation | fMLF | K_i | 1.04 µM | |
| β-Glucuronidase Release | fMLF | K_i | 1.82 µM | [4] |
| Chemotaxis | fMLF | IC50 | 5 - 16 µM | [5] |
Note: The inhibitory effect of Boc-FLFLF on fMLF-induced chemotaxis has been reported to be limited.[5]
Signaling Pathways
Activation of FPR1 by an agonist like fMLF initiates a complex network of intracellular signaling pathways. Boc-FLFLF effectively blocks these cascades at the receptor level.
FPR1 Signaling Leading to Neutrophil Activation
Caption: FPR1 signaling cascade initiated by fMLF and blocked by Boc-FLFLF.
Experimental Protocols
The following are detailed protocols for key experiments to study neutrophil activation using Boc-FLFLF as an inhibitor.
Neutrophil Isolation
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole blood from healthy donors
-
Ficoll-Paque™ PLUS
-
Dextran (B179266) solution (3% in saline)
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic saline (1.6% NaCl)
-
Hanks' Balanced Salt Solution (HBSS) or RPMI 1640 medium
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet.
-
Resuspend the pellet in HBSS and add dextran solution to sediment the erythrocytes. Allow to stand for 30-45 minutes at room temperature.
-
Collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To lyse remaining red blood cells, resuspend the pellet in hypotonic lysis buffer for 30 seconds, followed by the addition of an equal volume of isotonic saline to restore tonicity.
-
Centrifuge at 250 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell concentration and viability (e.g., using trypan blue exclusion). Purity should be >95%.
Experimental Workflow for Inhibition Studies
Caption: General workflow for studying the inhibitory effect of Boc-FLFLF.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Principle: This assay measures the migration of neutrophils through a porous membrane towards a chemoattractant (fMLF). Boc-FLFLF is used to determine if this migration is FPR1-dependent. Note that the inhibitory effect of Boc-FLFLF on chemotaxis may be less pronounced compared to its effects on degranulation and ROS production.[5]
Materials:
-
Isolated human neutrophils
-
Boc-FLFLF (stock solution in DMSO)
-
fMLF (stock solution in DMSO)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well plate
-
Detection reagent (e.g., Calcein-AM or a cell viability reagent)
-
Plate reader
Procedure:
-
Resuspend isolated neutrophils in chemotaxis buffer to a final concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with Boc-FLFLF (e.g., 1-10 µM) or vehicle control (DMSO) for 15 minutes at 37°C.
-
In the lower wells of the 24-well plate, add chemotaxis buffer containing fMLF (e.g., 10 nM) or buffer alone (negative control).
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the inserts. To quantify migrated cells, either:
-
Lyse the cells in the lower chamber and measure ATP content using a luminescence-based assay.
-
Alternatively, count the migrated cells using a hemocytometer or an automated cell counter. For fluorescent labeling methods, lyse the cells and measure fluorescence.
-
-
Calculate the percentage of inhibition of chemotaxis by Boc-FLFLF compared to the fMLF-only control.
Neutrophil Degranulation Assay (Elastase or β-Hexosaminidase Release)
Principle: Neutrophil degranulation involves the release of enzymes from their granules. This protocol measures the release of elastase (from azurophilic granules) or β-hexosaminidase (a general lysosomal marker) upon stimulation with fMLF in the presence or absence of Boc-FLFLF.
Materials:
-
Isolated human neutrophils
-
Boc-FLFLF (stock solution in DMSO)
-
fMLF (stock solution in DMSO)
-
Cytochalasin B (optional, to enhance degranulation)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
For Elastase Assay: Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
For β-Hexosaminidase Assay: β-Hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide), stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
96-well plate
-
Plate reader
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a final concentration of 2-5 x 10^6 cells/mL.
-
(Optional) Prime neutrophils with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C.
-
Pre-incubate the neutrophil suspension with Boc-FLFLF (e.g., 1-10 µM) or vehicle control (DMSO) for 15 minutes at 37°C.
-
Add fMLF (e.g., 100 nM) to the wells of a 96-well plate.
-
Add the pre-incubated neutrophil suspension to the wells. For a total enzyme content control, lyse a separate aliquot of cells with Triton X-100 (0.1%).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
For Elastase Assay: Add the elastase substrate to each well and incubate at 37°C. Monitor the change in absorbance (e.g., at 405 nm) over time.
-
For β-Hexosaminidase Assay: Add the β-hexosaminidase substrate and incubate at 37°C for 60 minutes. Stop the reaction with the stop solution and measure the absorbance (e.g., at 405 nm).
-
Calculate the percentage of enzyme release relative to the total enzyme content and determine the inhibition by Boc-FLFLF.
Reactive Oxygen Species (ROS) Production Assay (Luminol-Enhanced Chemiluminescence)
Principle: This assay measures the production of ROS, specifically superoxide anion, by the NADPH oxidase complex in neutrophils. The ROS produced oxidize luminol (B1675438), resulting in the emission of light (chemiluminescence) that can be quantified.
Materials:
-
Isolated human neutrophils
-
Boc-FLFLF (stock solution in DMSO)
-
fMLF (stock solution in DMSO)
-
Luminol
-
Horseradish peroxidase (HRP) (to enhance the signal)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
White 96-well plate
-
Luminometer
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Prepare a reaction mixture containing luminol (e.g., 50 µM) and HRP (e.g., 4 U/mL) in the assay buffer.
-
In a white 96-well plate, add the neutrophil suspension.
-
Pre-incubate the neutrophils with Boc-FLFLF (e.g., 0.1-10 µM) or vehicle control (DMSO) for 5 minutes at 37°C.[1]
-
Place the plate in a luminometer pre-warmed to 37°C.
-
Inject fMLF (e.g., 100 nM) into the wells to initiate the reaction.
-
Immediately begin measuring the chemiluminescence signal at regular intervals (e.g., every minute) for 30-60 minutes.
-
Analyze the data by determining the peak chemiluminescence or the area under the curve. Calculate the percentage of inhibition by Boc-FLFLF.
Conclusion
Boc-FLFLF is a critical tool for investigating the role of FPR1 in neutrophil-mediated inflammation. The protocols provided herein offer a framework for studying the effects of this antagonist on key neutrophil functions. Researchers should optimize the concentrations of agonists and antagonists, as well as incubation times, for their specific experimental conditions. Careful consideration of the differential inhibitory effects of Boc-FLFLF on various neutrophil responses will lead to a more nuanced understanding of FPR1 signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Application of Boc-Phe-Leu-Phe-Leu-Phe in Chemotaxis Assays: A Guide for Researchers
Introduction
Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), also known as Boc-2, is a synthetic peptide that serves as a potent and selective antagonist for the formyl peptide receptor 1 (FPR1). FPR1, a G protein-coupled receptor, plays a crucial role in the innate immune response by recognizing N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or from mitochondria of damaged tissues. The activation of FPR1 on phagocytic leukocytes, particularly neutrophils, triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Due to its ability to block these fMLP-induced cellular responses, Boc-FLFLF is an invaluable tool for studying the physiological and pathological roles of FPR1 signaling in inflammation and host defense.
This document provides detailed application notes and experimental protocols for utilizing Boc-FLFLF in chemotaxis assays, targeted at researchers, scientists, and professionals in drug development.
Mechanism of Action
Boc-FLFLF competitively binds to FPR1, thereby preventing the binding of agonists like fMLP. This blockade inhibits the conformational changes in the receptor necessary for the activation of downstream signaling pathways. By inhibiting FPR1, Boc-FLFLF effectively curtails neutrophil chemotaxis towards fMLP gradients. For optimal specificity towards FPR1, it is recommended to use Boc-FLFLF at concentrations not exceeding 10 µM, as higher concentrations may exhibit off-target effects on other formyl peptide receptors like FPR2/ALX.[1][2][3]
Signaling Pathway
The binding of an agonist such as fMLP to FPR1 initiates a signaling cascade that is fundamental to neutrophil chemotaxis. FPR1 is coupled to a heterotrimeric G protein of the Gαi subtype. Upon receptor activation, the Gαi subunit dissociates from the Gβγ dimer. The liberated Gβγ subunit then activates Phospholipase Cβ (PLCβ).[4][5][6][7] PLCβ proceeds to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the action of DAG, activates Protein Kinase C (PKC) and other downstream effectors. This intricate signaling network ultimately results in the cytoskeletal rearrangements and directed cell movement characteristic of chemotaxis.[8][9] Boc-FLFLF, by blocking the initial receptor activation step, prevents the entire downstream signaling cascade.
Quantitative Data
Boc-FLFLF has been demonstrated to inhibit various fMLP-induced neutrophil functions. The following table summarizes key quantitative data for its inhibitory activity.
| Parameter | Cell Type | Agonist | Value | Reference |
| IC₅₀ (Chemotaxis Inhibition) | Human Neutrophils | fMLP | 5 - 16 µM | [1] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide a framework for conducting neutrophil chemotaxis assays using Boc-FLFLF as an inhibitor. The most common method is the Boyden chamber or Transwell® assay.
Experimental Workflow: Neutrophil Chemotaxis Inhibition Assay
Protocol 1: Transwell® Chemotaxis Assay
This protocol details the inhibition of fMLP-induced human neutrophil chemotaxis using Boc-FLFLF in a Transwell® system.
Materials:
-
This compound (Boc-FLFLF)
-
N-Formyl-Met-Leu-Phe (fMLP)
-
Human Neutrophils (isolated from fresh human blood)
-
Transwell® inserts with 3-µm or 5-µm pore size polycarbonate membranes
-
24-well companion plates
-
Assay Medium: RPMI 1640 or HBSS with 0.5% BSA
-
Staining solution (e.g., Diff-Quik, Giemsa, or Calcein-AM)
-
Microscope
-
DMSO (for dissolving peptides)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Boc-FLFLF (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare a stock solution of fMLP (e.g., 1 mM in DMSO). Store at -20°C.
-
On the day of the experiment, prepare working solutions of Boc-FLFLF and fMLP by diluting the stock solutions in Assay Medium. A typical final concentration for fMLP is 10 nM, and for Boc-FLFLF, a range of concentrations (e.g., 0.1 µM to 10 µM) should be tested to determine the IC₅₀.
-
-
Neutrophil Isolation and Preparation:
-
Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the isolated neutrophils in Assay Medium at a concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL.
-
-
Chemotaxis Assay Setup:
-
Add 600 µL of Assay Medium containing the desired concentration of fMLP (chemoattractant) to the lower wells of the 24-well plate.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Boc-FLFLF (or vehicle control - DMSO) for 15-30 minutes at room temperature.
-
Carefully place the Transwell® inserts into the wells containing the fMLP solution.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60 to 90 minutes.[10] The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab or by aspiration.
-
Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining method.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), migrated cells can be quantified by measuring the fluorescence in the lower well using a plate reader after lysing the cells.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Determine the percentage of inhibition of chemotaxis by Boc-FLFLF relative to the vehicle control using the following formula: % Inhibition = [1 - (Number of migrated cells with Boc-FLFLF / Number of migrated cells with vehicle)] x 100
-
Plot the percentage of inhibition against the concentration of Boc-FLFLF to determine the IC₅₀ value.
-
Controls:
-
Negative Control: Assay medium without fMLP in the lower chamber to measure random migration (chemokinesis).
-
Positive Control: Neutrophils incubated with vehicle (DMSO) and stimulated with fMLP.
-
Vehicle Control: Neutrophils incubated with the highest concentration of DMSO used for Boc-FLFLF dilutions, stimulated with fMLP.
Boc-FLFLF is a critical research tool for dissecting the role of the FPR1 signaling pathway in neutrophil-mediated inflammatory processes. By utilizing the protocols and information provided in this guide, researchers can effectively employ this antagonist to investigate the mechanisms of chemotaxis and to screen for novel anti-inflammatory therapeutics that target the FPR1 pathway. Careful optimization of experimental parameters is essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Mechanisms Underlying Cell Polarity and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Boc-FLFLF to Inhibit fMLP-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant that plays a critical role in the innate immune response by activating neutrophils and other phagocytic cells. It binds to the G protein-coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1), initiating a cascade of intracellular signaling events that lead to chemotaxis, degranulation, superoxide (B77818) production, and calcium mobilization. Understanding and modulating these responses is crucial for research in inflammation, immunology, and drug discovery.
Boc-FLFLF (N-tert-Butoxycarbonyl-Phe-Leu-Phe-Leu-Phe) is a synthetic peptide that acts as a selective and competitive antagonist of FPR1. By binding to the receptor, it effectively blocks the binding of fMLP and other agonists, thereby inhibiting the downstream cellular responses. These application notes provide detailed protocols for utilizing Boc-FLFLF to block fMLP-induced responses in neutrophils, a key cell type in the inflammatory process.
Mechanism of Action
Boc-FLFLF is a selective antagonist for the formyl peptide receptor 1 (FPR1).[1][2] It competitively inhibits the binding of fMLP to FPR1, thereby preventing the activation of downstream signaling pathways.[2] Signaling through FPR1 is inhibited by low concentrations of Boc-FLFLF.[1] However, at concentrations above 10 µM, it may also partially inhibit signaling through the formyl peptide receptor-like 1 (FPRL1 or FPR2).[1]
fMLP Signaling Pathway and Boc-FLFLF Inhibition
fMLP binding to FPR1, a Gi-protein coupled receptor, triggers a signaling cascade that mediates various neutrophil functions. The primary pathway involves the dissociation of the G-protein subunits, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and the activation of NADPH oxidase, which is responsible for the production of superoxide anions. Boc-FLFLF blocks these responses by preventing the initial binding of fMLP to FPR1.
Data Presentation
The inhibitory potency of Boc-FLFLF on various fMLP-induced responses in neutrophils is summarized below. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and agonist concentration used.
| fMLP-Induced Response | Cell Type | Boc-FLFLF IC50 | Reference |
| NADPH Oxidase Activity | Mouse Bone Marrow Neutrophils | ~958 nM | [3] |
| Chemotaxis | Human Neutrophils | 5 - 16 µM | [4] |
| Degranulation | Human Neutrophils | ~67 µM (for afrormosin, another isoflavone) | [5] |
| Calcium Mobilization | Human Neutrophils | Not explicitly found |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of Boc-FLFLF on fMLP-induced neutrophil responses.
Experimental Workflow Overview
Protocol 1: Neutrophil Isolation from Human Whole Blood
Materials:
-
Anticoagulated (e.g., EDTA, Heparin) human whole blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dilute the whole blood 1:1 with HBSS (Ca2+/Mg2+-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, platelets, and mononuclear cells), leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte/erythrocyte pellet to a new tube.
-
Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%. Mix gently and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Add an excess of HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95% as assessed by morphology or flow cytometry.
Protocol 2: Calcium Mobilization Assay
Materials:
-
Isolated human neutrophils
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
HBSS with Ca2+ and Mg2+
-
Boc-FLFLF stock solution (in DMSO)
-
fMLP stock solution (in DMSO)
-
Fluorimeter or fluorescence microscope capable of ratiometric imaging (for Fura-2) or single wavelength excitation/emission (for Fluo-4).
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ at a concentration of 1 x 10^7 cells/mL.
-
Add Fura-2 AM (final concentration 2-5 µM) or Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark, with gentle agitation.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot the cell suspension into cuvettes or a 96-well plate.
-
Pre-incubate the cells with various concentrations of Boc-FLFLF or vehicle (DMSO) for 10-15 minutes at 37°C.
-
Place the cuvette or plate in the fluorimeter and establish a baseline fluorescence reading.
-
Add fMLP (final concentration typically 10-100 nM) to stimulate the cells and record the change in fluorescence over time. For Fura-2, record the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the fluorescence emission at ~516 nm with excitation at ~494 nm.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
Protocol 3: NADPH Oxidase Activity (Superoxide Production) Assay
Materials:
-
Isolated human neutrophils
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
HBSS with Ca2+ and Mg2+
-
Boc-FLFLF stock solution (in DMSO)
-
fMLP stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
Prepare a reaction mixture containing neutrophils, cytochrome c (final concentration 50-100 µM), and either Boc-FLFLF (at various concentrations) or vehicle (DMSO). In a control tube, add SOD (final concentration 50-100 U/mL) to confirm that the measured reduction of cytochrome c is due to superoxide.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding fMLP (final concentration typically 100 nM - 1 µM).
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of superoxide production using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).
Protocol 4: Chemotaxis Assay (Boyden Chamber)
Materials:
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boc-FLFLF stock solution (in DMSO)
-
fMLP stock solution (in DMSO)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare the chemoattractant solutions by diluting fMLP to the desired concentrations (typically 1-10 nM) in assay medium. Add these solutions to the lower wells of the Boyden chamber.
-
In some of the lower wells, add both fMLP and various concentrations of Boc-FLFLF to test for inhibition. Include a negative control with assay medium only and a positive control with fMLP only.
-
Resuspend isolated neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
If testing the effect of Boc-FLFLF on the cells directly, pre-incubate the neutrophils with the antagonist or vehicle for 10-15 minutes at 37°C.
-
Place the Transwell® inserts into the wells, creating an upper and lower chamber.
-
Add the neutrophil suspension to the upper chamber of each insert.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the inserts. Scrape the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a suitable stain like Diff-Quik.
-
Mount the membranes on a microscope slide and count the number of migrated cells in several high-power fields.
-
Quantify chemotaxis by comparing the number of migrated cells in the presence and absence of Boc-FLFLF.
Conclusion
Boc-FLFLF is a valuable tool for studying the role of the fMLP/FPR1 signaling axis in neutrophil-mediated inflammation. The protocols provided here offer a framework for investigating the inhibitory effects of Boc-FLFLF on key neutrophil functions. Researchers should optimize these protocols for their specific experimental systems and carefully consider the concentration-dependent specificity of Boc-FLFLF to ensure accurate interpretation of results. These studies will contribute to a better understanding of inflammatory processes and may aid in the development of novel anti-inflammatory therapeutics.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Phe-Leu-Phe-Leu-Phe in Superoxide Production Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a synthetic peptide that acts as a competitive antagonist of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils.[1][2] FPR1 is activated by N-formylated peptides, like fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are released by bacteria or from damaged mitochondria.[3] Activation of FPR1 in neutrophils triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), most notably superoxide (B77818) anions (O₂⁻), through the activation of the NADPH oxidase complex.[3] The production of superoxide is a critical event in the innate immune response, contributing to pathogen killing and inflammatory signaling.[4]
Boc-FLFLF is a valuable tool for studying the role of FPR1 in these processes. By selectively blocking the binding of agonists to FPR1, Boc-FLFLF allows researchers to investigate the downstream signaling pathways and functional consequences of FPR1 activation. In superoxide production assays, Boc-FLFLF is used to inhibit the agonist-induced respiratory burst in neutrophils, thereby confirming the involvement of FPR1 in this response. It is crucial to note that the selectivity of Boc-FLFLF is concentration-dependent; to ensure specific inhibition of FPR1, it is recommended to use concentrations not exceeding 10 µM, as higher concentrations may also partially inhibit the formyl peptide receptor-like 1 (FPRL1/FPR2).[1][2]
These application notes provide detailed protocols for utilizing Boc-FLFLF in superoxide production assays using two common detection methods: isoluminol-enhanced chemiluminescence and fluorescent probes.
Data Presentation
The inhibitory potency of Boc-FLFLF on fMLF-induced superoxide production in neutrophils has been quantified in several studies. For comparative purposes, data for the more potent and selective FPR1 antagonist, Cyclosporin H, is also presented.
Table 1: Inhibitory Potency (IC₅₀) of Boc-FLFLF and Cyclosporin H on fMLF-Induced Superoxide Production in Neutrophils
| Antagonist | Agonist | IC₅₀ (µM) | Cell Type | Assay Method | Reference |
| Boc-FLFLF (BocPLPLP) | fMLF (30 nM) | 2.6 | Differentiated HL-60 cells | Not Specified | [5] |
| Cyclosporin H | fMLF (30 nM) | 0.6 | Differentiated HL-60 cells | Not Specified | [5] |
Table 2: Comparative Potency of Boc-FLFLF and Cyclosporin H
| Antagonist Comparison | Parameter | Fold Difference | Reference |
| Boc-FLFLF vs. Cyclosporin H | Inhibition of fMLF-induced O₂⁻ formation | 4- to 6-fold less potent | [6] |
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of FPR1 Inhibition by Boc-FLFLF
Caption: Inhibition of fMLF-induced superoxide production by Boc-FLFLF.
Experimental Workflow for Superoxide Production Assay
Caption: General workflow for a neutrophil superoxide production assay.
Experimental Protocols
Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.
Materials:
-
Human venous blood collected in heparinized tubes
-
5% Dextran (T500) in saline
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Sterile water
-
1.7% NaCl solution
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
Procedure:
-
Dilute heparinized blood 1:1 with PBS.
-
Add 1 part 5% dextran to 4 parts diluted blood. Mix gently by inversion and let the red blood cells sediment for 30-45 minutes at room temperature.
-
Carefully layer the upper leukocyte-rich plasma onto a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers containing plasma, mononuclear cells, and Ficoll-Paque.
-
Resuspend the neutrophil-rich pellet.
-
To lyse remaining red blood cells, add sterile water for 30 seconds followed by an equal volume of 1.7% NaCl to restore isotonicity.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the final neutrophil pellet in HBSS and determine the cell concentration and viability (e.g., using trypan blue exclusion). The cell purity should be >95%.
Superoxide Production Assay using Isoluminol-Enhanced Chemiluminescence
This method is highly sensitive and specifically measures extracellular superoxide production.
Materials:
-
Isolated human neutrophils
-
This compound (Boc-FLFLF), 10 mM stock in DMSO
-
fMLF, 1 mM stock in DMSO
-
Isoluminol, 10 mM stock in DMSO
-
Horseradish Peroxidase (HRP), 1 mg/mL solution
-
HBSS with Ca²⁺ and Mg²⁺
-
White 96-well microplates
-
Chemiluminometer with temperature control (37°C)
Procedure:
-
Prepare a working solution of Boc-FLFLF by diluting the stock in HBSS to the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (DMSO in HBSS).
-
Prepare a detection cocktail containing isoluminol (final concentration 100 µM) and HRP (final concentration 4 U/mL) in HBSS.
-
In a white 96-well plate, add 50 µL of neutrophil suspension (2 x 10⁶ cells/mL) to each well.
-
Add 50 µL of the Boc-FLFLF working solution or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Add 50 µL of the detection cocktail to each well.
-
Place the plate in the chemiluminometer and allow it to equilibrate to 37°C.
-
Prepare an fMLF working solution (e.g., 1 µM in HBSS).
-
Initiate the measurement of chemiluminescence. After establishing a baseline reading for 1-2 minutes, inject 50 µL of the fMLF working solution (final concentration 250 nM) to stimulate the cells.
-
Record the chemiluminescence signal over time (e.g., for 15-30 minutes).
Data Analysis:
-
The peak or integrated chemiluminescence response is proportional to the amount of superoxide produced.
-
Calculate the percentage inhibition for each Boc-FLFLF concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the Boc-FLFLF concentration to generate a dose-response curve and determine the IC₅₀ value.
Superoxide Production Assay using Fluorescent Probes
This protocol describes a general method using a cell-permeable fluorescent probe that becomes fluorescent upon reacting with superoxide. An example is a probe like that found in Abcam's Cellular Superoxide Detection Assay Kit (ab139477).
Materials:
-
Isolated human neutrophils
-
This compound (Boc-FLFLF), 10 mM stock in DMSO
-
fMLF, 1 mM stock in DMSO
-
Superoxide-sensitive fluorescent probe (e.g., from a commercial kit)
-
HBSS with Ca²⁺ and Mg²⁺
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Prepare a working solution of the fluorescent probe in HBSS according to the manufacturer's instructions.
-
Seed neutrophils (e.g., 0.5-1 x 10⁶ cells/mL) in a black, clear-bottom 96-well plate.
-
Add the fluorescent probe working solution to the cells and incubate for 30-60 minutes at 37°C in the dark, as per the manufacturer's protocol.
-
After the loading period, add the desired concentrations of Boc-FLFLF or vehicle control to the wells.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Stimulate the cells by adding fMLF (e.g., final concentration 250 nM).
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode. Alternatively, analyze the cells by fluorescence microscopy or flow cytometry after a fixed incubation time post-stimulation.
Data Analysis:
-
Subtract the background fluorescence from non-stimulated cells.
-
The increase in fluorescence intensity corresponds to superoxide production.
-
Calculate the percentage inhibition for each Boc-FLFLF concentration compared to the vehicle-treated, fMLF-stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
Troubleshooting
-
Low Superoxide Signal: Ensure neutrophils are healthy and freshly isolated. Check the activity of the agonist (fMLF) and the integrity of the detection reagents. Prime cells with a low concentration of TNF-α (e.g., 10 ng/mL) for 15 minutes before the assay to enhance the response.[7]
-
High Background Signal: Wash cells thoroughly after isolation. Ensure detection probes are protected from light.
-
Variability between Replicates: Ensure accurate and consistent cell plating and reagent addition. Mix reagents gently but thoroughly. Maintain a constant temperature of 37°C throughout the assay.
-
Boc-FLFLF Ineffectiveness: Verify the concentration and integrity of the Boc-FLFLF stock solution. Ensure the pre-incubation time is sufficient for the antagonist to bind to the receptors. Confirm that the superoxide production is indeed mediated by FPR1 by using a potent FPR1 agonist like fMLF.
References
- 1. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of neutrophil respiratory burst by protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E PMID: 8387097 | MCE [medchemexpress.cn]
- 7. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses Modulated by the FPR1 Antagonist, Boc-FLFLF
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in host defense and inflammatory responses.[1][2][3] The family in humans includes FPR1, FPR2 (formerly FPRL1), and FPR3, which are expressed on various cells, most notably phagocytic leukocytes like neutrophils and macrophages.[1][3] These receptors recognize N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria, initiating downstream signaling cascades that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Boc-FLFLF (Boc-Phe-dLeu-Phe-dLeu-Phe), also known as Boc-2, is a potent and selective antagonist for FPR1.[4][5] It competitively inhibits the binding of FPR1 agonists, thereby blocking the subsequent cellular responses.[4][6] While highly selective for FPR1 at lower concentrations, it may exhibit some cross-reactivity with FPR2 at higher concentrations (>10 µM).[6][7][8] Understanding the precise cellular consequences of FPR1 blockade is crucial for developing therapeutics targeting inflammation and immune-related disorders.
Flow cytometry is a powerful, high-throughput technique that enables the multi-parametric analysis of single cells within a heterogeneous population.[9] It is an ideal platform for dissecting the effects of FPR1 modulation by Boc-FLFLF on critical cellular processes such as apoptosis, cell cycle progression, and receptor-ligand interactions. This application note provides detailed protocols for analyzing cells treated with Boc-FLFLF using flow cytometry.
Mechanism of Action: Boc-FLFLF Inhibition of FPR1 Signaling
FPR1 activation by an agonist like fMLF initiates a signaling cascade through associated G-proteins. This leads to downstream events including the mobilization of intracellular calcium ([Ca2+]) and the activation of NADPH oxidase, resulting in superoxide (B77818) production.[4][8] Boc-FLFLF acts by competitively binding to FPR1, preventing the agonist from binding and thereby inhibiting these downstream signaling events.
Application 1: Competitive Ligand Binding Assay
This assay quantifies the ability of Boc-FLFLF to compete with a fluorescently-labeled FPR1 agonist for binding to the receptor on the cell surface. The reduction in fluorescence intensity of the cell population is proportional to the inhibitory activity of Boc-FLFLF.
Table 1: Representative Data for Competitive Binding Assay
| Compound | Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition | IC₅₀ (nM) |
| Unlabeled fMLF | 1000 | 150 | 95.0% | 112.6[10] |
| Unlabeled fMLF | 100 | 850 | 66.0% | |
| Boc-FLFLF | 1000 | 450 | 82.0% | 68.9 [10] |
| Boc-FLFLF | 100 | 1200 | 52.0% | |
| Boc-FLFLF | 10 | 2350 | 6.0% | |
| Labeled Ligand Only | 0 | 2500 | 0.0% | |
| Unstained Cells | - | 50 | - |
Note: Data are hypothetical, based on reported relative potencies.[10]
Application 2: Apoptosis Analysis with Annexin V/Propidium (B1200493) Iodide
FPR1 signaling can promote cell survival in certain contexts. Blocking this pathway with Boc-FLFLF, particularly in the presence of pro-apoptotic stimuli, may enhance apoptosis. This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Representative Data for Apoptosis Assay
| Treatment Condition | Viable (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| Stimulus Only | 75.2% | 15.8% | 9.0% |
| Boc-FLFLF (1 µM) + Stimulus | 62.3% | 25.1% | 12.6% |
| Boc-FLFLF (1 µM) Only | 93.8% | 3.5% | 2.7% |
Note: Data are hypothetical and represent a scenario where Boc-FLFLF enhances stimulus-induced apoptosis.
Application 3: Cell Cycle Analysis
FPR signaling has been implicated in the proliferation of certain cell types. Investigating the effect of Boc-FLFLF on cell cycle distribution can reveal potential anti-proliferative effects. This is achieved by staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the distribution of cells in G0/G1, S, and G2/M phases.
References
- 1. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 8. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
Boc-FLFLF: A Potent Tool for Interrogating Formyl Peptide Receptor 1 (FPR1) Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-FLFLF, also known as Boc-2, is a synthetic peptide that acts as a selective and potent antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes.[1] FPR1 plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3][4] Due to its ability to selectively block these pro-inflammatory responses, Boc-FLFLF has emerged as an invaluable tool in GPCR research, aiding in the elucidation of FPR1 signaling pathways and the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of Boc-FLFLF, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
Boc-FLFLF is a competitive antagonist at the FPR1. It binds to the receptor, preventing the binding of endogenous and synthetic agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF). This blockade inhibits the conformational changes in the receptor necessary for the activation of downstream signaling pathways.
At low micromolar concentrations, Boc-FLFLF exhibits high selectivity for FPR1. However, it is important to note that at concentrations exceeding 10 µM, its selectivity diminishes, and it may also inhibit the activity of Formyl Peptide Receptor-like 1 (FPRL1), also known as FPR2.[5][6][7]
Quantitative Data
The potency of Boc-FLFLF in antagonizing FPR1 has been quantified in various functional assays. The following table summarizes key quantitative data for Boc-FLFLF. It is important to recognize that values such as IC50 and EC50 can vary depending on the specific cell line, agonist concentration, and experimental conditions used.[8]
| Parameter | Value | Species | Assay | Notes | Reference |
| pKi | 6.0 - 6.5 | Human | Radioligand Binding Assay | Represents the negative logarithm of the inhibition constant (Ki). | [9] |
| Apparent KD | 230 nM | Not Specified | Intracellular Calcium Mobilization | Determined by the intracellular calcium mobilization assay. | |
| EC50 | 0.25 µM | Not Specified | Superoxide (B77818) Production Inhibition | Concentration required for 50% inhibition of fMLF-induced superoxide production in neutrophils. |
Signaling Pathway
Activation of FPR1 by an agonist initiates a well-defined G protein-coupled signaling cascade. The binding of an agonist leads to the activation of a heterotrimeric G protein (primarily of the Gi family). The dissociated Gβγ subunits activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][10][11] This signaling cascade ultimately results in various cellular responses, including chemotaxis, degranulation, and superoxide production.[3]
Experimental Protocols
The following are detailed protocols for key experiments utilizing Boc-FLFLF to study FPR1 function.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation. Boc-FLFLF is used to antagonize the calcium flux induced by an FPR1 agonist.
Materials:
-
FPR1-expressing cells (e.g., HEK293 transfected with human FPR1, or neutrophil-like HL-60 cells)
-
96-well black, clear-bottom microplate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Boc-FLFLF
-
FPR1 agonist (e.g., fMLF)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed FPR1-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM with 0.02% Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of Boc-FLFLF in assay buffer.
-
After the dye loading incubation, wash the cells twice with assay buffer.
-
Add the different concentrations of Boc-FLFLF to the respective wells and incubate for 15-30 minutes at room temperature, protected from light. Include a vehicle control (e.g., DMSO).
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the FPR1 agonist (e.g., fMLF) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add the agonist to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the Boc-FLFLF concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Boc-FLFLF.
-
Chemotaxis Assay
This assay measures the directional migration of cells towards a chemoattractant. Boc-FLFLF is used to inhibit the chemotactic response induced by an FPR1 agonist.
Materials:
-
Migratory cells expressing FPR1 (e.g., primary human neutrophils or HL-60 cells)
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well plates with microporous membrane inserts)
-
Boc-FLFLF
-
FPR1 agonist (chemoattractant, e.g., fMLF)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
-
Microscope or plate reader for quantification
Protocol:
-
Cell Preparation: Isolate primary neutrophils or culture and differentiate HL-60 cells. Resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of Boc-FLFLF or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., fMLF at a concentration that induces optimal chemotaxis) to the lower wells of the chemotaxis chamber. Include a negative control with assay medium only.
-
Carefully place the microporous membrane inserts into the wells, avoiding air bubbles.
-
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration through the membrane.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.
-
Fixing and staining the membrane and counting the cells under a microscope.
-
Collecting the cells from the lower chamber and counting them using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (agonist alone).
-
Plot the percentage of migration against the concentration of Boc-FLFLF to determine its inhibitory effect.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor and can be used to determine the affinity of unlabeled competitors like Boc-FLFLF.
Materials:
-
Cell membranes prepared from FPR1-expressing cells
-
Radiolabeled FPR1 agonist (e.g., [³H]fMLF)
-
Boc-FLFLF
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Glass fiber filters (pre-treated with polyethylenimine, PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize FPR1-expressing cells in a hypotonic buffer.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Perform a high-speed centrifugation to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the following reactions in binding buffer:
-
Total binding: Cell membranes + radiolabeled agonist.
-
Non-specific binding: Cell membranes + radiolabeled agonist + a high concentration of unlabeled agonist (e.g., 10 µM fMLF).
-
Competition: Cell membranes + radiolabeled agonist + serial dilutions of Boc-FLFLF.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to dissolve.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Boc-FLFLF concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Boc-FLFLF is a powerful and selective antagonist of FPR1, making it an essential tool for researchers studying the role of this receptor in inflammation, immunology, and other physiological processes. The protocols provided here offer a framework for utilizing Boc-FLFLF in common GPCR research assays. By carefully considering the experimental conditions and the concentration-dependent selectivity of Boc-FLFLF, researchers can effectively probe the function of FPR1 and its downstream signaling pathways.
References
- 1. genecards.org [genecards.org]
- 2. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc-Phe-Leu-Phe-Leu-Phe
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Phe-Leu-Phe-Leu-Phe, a hydrophobic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is a hydrophobic peptide that is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] While specific quantitative data for this exact peptide is not consistently published across all suppliers, a similar peptide, Boc-dPhe-Leu-dPhe-Leu-Phe, has a reported solubility of 100 mg/mL in DMSO.[3] It is always recommended to start with a small amount of the peptide to test solubility in your specific batch of DMSO.
Q2: Why is my this compound not dissolving properly in DMSO?
A2: Several factors can affect the solubility of this hydrophobic peptide. The peptide's amino acid composition, which is rich in hydrophobic residues like Phenylalanine and Leucine, makes it inherently difficult to dissolve in aqueous solutions and can even pose challenges in organic solvents like DMSO.[4][5][6] The purity of the peptide and the quality of the DMSO used are also critical factors.
Q3: Can I use water or buffer to dissolve this compound?
A3: No, this compound is insoluble in water.[1][7] Due to its high hydrophobicity, attempting to dissolve it directly in aqueous solutions will likely be unsuccessful.
Q4: What is the recommended storage condition for this compound in DMSO?
A4: Once dissolved in DMSO, peptide solutions should be aliquoted and stored at -20°C or preferably -80°C.[8] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the peptide.
Troubleshooting Guide
Issue 1: Peptide appears insoluble or forms a precipitate in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality.
-
Possible Cause 2: Insufficient solvent volume.
-
Possible Cause 3: Peptide aggregation.
Issue 2: The peptide solution is cloudy or hazy.
-
Possible Cause: The solubility limit has been exceeded.
-
Solution: If the solution appears cloudy, it indicates that the peptide concentration is too high for the given volume of DMSO. If you have reached the limit of solubility, you may need to prepare a more dilute stock solution.[12] Centrifuging the solution before use can help pellet any undissolved peptide.[4][14]
-
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility |
| Boc-dPhe-Leu-dPhe-Leu-Phe | DMSO | 100 mg/mL[3] |
| Boc-L-phenylalanine | DMSO | 100 mg/mL (requires sonication)[9] |
| Boc-FLFLF | Chloroform | Slightly soluble: 0.1-1 mg/ml[15] |
| Boc-FLFLF | Methanol | Slightly soluble: 0.1-1 mg/ml[15] |
Experimental Protocols
Protocol for Dissolving Hydrophobic Peptides like this compound in DMSO:
-
Bring the lyophilized peptide and anhydrous DMSO to room temperature.
-
Add a small amount of 100% DMSO to the vial containing the peptide. For example, for 1 mg of peptide, start with 30-50 µL of DMSO.[12]
-
Vortex the solution briefly. If the peptide does not fully dissolve, sonicate the vial for a few minutes. Gentle heating may also be applied if necessary.[4][14]
-
Once the peptide is completely dissolved in DMSO, this can be used as a stock solution.
-
To prepare a working solution in an aqueous buffer, slowly add the DMSO stock solution dropwise to the stirring buffer.[12][13]
-
If turbidity appears, you have likely exceeded the peptide's solubility in the final buffer composition.
Diagrams
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
- 1. innopep.com [innopep.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. reta-peptide.com [reta-peptide.com]
- 7. This compound [phoenixbiotech.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. lifetein.com [lifetein.com]
- 13. biocat.com [biocat.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. caymanchem.com [caymanchem.com]
How to dissolve Boc-FLFLF for experiments
Welcome to the technical support center for Boc-FLFLF (Boc-Phe-L-Leu-Phe-L-Leu-Phe), a selective antagonist of the Formyl Peptide Receptor 1 (FPR1). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this peptide.
Troubleshooting Guide
This section addresses common issues encountered during the dissolution and use of Boc-FLFLF in a question-and-answer format.
Question: My Boc-FLFLF powder is not dissolving in my desired aqueous buffer. What should I do?
Answer: Boc-FLFLF is a hydrophobic peptide and is expected to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. Here is a stepwise approach to troubleshoot this issue:
-
Start with an Organic Solvent: The recommended primary solvent for Boc-FLFLF is Dimethyl Sulfoxide (DMSO).[1][2] Prepare a high-concentration stock solution in 100% DMSO. For in vitro experiments, a stock solution of 100 mg/mL in DMSO is achievable with the help of ultrasonication.[2]
-
Use Sonication: To aid dissolution in DMSO, use a bath sonicator.[1][2] This helps to break up peptide aggregates and enhance solubility.
-
Gentle Heating: If sonication is not sufficient, gentle warming of the solution may help. However, be cautious with temperature to avoid peptide degradation.
-
Gradual Dilution: Once you have a clear stock solution in DMSO, you can dilute it into your aqueous experimental buffer. It is crucial to add the DMSO stock solution dropwise to the gently vortexing aqueous buffer to avoid precipitation. Rapid dilution can cause the hydrophobic peptide to crash out of the solution.
-
Consider Alternative Organic Solvents: If DMSO is incompatible with your assay, other organic solvents like a small amount of ethanol, methanol, or isopropanol (B130326) can be tested.[3][4] Chloroform is another solvent in which Boc-FLFLF is slightly soluble.
Question: I observed precipitation when I diluted my Boc-FLFLF stock solution into my cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution into aqueous media is a common issue with hydrophobic peptides. Here are some strategies to prevent this:
-
Lower the Final Concentration: The final concentration of Boc-FLFLF in your aqueous medium may be too high. Try working with a lower final concentration if your experimental design allows.
-
Optimize the Dilution Process: As mentioned above, add the DMSO stock solution very slowly to the aqueous medium while continuously and gently mixing.
-
Use a Surfactant: In some applications, a small amount of a biocompatible surfactant, like Tween-20, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[5]
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as it can be toxic to cells at higher concentrations (typically >0.5-1%). Ensure your final DMSO concentration is within a range that does not affect your experimental results.
Question: How should I prepare Boc-FLFLF for in vivo animal studies?
Answer: For in vivo administration, a common method involves creating a suspension or solution that is biocompatible. A frequently used vehicle for Boc-FLFLF is a mixture of DMSO and corn oil.[1][2]
-
First, dissolve the Boc-FLFLF in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1][6]
-
Then, dilute this DMSO stock solution with corn oil. A common ratio is 10% DMSO and 90% corn oil.[1][2]
-
Ensure the mixture is homogenous by thorough mixing or vortexing. Sonication may also be beneficial to create a uniform suspension.[1][2]
-
It is recommended to prepare this formulation fresh before each use.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Boc-FLFLF?
A1: The most recommended solvent for preparing a stock solution of Boc-FLFLF is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the solubility of Boc-FLFLF in different solvents?
A2: The solubility of Boc-FLFLF can be summarized in the following table:
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (127.23 mM) | Ultrasonication is recommended to achieve this concentration.[2] |
| DMSO/Corn Oil (1:9) | 2.5 mg/mL (3.18 mM) | A common formulation for in vivo experiments.[1] |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Water | Insoluble |
Q3: How should I store the Boc-FLFLF powder and its stock solution?
A3:
-
Powder: The lyophilized powder should be stored at -20°C or -80°C for long-term stability.[7]
-
Stock Solution in Solvent: Aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of Boc-FLFLF?
A4: Boc-FLFLF is a selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][8] It competitively binds to FPR1, thereby blocking the binding of its agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). This inhibition prevents the downstream signaling cascade that leads to various cellular responses, including chemotaxis, intracellular calcium mobilization, and superoxide (B77818) production in immune cells like neutrophils.[9]
Experimental Protocols
Below are detailed methodologies for key experiments involving Boc-FLFLF.
Intracellular Calcium Mobilization Assay
This assay is used to determine the antagonistic activity of Boc-FLFLF on FPR1.
Materials:
-
HL-60 cells (differentiated into a neutrophil-like phenotype) or isolated human neutrophils
-
Boc-FLFLF
-
fMLP (FPR1 agonist)
-
Fluo-4 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium (HBSS+)
-
Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium (HBSS-)
-
96-well black, clear-bottom microplates
-
FlexStation or a similar fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells as per standard protocols.
-
On the day of the experiment, harvest the cells and wash them with HBSS-.
-
Resuspend the cells in HBSS- containing 10 mM HEPES.
-
-
Dye Loading:
-
Add Fluo-4 AM to the cell suspension to a final concentration of 1-5 µM.
-
Incubate the cells in the dark for 30-60 minutes at 37°C.
-
After incubation, wash the cells with HBSS- containing 10 mM HEPES to remove excess dye.
-
Resuspend the cells in HBSS+ containing 10 mM HEPES.
-
-
Assay Protocol:
-
Aliquot 2 x 10^5 cells per well into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of Boc-FLFLF in HBSS+.
-
Pre-incubate the cells with different concentrations of Boc-FLFLF (or vehicle control) for 5-30 minutes at room temperature.[10]
-
Prepare the agonist solution (fMLP) at a concentration that gives a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the fMLP solution to the wells and immediately start recording the fluorescence intensity over time (typically for 3 minutes).[10]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the fMLP-induced response by Boc-FLFLF at each concentration.
-
Determine the IC50 value of Boc-FLFLF by fitting the data to a dose-response curve.
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of Boc-FLFLF to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils or differentiated HL-60 cells
-
Boc-FLFLF
-
fMLP (chemoattractant)
-
Boyden chamber or Transwell® inserts (with 3-5 µm pores)
-
RPMI-1640 medium
-
Calcein-AM or another cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient followed by dextran (B179266) sedimentation).
-
Resuspend the purified neutrophils in RPMI-1640 medium.
-
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add RPMI-1640 medium containing fMLP at a concentration known to induce chemotaxis (e.g., 10-100 nM).
-
In the upper chamber (the Transwell® insert), add the neutrophil suspension that has been pre-incubated with various concentrations of Boc-FLFLF (or vehicle control) for 15-30 minutes.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow the cells to migrate through the porous membrane towards the chemoattractant.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neutrophil migration for each concentration of Boc-FLFLF.
-
Determine the IC50 value of Boc-FLFLF for inhibiting chemotaxis.
-
Visualizations
Boc-FLFLF Mechanism of Action: FPR1 Antagonism
Caption: Mechanism of Boc-FLFLF as an FPR1 antagonist.
Experimental Workflow: Troubleshooting Boc-FLFLF Dissolution
Caption: Step-by-step workflow for dissolving Boc-FLFLF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. genscript.com [genscript.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-FLFLF Peptide - Ruixibiotech [ruixibiotech.com]
- 8. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. criver.com [criver.com]
Boc-FLFLF stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Boc-FLFLF. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Boc-FLFLF powder?
For optimal stability, the lyophilized powder should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[1] The product is hygroscopic and sensitive to light; therefore, it is crucial to store it in a dry, dark place and keep the container tightly sealed.[1][2] Some suppliers recommend storage under an inert gas like nitrogen.[2][3][4]
Q2: What is the expected shelf-life of the solid compound?
When stored correctly at -20°C, Boc-FLFLF is stable for at least two years.[4][5] One supplier guarantees the product for one year from the date of shipment when stored at -20°C.[2] For storage at -80°C, the shelf-life is also reported to be two years.[4]
Q3: How should I prepare and store stock solutions of Boc-FLFLF?
It is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO.[4] After reconstitution, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3][6][7] This minimizes freeze-thaw cycles that can lead to degradation. Solutions should be stored in tightly sealed vials to protect from moisture and light.[3][4]
Q4: What solvents can be used to dissolve Boc-FLFLF?
Boc-FLFLF is soluble in several organic solvents. It is highly soluble in DMSO (up to 100 mg/mL with the aid of ultrasonication).[4] It is slightly soluble in chloroform (B151607) and methanol (B129727) (0.1-1 mg/mL).[5] For aqueous solutions, distilled water can be used for concentrations up to 2 mg/mL; for higher concentrations, acetonitrile (B52724) is recommended.[2]
Q5: For my in vivo experiments, how should I prepare the working solution?
A common protocol for preparing a working solution for in vivo studies involves using a combination of DMSO and corn oil.[3][4] It is recommended to first dissolve the peptide in DMSO and then dilute it with corn oil (e.g., 10% DMSO in 90% corn oil).[3][4] The solubility in this mixture is approximately 2.5 mg/mL, and ultrasonication may be needed to achieve a clear solution.[3][4] It is highly recommended to prepare these working solutions fresh on the day of use.[3][6]
Q6: Is Boc-FLFLF stable in biological fluids?
A radiolabeled conjugate of FLFLF (64Cu-FLFLF) has been shown to be highly stable against enzymatic degradation when incubated in macaque serum at 37°C for up to 20 hours.[8]
Data Summary Tables
Table 1: Recommended Storage Conditions and Stability
| Form | Temperature | Duration | Important Considerations |
| Lyophilized Powder | -20°C | ≥ 2 years[4][5] | Dry, dark, tightly sealed.[1] Hygroscopic.[2] |
| -80°C | 2 years[4] | Sealed, away from moisture and light, under nitrogen.[4] | |
| 0-4°C | Short-term (days to weeks)[1] | Dry and dark.[1] | |
| Stock Solution | -20°C | 1 month[3][6][7] | Aliquot to avoid freeze-thaw cycles.[2] Sealed, away from moisture.[6] |
| -80°C | 6 months[3][6][7] | Aliquot to avoid freeze-thaw cycles.[2] Sealed, away from moisture.[6] |
Table 2: Solubility of Boc-FLFLF
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[4] | 127.23 mM[4] | Requires ultrasonication.[4] |
| 10% DMSO / 90% Corn Oil | 2.5 mg/mL[3][4] | 3.18 mM[3][4] | Requires ultrasonication.[3][4] For in vivo use.[3][4] |
| Distilled Water | up to 2 mg/mL[2] | ~2.55 mM | |
| Acetonitrile | Recommended for >2mg/mL[2] | - | |
| Chloroform | 0.1 - 1 mg/mL[5] | ~0.13 - 1.27 mM | Slightly soluble.[5] |
| Methanol | 0.1 - 1 mg/mL[5] | ~0.13 - 1.27 mM | Slightly soluble.[5] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the peptide | - Inappropriate solvent- Insufficient mixing- Low temperature | - Confirm the appropriate solvent and concentration from Table 2.- Use ultrasonication to aid dissolution, especially for high concentrations in DMSO or for DMSO/corn oil mixtures.[3][4]- Gentle warming can also aid dissolution, but be cautious of potential degradation with excessive heat.[3][6] |
| Precipitation in stock solution during storage | - Exceeded solubility limit- Freeze-thaw cycles | - Ensure the concentration does not exceed the solubility limit for the chosen solvent.- Before use, bring the vial to room temperature and vortex to ensure any precipitate has redissolved.- Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Inconsistent experimental results | - Peptide degradation- Improper storage | - Ensure the peptide and its solutions have been stored according to the recommended conditions (see Table 1).- Prepare fresh working solutions for each experiment, especially for in vivo studies.[3][6]- Check for light exposure and hygroscopic effects if not stored properly.[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of lyophilized Boc-FLFLF powder in a sterile microcentrifuge tube. Note: Boc-FLFLF is hygroscopic; minimize exposure to air.[2]
-
Solvent Addition: Based on the molecular weight of Boc-FLFLF (approx. 786.0 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube thoroughly. If complete dissolution is not achieved, use an ultrasonic bath for short intervals until the solution is clear.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store immediately at -20°C for up to one month or -80°C for up to six months.[3][6][7]
Visualizations
Caption: Workflow for the preparation and storage of Boc-FLFLF solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Optimizing Boc-Phe-Leu-Phe-Leu-Phe Concentration for In Vitro Assays
Welcome to the technical support center for Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this peptide in various in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Boc-FLFLF) is a synthetic peptide that acts as a selective antagonist for the N-formyl peptide receptor 1 (FPR1).[1][2] FPR1 is a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes.[3][4] By binding to FPR1, Boc-FLFLF competitively inhibits the binding of N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are potent chemoattractants for these immune cells.[2] This inhibition blocks downstream signaling pathways responsible for various cellular responses, including chemotaxis, intracellular calcium mobilization, degranulation, and superoxide (B77818) production.[5][6]
Q2: How should I dissolve and store this compound?
Boc-FLFLF is insoluble in water.[7] It is recommended to dissolve the peptide in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO)[7] or 80% methanol (B129727) to create a stock solution. For long-term storage, it is advisable to store the peptide in its dry, solid form at -20°C.[7] Stock solutions in DMSO can be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q3: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of Boc-FLFLF depends on the specific assay, the cell type used, and the concentration of the FPR1 agonist (e.g., fMLP) being antagonized. Generally, concentrations in the low micromolar range are effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Recommended Concentration Ranges
The following table summarizes recommended starting concentration ranges for Boc-FLFLF as an antagonist in common in vitro assays. These are starting points, and optimization is crucial for each experimental setup.
| Assay Type | Cell Type | Agonist (Typical Concentration) | Boc-FLFLF Concentration Range (Antagonist) | IC50 / Ki Value (approximate) |
| Calcium Mobilization | Human Neutrophils, HL-60 cells | fMLP (1-25 nM) | 0.1 - 10 µM | KD: ~230 nM[8] |
| Superoxide Production | Neutrophils | fMLP | 0.1 - 100 µM | EC50: ~0.25 µM[8] |
| Chemotaxis | Neutrophils | fMLP (10 nM) | 1 - 50 µM | IC50: 24 nM - 4.5 µM[9] |
| Degranulation (β-glucuronidase release) | Neutrophils | fMLP | 1 - 20 µM | - |
| NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | fMIFL | ≥ 2 µM | IC50: ~958 nM[1] |
Troubleshooting Guides
Problem 1: Low or no inhibitory effect of this compound.
-
Possible Cause: Suboptimal concentration of the antagonist.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist concentration.
-
-
Possible Cause: Poor solubility of Boc-FLFLF in the assay medium.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve Boc-FLFLF is compatible with your cells and does not exceed 0.1-0.5%. Prepare a high-concentration stock solution to minimize the volume of solvent added to the assay medium.
-
-
Possible Cause: Degraded peptide.
-
Solution: Use a fresh stock of Boc-FLFLF. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: High concentration of the agonist.
-
Solution: Since Boc-FLFLF is a competitive antagonist, its effectiveness can be overcome by high concentrations of the agonist. Consider reducing the agonist concentration if experimentally feasible.
-
Problem 2: Observed cytotoxicity or off-target effects.
-
Possible Cause: High concentration of Boc-FLFLF.
-
Possible Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in your assay is at a non-toxic level for your cells. Run a vehicle control (assay medium with the same concentration of solvent) to assess any solvent-induced effects.
-
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard procedure for assessing the inhibitory effect of Boc-FLFLF on fMLP-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber with a 3-5 µm pore size polycarbonate membrane
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the cells in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
Antagonist Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of Boc-FLFLF (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Add chemotaxis buffer alone to the negative control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Analysis:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the bottom side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Boc-FLFLF compared to the fMLP-only control.
-
Calcium Mobilization Assay
This protocol describes how to measure the inhibition of fMLP-induced intracellular calcium flux by Boc-FLFLF using a fluorescent calcium indicator.
Materials:
-
Isolated human neutrophils or a suitable cell line (e.g., HL-60)
-
This compound
-
fMLP
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading: Resuspend cells at 1-2 x 106 cells/mL in HBSS and incubate with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye and resuspend them in fresh HBSS.
-
Antagonist Addition: Add various concentrations of Boc-FLFLF or vehicle control to the cell suspension and incubate for 5-15 minutes at room temperature.
-
Measurement:
-
Place the cell suspension in the fluorometer.
-
Establish a stable baseline fluorescence reading.
-
Add fMLP (e.g., 10 nM) to stimulate the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each condition. Determine the percentage of inhibition of the calcium response by Boc-FLFLF.
Degranulation Assay (β-Glucuronidase Release)
This protocol measures the release of the lysosomal enzyme β-glucuronidase from neutrophils as an indicator of degranulation and its inhibition by Boc-FLFLF.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP
-
Cytochalasin B
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
β-glucuronidase substrate (e.g., p-nitrophenyl-β-D-glucuronide)
-
Stop solution (e.g., NaOH)
-
Spectrophotometer
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in assay buffer at a concentration of 5 x 106 cells/mL.
-
Priming and Inhibition:
-
Pre-warm the cell suspension to 37°C.
-
Prime the cells with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes. This step enhances the degranulation response.
-
Add various concentrations of Boc-FLFLF or vehicle control and incubate for an additional 10 minutes.
-
-
Stimulation: Add fMLP (e.g., 100 nM) to induce degranulation and incubate for 15-30 minutes at 37°C.
-
Sample Collection: Pellet the cells by centrifugation at 4°C. Carefully collect the supernatant, which contains the released enzymes.
-
Enzyme Assay:
-
Add the supernatant to a reaction mixture containing the β-glucuronidase substrate in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
-
Data Analysis: Calculate the amount of β-glucuronidase released and determine the percentage of inhibition by Boc-FLFLF.
Mandatory Visualizations
FPR1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innopep.com [innopep.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Boc-FLFLF Peptide Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Boc-FLFLF peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is Boc-FLFLF and why is aggregation a concern?
Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe) is a synthetic peptide that acts as a selective antagonist for the formyl peptide receptor 1 (FPR1), playing a role in inflammation studies.[1][2][3][4][5] Aggregation, the self-association of peptide molecules, can lead to the formation of insoluble precipitates, reducing the effective concentration of the active peptide and potentially causing inaccurate experimental results.[6]
Q2: What are the primary factors that influence Boc-FLFLF aggregation?
Several factors can contribute to peptide aggregation, including peptide concentration, pH, temperature, solvent choice, and the presence of impurities.[6][7] Hydrophobic peptides like Boc-FLFLF are particularly prone to aggregation in aqueous solutions.
Q3: What is the recommended solvent for dissolving Boc-FLFLF?
Due to its hydrophobic nature, Boc-FLFLF is readily soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO).[1][8] It is slightly soluble in chloroform (B151607) and methanol.[2] For aqueous solutions, it is recommended to first dissolve the peptide in a minimal amount of 100% DMSO and then slowly dilute it with the desired aqueous buffer.[9] One supplier suggests that for concentrations up to 2 mg/ml, distilled water can be used, while for higher concentrations, acetonitrile (B52724) is recommended.[3]
Q4: How should I store my Boc-FLFLF peptide and its solutions to minimize aggregation?
Lyophilized Boc-FLFLF should be stored at -20°C or -80°C in a sealed container with a desiccant, protected from light.[1][3][9] Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.[1]
Troubleshooting Guides
Issue: My Boc-FLFLF solution is cloudy or has visible precipitates.
This is a common sign of peptide aggregation. The following troubleshooting workflow can help you address this issue.
Issue: How can I improve the solubility and prevent future aggregation of Boc-FLFLF?
Proactive measures during solution preparation can significantly reduce the likelihood of aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abbiotec.com [abbiotec.com]
- 4. medkoo.com [medkoo.com]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pepamino.com [pepamino.com]
- 8. biomol.com [biomol.com]
- 9. lifetein.com [lifetein.com]
Technical Support Center: Boc-FLFLF Quality Control and Purity Assessment
Welcome to the Technical Support Center for Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this selective Formyl Peptide Receptor 1 (FPR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is Boc-FLFLF and what are its key properties?
Boc-FLFLF is a synthetic pentapeptide with the sequence this compound-OH. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which contributes to its hydrophobicity and makes it an effective antagonist of FPR1. It is commonly used in studies of inflammation and immune response.[1][2]
Data Presentation: Key Physicochemical Properties of Boc-FLFLF
| Property | Value |
| Molecular Formula | C₄₄H₅₉N₅O₈ |
| Molecular Weight | 785.99 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% by HPLC |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents like DMSO, DMF, and methanol (B129727). |
Q2: How should I prepare Boc-FLFLF for my experiments?
Due to its hydrophobic nature, Boc-FLFLF can be challenging to dissolve in aqueous buffers. It is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This stock solution can then be diluted with the aqueous experimental buffer. Be mindful that high concentrations of organic solvents may affect your experimental system.
Q3: What are the common impurities I might encounter with my Boc-FLFLF sample?
Impurities in synthetic peptides like Boc-FLFLF typically arise from the solid-phase peptide synthesis (SPPS) process. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that are shorter than the full-length sequence.
-
Peptides with protecting group remnants: Incomplete removal of side-chain protecting groups or the N-terminal Boc group.
-
Diastereomers: Racemization of amino acids during synthesis can lead to peptides with incorrect stereochemistry.
-
Oxidized peptides: Methionine or Tryptophan residues (not present in Boc-FLFLF) are susceptible to oxidation.
Troubleshooting Guides
HPLC Analysis
Problem: My Boc-FLFLF peak is broad or shows tailing in reverse-phase HPLC.
-
Cause: This is a common issue with hydrophobic peptides. The peptide may be interacting too strongly with the stationary phase or may be aggregating.
-
Solution:
-
Optimize the Gradient: Use a shallower gradient of the organic mobile phase (e.g., acetonitrile) to improve separation.
-
Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape by reducing viscosity and increasing solubility.
-
Use a Different Stationary Phase: If using a C18 column, consider a column with a shorter alkyl chain (C8 or C4) or a phenyl-hexyl column to reduce hydrophobic interactions.
-
Sample Solvent: Dissolve the sample in a strong organic solvent like DMSO or DMF just before injection.
-
Problem: I am not seeing my Boc-FLFLF peak, or the recovery is very low.
-
Cause: The peptide may be precipitating in the injection solvent or irreversibly adsorbing to the column.
-
Solution:
-
Check Solubility: Ensure your peptide is fully dissolved in the injection solvent. Centrifuge the sample before injection to remove any precipitate.
-
Column Conditioning: Thoroughly equilibrate the column with the initial mobile phase conditions before injection.
-
Stronger Elution Conditions: Increase the final percentage of the organic solvent in your gradient to ensure the peptide is eluted from the column.
-
Mass Spectrometry (MS) Analysis
Problem: I am observing a peak corresponding to the loss of the Boc group in my ESI-MS spectrum.
-
Cause: The Boc protecting group is labile and can be cleaved in the ion source of the mass spectrometer, especially with energetic ionization conditions.
-
Solution:
-
Use Soft Ionization: Employ "soft" ionization techniques like electrospray ionization (ESI) with gentle source conditions (e.g., lower cone voltage or fragmentor voltage).
-
Consider MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is often a gentler technique for analyzing peptides and may reduce in-source fragmentation.
-
Problem: I am having difficulty getting a good signal for my peptide.
-
Cause: Poor ionization efficiency due to the peptide's properties or the presence of contaminants.
-
Solution:
-
Optimize Solvent System: Ensure the solvent system used for infusion or LC-MS is compatible with good ionization. Adding a small amount of formic acid can aid in protonation in positive ion mode.
-
Desalting: If your sample contains salts from buffers, desalt it using a C18 ZipTip or a similar method before MS analysis, as salts can suppress the signal.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Assessment
This protocol provides a general method for the purity assessment of Boc-FLFLF using reverse-phase HPLC.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve sample in DMSO or Acetonitrile (1 mg/mL) |
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for confirming the molecular weight of Boc-FLFLF.
Data Presentation: Expected m/z Values in ESI-MS (Positive Ion Mode)
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₄₄H₆₀N₅O₈⁺ | 786.45 |
| [M+Na]⁺ | C₄₄H₅₉N₅O₈Na⁺ | 808.43 |
| [M-Boc+H]⁺ | C₃₉H₅₂N₅O₆⁺ | 686.39 |
Methodology:
-
Prepare a 1 mg/mL solution of Boc-FLFLF in methanol or acetonitrile.
-
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
-
Observe the spectrum for the expected protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy can be used to confirm the structure of Boc-FLFLF.
Data Presentation: Representative ¹H-NMR Chemical Shift Ranges
| Proton Type | Chemical Shift Range (ppm) |
| Boc (t-butyl) | ~1.4 (singlet) |
| Leucine (γ, δ CH₃) | 0.8 - 1.0 (multiplets) |
| Leucine (β, γ CH₂, CH) | 1.5 - 1.8 (multiplets) |
| Phenylalanine (β CH₂) | 2.8 - 3.2 (multiplets) |
| α-Protons | 4.0 - 4.8 (multiplets) |
| Amide NH | 6.5 - 8.5 (multiplets) |
| Phenylalanine (aromatic) | 7.1 - 7.4 (multiplets) |
Methodology:
-
Dissolve 5-10 mg of Boc-FLFLF in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra for the characteristic signals of the amino acid residues and the Boc protecting group. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignments.
Mandatory Visualizations
Boc-FLFLF Quality Control Workflow
Caption: A workflow diagram for the quality control assessment of synthesized Boc-FLFLF.
FPR1 Signaling Pathway Antagonism by Boc-FLFLF
Caption: Boc-FLFLF acts as an antagonist, blocking the activation of the FPR1 signaling cascade.
References
Technical Support Center: Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), a selective antagonist of the Formyl Peptide Receptor 1 (FPR1).
Frequently Asked Questions (FAQs)
Q1: What is Boc-FLFLF and what is its primary mechanism of action?
Boc-FLFLF is a synthetic peptide that acts as a selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR1). Its primary mechanism of action is to block the binding of FPR1 agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), thereby inhibiting downstream signaling pathways involved in inflammation, chemotaxis, and other cellular responses mediated by FPR1.
Q2: What are the common experimental applications of Boc-FLFLF?
Boc-FLFLF is widely used in immunological and pharmacological research to study the role of FPR1 in various physiological and pathological processes. Common applications include:
-
Inhibition of fMLF-induced neutrophil activation, including superoxide (B77818) production and degranulation.
-
Blocking chemotaxis of immune cells towards FPR1 agonists.
-
Investigating the role of FPR1 in inflammatory diseases.
-
Studying intracellular signaling pathways initiated by FPR1 activation, such as calcium mobilization.
Q3: What are the recommended storage and handling conditions for Boc-FLFLF?
For long-term storage, Boc-FLFLF powder should be stored at -20°C or -80°C for up to two years.[1] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.
Q4: In which solvents is Boc-FLFLF soluble?
Boc-FLFLF is highly soluble in DMSO (up to 100 mg/mL).[3] It is slightly soluble in chloroform (B151607) and methanol (B129727) (0.1-1 mg/mL).[1] For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Poor or No Antagonistic Activity
Q: My Boc-FLFLF is not inhibiting the fMLF-induced response in my assay. What could be the problem?
A: There are several potential reasons for a lack of antagonistic activity:
-
Incorrect Concentration: Ensure you are using an appropriate concentration of Boc-FLFLF. For selective FPR1 antagonism, concentrations between 0.1 µM and 1 µM are typically effective.[2] At concentrations above 10 µM, Boc-FLFLF can lose its selectivity and may even exhibit off-target effects.[4][5]
-
Agonist Concentration Too High: The antagonism by Boc-FLFLF is competitive. If the concentration of the agonist (e.g., fMLF) is too high, it can outcompete Boc-FLFLF for binding to FPR1. Consider performing a dose-response curve for your agonist to determine the EC50 and use a concentration around the EC80 for antagonist screening.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the peptide. Prepare fresh stock solutions and aliquot them for single use.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and express sufficient levels of FPR1. Poor cell viability or low receptor density can lead to a weak or inconsistent response.
-
Pre-incubation Time: Boc-FLFLF should be pre-incubated with the cells before adding the agonist to allow for binding to the receptor. A pre-incubation time of 5 to 30 minutes at room temperature or 37°C is generally recommended.[2]
Issues with Solubility and Aggregation
Q: I'm observing precipitation of Boc-FLFLF in my aqueous assay buffer. How can I improve its solubility?
A: Boc-FLFLF has limited solubility in aqueous solutions. Here are some tips to address this:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO. When diluting to the final working concentration in your aqueous buffer, ensure the final DMSO concentration is kept to a minimum (ideally below 0.5%) to avoid solvent effects on your cells.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving the peptide.
-
Working Solution Preparation: Prepare the final working solution fresh before each experiment. Avoid storing diluted aqueous solutions of Boc-FLFLF for extended periods.
-
Avoid High Concentrations in Aqueous Buffers: If high concentrations of Boc-FLFLF are required, it may be challenging to maintain its solubility in purely aqueous solutions. Consider alternative formulation strategies if permissible for your experimental setup.
Q: Could aggregation of Boc-FLFLF be affecting my results?
A: While specific reports on Boc-FLFLF aggregation are not widespread, peptide aggregation is a known phenomenon that can lead to non-specific effects and loss of activity. To minimize the risk of aggregation:
-
Follow Solubility Guidelines: Adhering to the recommended solvents and concentrations is crucial.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation or cloudiness.
-
Inclusion of Detergents (with caution): In biochemical assays (not cell-based), a very low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) can sometimes help prevent aggregation. However, this must be validated to ensure it does not interfere with your assay.
Assay-Specific Troubleshooting
Calcium Mobilization Assay
Q: The baseline fluorescence in my calcium mobilization assay is high, or I'm not seeing a clear inhibition with Boc-FLFLF.
A: High background or lack of inhibition in a calcium assay can be due to:
-
Interference with Fluorescent Dyes: While there is no direct evidence of Boc-FLFLF interfering with common calcium indicators like Fluo-4 or Fura-2, some compounds can cause fluorescence artifacts.[6][7][8][9] Run a control with Boc-FLFLF alone (without agonist) to check for any intrinsic fluorescence or quenching effects at the wavelengths used.
-
Cell Viability: Ensure that the concentrations of Boc-FLFLF and DMSO are not affecting cell viability, which can lead to a leaky cell membrane and altered intracellular calcium levels. Perform a cytotoxicity assay (e.g., MTT or LDH) to confirm.
-
Dye Loading Issues: Inconsistent dye loading can lead to variable baseline fluorescence. Ensure a consistent cell density and loading protocol.
Chemotaxis Assay
Q: Boc-FLFLF is showing weak or no inhibition of chemotaxis in my Boyden chamber assay.
A: Several factors can influence the outcome of a chemotaxis assay:
-
Suboptimal Gradient: Ensure a stable and appropriate chemotactic gradient is established. The concentration of the agonist in the lower chamber should be optimized.
-
Incubation Time: The incubation time needs to be optimized for your specific cell type. If the time is too short, you may not see significant migration. If it's too long, the gradient may dissipate.
-
Non-specific Migration (Chemokinesis): Boc-FLFLF should inhibit directed migration (chemotaxis) towards an FPR1 agonist. To assess non-specific migration, include a control where the agonist is present in both the upper and lower chambers.
-
Loss of Selectivity at High Concentrations: Using excessively high concentrations of Boc-FLFLF might lead to off-target effects that could influence cell motility independent of FPR1.
Quantitative Data Summary
The following tables summarize key quantitative data for Boc-FLFLF from various in vitro studies.
Table 1: Inhibitory Constants (Ki) of Boc-FLFLF in Differentiated HL-60 Cells
| Assay Type | Agonist | Ki (µM) | Reference |
| Intracellular Calcium Mobilization | fMLP | 0.43 | [1] |
| Superoxide Formation | fMLP | 1.04 | [1] |
| β-Glucuronidase Release | fMLP | 1.82 | [1] |
Table 2: Potency of Boc-FLFLF in Inhibiting fMLF-Induced Responses
| Assay Type | Cell Type | Agonist | IC50/EC50 (µM) | Reference |
| Superoxide Production | Neutrophils | fMLP | 0.25 | [2] |
| Chemotaxis | Neutrophils | fMLP | 5 - 16 | [4] |
Table 3: Binding Affinity of Boc-FLFLF to FPR1
| Assay Type | Ligand | Kd (nM) | Bmax (fmol/mg) | Reference |
| Saturation Binding | 64Cu-FLFLF-PEG12 | 37 ± 11 | 3300 ± 490 | [10] |
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of Boc-FLFLF on fMLF-induced intracellular calcium mobilization in FPR1-expressing cells (e.g., HL-60 or HEK293-FPR1).
Materials:
-
FPR1-expressing cells
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Boc-FLFLF
-
fMLF (agonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of Boc-FLFLF in the assay buffer.
-
Add the Boc-FLFLF solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record the baseline fluorescence for a few seconds.
-
Inject the fMLF solution (at a concentration around its EC80) into the wells.
-
Immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The change in fluorescence intensity (peak - baseline) reflects the intracellular calcium concentration. Calculate the percentage of inhibition by Boc-FLFLF compared to the control (agonist alone).
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of Boc-FLFLF to block the chemotactic migration of cells towards an fMLF gradient.
Materials:
-
Chemotactic cells (e.g., neutrophils, HL-60)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for neutrophils)
-
Boc-FLFLF
-
fMLP
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation:
-
Resuspend the cells in the assay medium.
-
Prepare solutions of fMLP (chemoattractant) in the assay medium to be placed in the lower chamber.
-
Prepare solutions of Boc-FLFLF in the assay medium containing the cells for the upper chamber. Pre-incubate the cells with Boc-FLFLF for 15-30 minutes.
-
-
Assay Assembly:
-
Add the fMLP solution to the lower wells of the Boyden chamber.
-
Place the membrane over the lower wells.
-
Add the cell suspension (with or without Boc-FLFLF) to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours (optimize for cell type).
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by Boc-FLFLF compared to the control (agonist alone).
Cytotoxicity Assay (MTT)
Objective: To determine if Boc-FLFLF exhibits cytotoxic effects at the concentrations used in the experiments.
Materials:
-
Cells of interest
-
Complete culture medium
-
Boc-FLFLF
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of Boc-FLFLF in the culture medium.
-
Remove the old medium and add the medium containing different concentrations of Boc-FLFLF. Include a vehicle control (e.g., medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
FPR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by an agonist binding to FPR1 and the inhibitory action of Boc-FLFLF.
Caption: FPR1 signaling cascade and the inhibitory point of Boc-FLFLF.
Experimental Workflow: Calcium Mobilization Assay
The following diagram outlines the general workflow for a calcium mobilization assay to test the antagonistic activity of Boc-FLFLF.
Caption: General workflow for a calcium mobilization assay with Boc-FLFLF.
Logical Relationship: Troubleshooting Poor Antagonistic Activity
This diagram illustrates a logical approach to troubleshooting experiments where Boc-FLFLF shows poor or no antagonistic activity.
Caption: Troubleshooting flowchart for poor Boc-FLFLF antagonistic activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 7. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Off-target effects of Boc-FLFLF at high concentrations.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Boc-FLFLF, with a specific focus on potential off-target effects observed at high concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular response at high Boc-FLFLF concentrations (>10 µM) | Loss of receptor selectivity. At higher concentrations, Boc-FLFLF can antagonize FPR2/FPRL1 in addition to its primary target, FPR1.[1][2][3][4] | 1. Perform a dose-response curve to determine the optimal concentration for FPR1 selectivity in your experimental system. 2. Use a more selective FPR1 antagonist, such as Cyclosporin H, as a control.[1][4] 3. Include a specific FPR2/FPRL1 antagonist, like WRW4, to confirm if the observed effect is mediated by this receptor.[1][5] |
| Inconsistent inhibition of fMLF-induced responses | 1. Incorrect concentration of Boc-FLFLF or fMLF. 2. Degradation of Boc-FLFLF stock solution. | 1. Verify the final concentrations of both compounds in your assay. 2. Prepare fresh stock solutions of Boc-FLFLF. It is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months.[6] |
| Observed cytotoxicity at very high concentrations | Off-target effects on cell viability, independent of FPR antagonism. | 1. Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of Boc-FLFLF concentrations to determine the cytotoxic threshold in your cell type. 2. Ensure that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels. |
| Lack of inhibition of cellular responses | 1. The cellular response is not mediated by FPR1. 2. The concentration of Boc-FLFLF is too low to be effective. | 1. Confirm the expression of FPR1 in your cell line or primary cells. 2. Increase the concentration of Boc-FLFLF, keeping in mind the potential for off-target effects at higher concentrations. |
Frequently Asked Questions (FAQs)
What is the primary target of Boc-FLFLF?
Boc-FLFLF is a selective antagonist of the N-formyl peptide receptor 1 (FPR1).[6][7][8]
At what concentration does Boc-FLFLF start to show off-target effects?
Boc-FLFLF may begin to lose its receptor selectivity at concentrations above 5-10 µM, where it can also display inhibitory effects on FPR2/FPRL1.[1][2][3][4]
What are the known off-target receptors for Boc-FLFLF at high concentrations?
The primary off-target receptor is the N-formyl peptide receptor-like 1 (FPRL1), also known as FPR2.[1][2] There is also evidence suggesting potential inhibitory effects on complement component 5a (C5a)-induced responses at high concentrations.[2]
How can I be sure the effects I'm seeing are specific to FPR1 inhibition?
To ensure specificity, it is recommended to:
-
Use the lowest effective concentration of Boc-FLFLF.
-
Employ control experiments with more selective antagonists for FPR1 (e.g., Cyclosporin H) and antagonists for potential off-target receptors like FPR2/FPRL1 (e.g., WRW4).[1][4][5]
Can Boc-FLFLF affect cell viability?
While primarily an FPR1 antagonist, like any compound used at high concentrations, Boc-FLFLF could potentially have off-target cytotoxic effects. It is advisable to perform a cell viability assay to establish a non-toxic working concentration range for your specific cell type.
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| KD (dissociation constant) | 230 nM | Intracellular calcium mobilization assay | [6] |
| Ki (inhibition constant) | 1.46 µM | Formyl peptide receptor (FPR) binding | [7] |
| Ki (inhibition of intracellular calcium) | 0.43 µM | fMLP-induced response in differentiated HL-60 cells | [7] |
| Ki (inhibition of superoxide (B77818) formation) | 1.04 µM | fMLP-induced response in differentiated HL-60 cells | [7] |
| Ki (inhibition of β-glucuronidase release) | 1.82 µM | fMLP-induced response in differentiated HL-60 cells | [7] |
| EC50 (inhibition of superoxide production) | 0.25 µM | fMLF-induced response in neutrophils | [6] |
| IC50 (inhibition of NADPH oxidase activity) | ~958 nM | fMIFL-induced response in mouse bone marrow-derived neutrophils | [8] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to FPR1 activation and its inhibition by Boc-FLFLF.
Materials:
-
Cells expressing FPR1 (e.g., HL-60 cells, neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Boc-FLFLF
-
FPR1 agonist (e.g., fMLF)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in HBSS at a concentration of 1 x 106 cells/mL.
-
Dye Loading: Add the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal volume of 0.02% Pluronic F-127 to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with HBSS to remove excess dye.
-
Resuspension: Resuspend the washed cells in HBSS to the desired final concentration.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well black, clear-bottom plate.
-
Antagonist Pre-incubation: Add varying concentrations of Boc-FLFLF to the wells and incubate for 5-15 minutes at room temperature. Include a vehicle control.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 15-30 seconds.
-
Agonist Addition: Add the FPR1 agonist (e.g., fMLF) to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the response in Boc-FLFLF-treated wells to the control wells to determine the inhibitory effect.
Superoxide Production Assay
This assay measures the production of superoxide anions, a key function of activated neutrophils, and its inhibition by Boc-FLFLF.
Materials:
-
Neutrophils
-
Cytochrome c or Ferricytochrome c
-
Superoxide Dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS)
-
Boc-FLFLF
-
FPR1 agonist (e.g., fMLF)
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Cell Preparation: Isolate neutrophils and resuspend them in HBSS.
-
Assay Mixture: In a 96-well plate, add neutrophils, Cytochrome c (e.g., 1 mg/mL), and varying concentrations of Boc-FLFLF. Include a vehicle control. For a negative control, add SOD to a separate set of wells to confirm that the measured reduction of Cytochrome c is superoxide-dependent.
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Activation: Add the FPR1 agonist (e.g., fMLF) to stimulate superoxide production.
-
Measurement: Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 15-30 minutes.
-
Data Analysis: The change in absorbance over time is proportional to the amount of superoxide produced. Calculate the rate of superoxide production and compare the inhibition by different concentrations of Boc-FLFLF.
Cell Viability Assay (MTT)
This protocol assesses the potential cytotoxic effects of high concentrations of Boc-FLFLF.
Materials:
-
Cells of interest
-
Complete culture medium
-
Boc-FLFLF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of Boc-FLFLF (including a high concentration range). Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: FPR1 signaling pathway and the antagonistic action of Boc-FLFLF.
Caption: Experimental workflow to troubleshoot off-target effects of Boc-FLFLF.
References
- 1. researchgate.net [researchgate.net]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 4. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Boc-FLFLF In Vivo Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-FLFLF in in vivo studies. It includes frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is Boc-FLFLF and what is its primary mechanism of action?
A1: Boc-FLFLF is a synthetic peptide that acts as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor primarily expressed on immune cells like neutrophils and macrophages.[2][3] By blocking this receptor, Boc-FLFLF inhibits the downstream signaling pathways activated by FPR1 agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLF). This inhibitory action modulates inflammatory responses.[3]
Q2: What are the common in vivo applications of Boc-FLFLF?
A2: Boc-FLFLF is frequently used in pre-clinical research to investigate the role of FPR1 in various inflammatory conditions.[4] It has been applied in models of inflammation, neurodegenerative diseases, and cancer to explore the therapeutic potential of blocking the FPR1 pathway.[4][5]
Q3: What is the recommended solvent for dissolving Boc-FLFLF for in vivo administration?
A3: A commonly used and commercially recommended solvent system for in vivo studies is a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil.[6] This formulation has been used to achieve a clear solution at concentrations suitable for injection.
Q4: Is Boc-FLFLF specific to FPR1?
A4: Boc-FLFLF shows preferential antagonism for FPR1 at lower concentrations. However, it is important to note that at higher concentrations (typically above 10 µM), it may lose its specificity and also inhibit Formyl Peptide Receptor 2 (FPR2).[7][8] Researchers should carefully consider the dosage to maintain selectivity for FPR1 in their experiments.
Q5: Are there any known toxicity concerns with the recommended solvent system?
A5: While 10% DMSO in 90% corn oil is a frequently used vehicle, it is important to be aware of the potential toxicities of the individual components. High concentrations of DMSO can have toxic effects.[9] Some studies have shown that prenatal exposure to even conventional doses of corn oil or DMSO can affect fetal development in mice.[10] Therefore, it is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.
Troubleshooting Guide: Solvent Compatibility and Precipitation
Problem: My Boc-FLFLF is precipitating out of solution during preparation or upon dilution.
This is a common issue due to the hydrophobic nature of the peptide. Here is a step-by-step guide to troubleshoot this problem:
-
Ensure Proper Initial Dissolution:
-
Always start by dissolving the Boc-FLFLF powder in 100% DMSO to create a concentrated stock solution. Use of a vortex or sonication may be necessary to ensure it is fully dissolved.[1]
-
-
Controlled Dilution:
-
Precipitation often occurs when the DMSO stock is rapidly diluted with an aqueous or oil-based vehicle.
-
When preparing the 10% DMSO/90% corn oil formulation, add the corn oil to the DMSO stock solution gradually while vortexing continuously. This slow, controlled mixing helps to maintain solubility.
-
-
Temperature Considerations:
-
Ensure all components (DMSO stock, corn oil) are at room temperature before mixing. Injecting cold substances can cause discomfort to the animals.
-
-
Alternative Co-solvents (for advanced troubleshooting):
-
If phase separation or precipitation persists, the addition of surfactants or co-solvents may be necessary. For instance, the inclusion of PEG300 and Tween80 can help to create a stable emulsion between DMSO and corn oil.[11] However, any new formulation should be tested for stability and toxicity in a pilot study.
-
-
Final Preparation on the Day of Use:
-
It is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to minimize the risk of precipitation over time.[1]
-
Quantitative Data Summary
Table 1: Recommended Solvent Compositions for In Vivo Studies
| Component | Concentration | Notes |
| DMSO | 10% (v/v) | Initial solubilization of Boc-FLFLF should be in 100% DMSO. |
| Corn Oil | 90% (v/v) | Should be added gradually to the DMSO stock with continuous mixing. |
Table 2: Reported In Vivo Dosages and Administration Routes for Boc-FLFLF
| Animal Model | Dosage | Administration Route | Study Context |
| Rat | 1 mg/kg (daily for 4 days) | Intraperitoneal (i.p.) | Anti-alopecia effect study |
Experimental Protocols
Protocol 1: Preparation of Boc-FLFLF for Intraperitoneal Injection
Materials:
-
Boc-FLFLF peptide
-
Sterile, anhydrous DMSO
-
Sterile corn oil
-
Sterile, polypropylene (B1209903) tubes
-
Vortex mixer
-
Syringes and needles of appropriate gauge for the animal model
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the required amount of Boc-FLFLF powder.
-
In a sterile polypropylene tube, dissolve the Boc-FLFLF in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex or sonicate until the peptide is completely dissolved.
-
-
Prepare the Final Dosing Solution (10% DMSO/90% Corn Oil):
-
Calculate the required volumes of the DMSO stock and corn oil based on the desired final concentration and total volume. For a final concentration of 2.5 mg/mL, you would mix one part of a 25 mg/mL DMSO stock with nine parts of corn oil.
-
In a new sterile tube, add the required volume of the Boc-FLFLF DMSO stock solution.
-
Gradually add the corn oil to the DMSO stock while continuously vortexing to ensure a homogenous mixture.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
-
Administration:
-
Use the freshly prepared solution for intraperitoneal injection.
-
The injection volume should be calculated based on the animal's body weight and should not exceed recommended guidelines (e.g., < 10 ml/kg for mice and rats).[12]
-
Protocol 2: In Vivo Mouse Model of Paw Inflammation
Materials:
-
Boc-FLFLF dosing solution (prepared as in Protocol 1)
-
Vehicle control (10% DMSO/90% corn oil)
-
Complete Freund's Adjuvant (CFA)
-
Saline
-
Calipers for measuring paw thickness
-
Mice (e.g., C57BL/6)
Procedure:
-
Acclimatization:
-
Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
-
Induction of Inflammation:
-
On day 0, induce inflammation by injecting 50 µL of CFA subcutaneously into the plantar surface of the right hind paw. The left hind paw can be injected with saline to serve as an internal control.
-
-
Treatment Administration:
-
Divide the animals into treatment groups (e.g., Vehicle control, Boc-FLFLF treatment).
-
Administer Boc-FLFLF or the vehicle control via intraperitoneal injection at the desired dose (e.g., 1 mg/kg) starting from day 0 (either before or shortly after CFA injection) and continue daily for the duration of the study.
-
-
Assessment of Inflammation:
-
Measure the paw thickness of both hind paws daily using calipers.
-
At the end of the study (e.g., day 4 or 7), euthanize the animals and collect the paws for further analysis (e.g., histology, cytokine analysis).
-
-
Data Analysis:
-
Calculate the change in paw thickness over time for each group.
-
Compare the Boc-FLFLF treated group to the vehicle control group to determine the effect of FPR1 antagonism on inflammation.
-
Visualizations
Caption: FPR1 signaling pathway and inhibition by Boc-FLFLF.
Caption: In vivo experimental workflow for Boc-FLFLF efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of small molecule FPR1 antagonists in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Prenatal exposure to corn oil, CMC-Na or DMSO affects physical development and multi-organ functions in fetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FPR Antagonists: Boc-Phe-Leu-Phe-Leu-Phe vs. Cyclosporin H
For researchers in immunology, inflammation, and drug development, the formyl peptide receptor (FPR) family, particularly FPR1, represents a critical target for therapeutic intervention. These G protein-coupled receptors are pivotal in mediating the innate immune response to bacterial N-formyl peptides and host-derived inflammatory mediators.[1][2][3] The development of potent and selective FPR antagonists is crucial for dissecting signaling pathways and for creating new anti-inflammatory therapies.
This guide provides an objective comparison of two widely used FPR antagonists: the synthetic peptide Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) and the cyclic undecapeptide Cyclosporin (B1163) H. We present a comprehensive overview of their performance based on experimental data, detail the methodologies for key experiments, and visualize the underlying biological and experimental frameworks.
Quantitative Performance Comparison
The efficacy of Boc-FLFLF and Cyclosporin H as FPR antagonists has been evaluated in various in vitro assays. The following table summarizes their inhibitory activities, providing a clear comparison of their potency. Data is presented as the inhibition constant (Ki) or the half-maximal inhibitory/effective concentration (IC50/EC50).
| Assay Type | Target | Agonist | Cell Type | This compound | Cyclosporin H | Reference(s) |
| Receptor Binding | FPR1 | fMLP | HL-60 membranes | Kᵢ: 1.46 µM | Kᵢ: 0.10 µM | [4][5][6] |
| GTPase Activity | FPR1 | fMLP | HL-60 membranes | Less potent than CsH | Kᵢ: 0.79 µM | [4] |
| Calcium Mobilization | FPR1 | fMLP | Differentiated HL-60 cells | Kᵢ: 0.43 µM | Kᵢ: 0.08 µM | [5][7] |
| Superoxide (B77818) Formation | FPR1 | fMLP | Differentiated HL-60 cells | Kᵢ: 1.04 µM / EC₅₀: 0.25 µM | Kᵢ: 0.24 µM | [5][7] |
| β-Glucuronidase Release | FPR1 | fMLP | Differentiated HL-60 cells | Kᵢ: 1.82 µM | Kᵢ: 0.45 µM | [5] |
Based on the available data, Cyclosporin H is a more potent antagonist of FPR1 than Boc-FLFLF across multiple functional assays.[4] Notably, Cyclosporin H demonstrates a 14-fold higher potency in inhibiting fMLP binding to FPR1 in HL-60 cell membranes.[4] Both compounds are selective for FPR1, with higher concentrations required to inhibit FPRL1 (FPR2).[8][9] However, Cyclosporin H is suggested to be a more specific inhibitor for FPR.[8]
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists' actions, it is essential to visualize the FPR signaling cascade and the experimental workflows used to evaluate their efficacy.
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway
Activation of FPR1 by agonists such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) initiates a signaling cascade that leads to various cellular responses critical for inflammation and host defense.[2]
Caption: FPR1 signaling cascade initiated by agonist binding.
Experimental Workflow: Calcium Mobilization Assay
A common method to assess FPR antagonist activity is the calcium mobilization assay, which measures the antagonist's ability to block the agonist-induced rise in intracellular calcium.
Caption: Workflow for an FPR antagonist calcium mobilization assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize Boc-FLFLF and Cyclosporin H.
Receptor Binding Assay
This assay determines the affinity of the antagonist for the FPR by measuring its ability to compete with a labeled agonist.
-
Cell Preparation: Membranes from HL-60 cells differentiated with dibutyryl cyclic AMP are prepared.[4]
-
Assay Buffer: A suitable binding buffer is used (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Incubation: A fixed concentration of a radiolabeled FPR agonist (e.g., [3H]fMLP) is incubated with the cell membranes in the presence of varying concentrations of the antagonist (Boc-FLFLF or Cyclosporin H).[4][10]
-
Separation: The membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled agonist (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.[7][11]
-
Cell Preparation: Differentiated HL-60 cells are washed and resuspended in a buffer containing calcium (e.g., Hanks' Balanced Salt Solution with 1.5 mM CaCl2).[12]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), typically at 37°C for 30-60 minutes.[12]
-
Antagonist Pre-treatment: The dye-loaded cells are pre-incubated with various concentrations of Boc-FLFLF or Cyclosporin H for a short period (e.g., 5-10 minutes) at room temperature or 37°C.[7][13]
-
Agonist Stimulation: The FPR agonist fMLP is added to the cell suspension to induce a calcium influx.[11]
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorometer or a fluorescence plate reader. The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is used to calculate the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the peak calcium response. Dose-response curves are generated to calculate the IC50 or Ki values.[11]
Superoxide Production Assay
This assay assesses the antagonist's effect on a key neutrophil effector function: the production of reactive oxygen species.
-
Cell Preparation: Human neutrophils are isolated from peripheral blood or differentiated HL-60 cells are used.[7]
-
Assay Principle: Superoxide production is often measured by the superoxide dismutase-inhibitable reduction of cytochrome c.
-
Incubation: Cells are pre-incubated with Boc-FLFLF or Cyclosporin H for a defined period (e.g., 5 minutes).[7]
-
Stimulation: fMLP is added to stimulate the respiratory burst and superoxide production.
-
Detection: The change in absorbance of cytochrome c is measured spectrophotometrically.
-
Data Analysis: The rate of superoxide production is calculated, and the inhibitory effect of the antagonist is determined to calculate EC50 or Ki values.[7]
Conclusion
Both Boc-FLFLF and Cyclosporin H are valuable tools for studying FPR biology. The experimental data consistently indicates that Cyclosporin H is a more potent and selective antagonist for FPR1 compared to Boc-FLFLF.[4][9] The choice of antagonist will depend on the specific requirements of the experiment, including the desired potency and the potential for off-target effects. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at understanding the role of FPR in health and disease.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 10. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of small-molecule fluorescent probes targeting neutrophils via N -formyl peptide receptors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00849A [pubs.rsc.org]
Validating the Antagonistic Activity of Boc-Phe-Leu-Phe-Leu-Phe: A Comparative Guide
For researchers and drug development professionals investigating inflammatory responses and immune cell chemotaxis, Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a widely utilized tool. This synthetic peptide serves as a competitive antagonist for the N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor pivotal in mediating the pro-inflammatory effects of N-formylated peptides derived from bacteria and mitochondria. This guide provides a comparative analysis of Boc-FLFLF's antagonistic activity against other known FPR antagonists, supported by experimental data and detailed protocols to aid in its validation and application.
Comparative Analysis of FPR Antagonists
The antagonistic potency of Boc-FLFLF is often benchmarked against other compounds targeting the formyl peptide receptors. The following table summarizes the quantitative data for Boc-FLFLF and its common alternatives, providing a clear comparison of their inhibitory activities in key functional assays.
| Antagonist | Target Receptor(s) | Assay | Agonist | Test System | IC50 / EC50 |
| This compound (Boc-FLFLF) | FPR1 | Superoxide (B77818) Production | fMLP | Neutrophils | EC50: 0.25 µM |
| Intracellular Ca2+ Mobilization | fMLP | Differentiated HL-60 cells | Ki: 0.43 µM[1] | ||
| NADPH Oxidase Activity | fMIFL | Mouse bone marrow-derived neutrophils | IC50: ~958 nM[2] | ||
| Cyclosporin (B1163) H | FPR1 | [3H]-fMLF Displacement | fMLF | FPR1-transfected RBL cells | IC50: 100 nM[3] |
| NADPH Oxidase Activity | fMLP | Human Neutrophils | IC50: 472 nM[2] | ||
| Boc-Met-Leu-Phe (Boc-MLF) | FPR1 | Superoxide Production | fMLP | - | EC50: 0.63 µM |
| WRW4 | FPRL1 (FPR2) | WKYMVm Binding | WKYMVm | FPRL1-expressing RBL-2H3 cells | IC50: 0.23 µM[4] |
Experimental Protocols
To validate the antagonistic activity of Boc-FLFLF, several key in vitro experiments are typically performed. Below are detailed methodologies for these assays.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) induced by an FPR1 agonist like N-formylmethionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Human neutrophils or a suitable cell line expressing FPR1 (e.g., HL-60 cells differentiated into a neutrophil-like phenotype)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Pluronic F-127
-
fMLP (agonist)
-
Boc-FLFLF and other antagonists
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Preparation: Isolate human neutrophils or harvest differentiated HL-60 cells. Resuspend the cells in HBSS.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.
-
Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of Boc-FLFLF or other antagonists to the wells and incubate for 10-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the microplate reader. Establish a baseline fluorescence reading. Inject a solution of fMLP (final concentration typically 1-10 nM) into each well and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence, representing the intracellular calcium concentration, is calculated. The inhibitory effect of the antagonist is determined by comparing the peak fluorescence in antagonist-treated wells to the control (agonist only) wells. IC50 values are calculated from the dose-response curves.
Superoxide Production Assay
This assay assesses the ability of an antagonist to block the production of superoxide anions (O2•−), a key function of activated neutrophils, in response to an FPR1 agonist.
Materials:
-
Human neutrophils
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
fMLP (agonist)
-
Boc-FLFLF and other antagonists
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Reaction Setup: In a 96-well plate, add neutrophils, cytochrome c (typically 50-100 µM), and varying concentrations of Boc-FLFLF or other antagonists. For a negative control, add SOD to a separate set of wells to confirm that the measured reduction of cytochrome c is due to superoxide.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.
-
Stimulation: Add fMLP (final concentration typically 100 nM - 1 µM) to initiate superoxide production.
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm over time (typically for 10-15 minutes) at 37°C. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Data Analysis: The rate of superoxide production is calculated from the change in absorbance over time. The inhibitory effect of the antagonist is determined by comparing the rates in antagonist-treated wells to the control wells. EC50 values are calculated from the dose-response curves.
NADPH Oxidase Activity Assay
This assay directly measures the activity of the NADPH oxidase enzyme complex, which is responsible for superoxide production.
Materials:
-
Isolated neutrophil membranes or whole neutrophils
-
NADPH
-
Cytochrome c or other suitable electron acceptor
-
fMLP (agonist)
-
Boc-FLFLF and other antagonists
-
Spectrophotometer
Procedure:
-
Preparation of Neutrophil Membranes (optional, for cell-free assay): Isolate neutrophils and prepare membrane fractions through sonication and centrifugation.
-
Reaction Mixture: In a cuvette or 96-well plate, combine the neutrophil membranes or intact neutrophils, cytochrome c, and varying concentrations of the antagonist.
-
Pre-incubation: Incubate the mixture for a short period at 37°C.
-
Initiation of Reaction: Add NADPH to start the reaction. For whole-cell assays, stimulate with fMLP.
-
Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: The rate of NADPH oxidase activity is determined from the linear portion of the absorbance curve. The inhibitory effect of the antagonist is quantified by comparing the activity in the presence of the antagonist to the control. IC50 values can then be determined.
Visualizing the Mechanism of Action
To understand how Boc-FLFLF exerts its antagonistic effect, it is crucial to visualize the signaling pathway it inhibits.
References
Boc-FLFLF: A Comparative Analysis of its Specificity for Formyl Peptide Receptor 1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-FLFLF's Antagonistic Activity on Formyl Peptide Receptors
The synthetic peptide Boc-FLFLF (tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe) is widely utilized as a selective antagonist for Formyl Peptide Receptor 1 (FPR1), a key G protein-coupled receptor involved in innate immunity and inflammation. Understanding its specificity is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides a comparative overview of Boc-FLFLF's activity across the formyl peptide receptor family (FPR1, FPR2, and FPR3), supported by experimental data and detailed methodologies.
Quantitative Comparison of Boc-FLFLF Activity
The inhibitory potency of Boc-FLFLF varies across the different formyl peptide receptors, demonstrating a clear preference for FPR1, particularly at lower concentrations.
| Parameter | FPR1 | FPR2 | FPR3 |
| Binding Affinity (Kd) | ~230 nM[1] | Not Available | Not Available |
| Functional Inhibition (IC50/EC50) | ~0.25 µM (inhibition of fMLF-induced superoxide (B77818) production in neutrophils)[1] ~2.0 µM (inhibition of fMLF-induced calcium mobilization in HL-60 cells)[1] | At 1 µM, does not inhibit calcium mobilization induced by the FPR2-selective agonist MMK-1.[1] Partial inhibition observed at higher micromolar concentrations.[2][3] | No significant antagonistic activity has been reported. A D-enantiomer of a related peptide, not Boc-FLFLF, has been shown to interact with FPR3.[4] |
| Selectivity | Selective antagonist at sub-micromolar to low micromolar concentrations. | Loses selectivity at higher micromolar concentrations.[2][3] | Not a target for antagonistic activity. |
Experimental Methodologies
The data presented above is derived from key in vitro assays designed to characterize the interaction of ligands with G protein-coupled receptors.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki or Kd).
Objective: To determine the binding affinity of Boc-FLFLF for FPR1.
Protocol:
-
Cell Culture: Human promyelocytic leukemia cells (HL-60) endogenously expressing FPR1 are cultured to a sufficient density.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to create a preparation rich in FPR1.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled FPR1-specific ligand (e.g., [3H]fMLP) is incubated with the membrane preparation.
-
Competitive Inhibition: Increasing concentrations of unlabeled Boc-FLFLF are added to the wells to compete with the radiolabeled ligand for binding to FPR1.
-
Incubation: The mixture is incubated at a controlled temperature to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of Boc-FLFLF that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by an agonist, providing a measure of its antagonistic potency (IC50).
Objective: To assess the inhibitory effect of Boc-FLFLF on FPR1 and FPR2 activation.
Protocol:
-
Cell Preparation: Human neutrophils or cell lines stably expressing either human FPR1 or FPR2 (e.g., HL-60 or HEK293 cells) are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of Boc-FLFLF for a defined period.
-
Agonist Stimulation: A specific agonist for the receptor of interest is added to stimulate the cells. For FPR1, N-formylmethionyl-leucyl-phenylalanine (fMLP) is commonly used. For FPR2, a selective agonist like WKYMVm or MMK-1 is employed.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time using a fluorometric plate reader.
-
Data Analysis: The concentration of Boc-FLFLF that causes a 50% reduction in the agonist-induced calcium response (IC50) is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FPR1 signaling cascade and a typical experimental workflow for assessing antagonist specificity.
Caption: FPR1 Signaling Pathway Antagonized by Boc-FLFLF.
Caption: Workflow for Determining Boc-FLFLF Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Formyl Peptide Receptor 1 Antagonism: A Comparative Guide to Alternatives for Boc-Phe-Leu-Phe-Leu-Phe
For researchers, scientists, and drug development professionals engaged in the study of inflammation and immune response, the synthetic peptide Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), a selective antagonist of Formyl Peptide Receptor 1 (FPR1), has long been a cornerstone of in vitro and in vivo research. However, the quest for antagonists with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. This guide provides an objective comparison of prominent alternatives to Boc-FLFLF, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Performance Comparison of FPR1 Antagonists
The efficacy of an FPR1 antagonist is primarily determined by its binding affinity (Ki) and its ability to inhibit agonist-induced cellular responses (IC50). This section presents a comparative analysis of Boc-FLFLF and its alternatives, including peptide-based antagonists and a growing class of small molecule non-peptide inhibitors.
| Antagonist | Type | Target(s) | Assay | Cell Type | Agonist | IC50 / Ki | Citation(s) |
| Boc-FLFLF (Boc-2) | Peptide | FPR1 | Ca2+ Mobilization | Differentiated HL-60 | fMLP | Ki = 0.43 µM | [1] |
| Superoxide (B77818) Formation | Differentiated HL-60 | fMLP | Ki = 1.04 µM | [1] | |||
| β-glucuronidase Release | Differentiated HL-60 | fMLP | Ki = 1.82 µM | [1] | |||
| Cyclosporin H (CsH) | Cyclic Peptide | FPR1 | [3H]-fMLF Binding | FPR1-transfected RBL | fMLF | IC50 = 100 nM | [2] |
| NADPH Oxidase | Human Neutrophils | fMLF | IC50 = 472 nM | [3] | |||
| Boc-Met-Leu-Phe (Boc-1) | Peptide | FPR1 | [3H]-fMLF Binding | Human PMNs | fMLP | IC50 ≈ 9.1 x 10-5 M | [4] |
| WRWWWW (WRW4) | Peptide | FPR2/FPR3 | WKYMVm Binding | FPRL1-expressing cells | WKYMVm | IC50 = 0.23 µM | [5] |
| Compound 10 | Non-peptide (Chromone) | FPR1 | WKYMVm-FITC Binding | FPR1-HL60 | WKYMVm-FITC | Ki ≈ 100 nM | [6] |
| Ca2+ Mobilization | Human Neutrophils | fMLF | IC50 ≈ 0.1 - 1 µM | [6] | |||
| Pyrazolidinone Carboxamides (e.g., Compound 11) | Non-peptide | FPR1 | Superoxide Production | Human Neutrophils | fMLF | IC50 = 0.29 µM | [7] |
| CD11b Expression | Human Neutrophils | fMLF | IC50 = 0.52 µM | [7] | |||
| AZ-2158 | Non-peptide | FPR1 | NADPH Oxidase | Human Neutrophils | fMLF | IC50 = 6 nM | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
FPR1 Signaling Pathway
Activation of FPR1 by agonists such as N-formylmethionyl-leucyl-phenylalanine (fMLP) initiates a signaling cascade through the heterotrimeric G-protein Gαi. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, superoxide production, and degranulation. Furthermore, FPR1 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway. Antagonists block these downstream effects by preventing the initial agonist binding to FPR1.[5][6][8]
Caption: FPR1 signaling cascade upon agonist binding and its inhibition by antagonists.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This assay is a primary method for screening FPR1 antagonists. It measures the antagonist's ability to block the transient increase in intracellular calcium concentration induced by an agonist.
Caption: Step-by-step workflow for the intracellular calcium mobilization assay.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize FPR1 antagonists.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration in response to FPR1 activation and its inhibition by antagonists.
1. Cell Preparation:
- Culture human promyelocytic leukemia (HL-60) cells and differentiate them into a neutrophil-like phenotype by incubation with 1.3% DMSO for 5-6 days.
- Harvest the differentiated HL-60 cells and wash them with a buffer such as Hanks' Balanced Salt Solution (HBSS).
- Resuspend the cells in HBSS containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM.[7][9]
- Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes to allow the dye to load into the cells.[7][9]
- Wash the cells twice with HBSS to remove any extracellular dye.
- Resuspend the cells in HBSS at a final concentration of 1-2 x 10^6 cells/mL.
2. Assay Procedure:
- Aliquot the cell suspension into a 96-well microplate.
- Add varying concentrations of the antagonist or vehicle control to the wells and pre-incubate for 5-30 minutes at room temperature.[6]
- Place the microplate into a fluorescence plate reader (e.g., FlexStation).
- Establish a baseline fluorescence reading.
- Inject the FPR1 agonist (e.g., fMLP, typically at a final concentration of 1-10 nM) into each well.
- Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).[7][9]
3. Data Analysis:
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.
- Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions, a key function of activated neutrophils, and the inhibitory effect of antagonists.
1. Reagents and Cell Preparation:
- Prepare a solution of ferricytochrome c in HBSS.
- Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
- Resuspend the neutrophils in HBSS at a concentration of 1-2 x 10^6 cells/mL.
2. Assay Procedure:
- In a 96-well plate, add the neutrophil suspension.
- Add varying concentrations of the antagonist or vehicle control and pre-incubate for 5-15 minutes at 37°C.
- Add ferricytochrome c to each well.
- To a parallel set of wells, add superoxide dismutase (SOD) to serve as a negative control for superoxide-specific cytochrome c reduction.
- Initiate the reaction by adding the FPR1 agonist (e.g., fMLP, typically 100 nM - 1 µM).
- Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
- Measure the absorbance at 550 nm using a microplate reader. The change in absorbance is proportional to the amount of reduced cytochrome c.
3. Data Analysis:
- Calculate the amount of superoxide produced by subtracting the absorbance of the SOD-containing wells from the absorbance of the corresponding wells without SOD.
- Calculate the percentage of inhibition of superoxide production for each antagonist concentration.
- Determine the IC50 value from the dose-response curve.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
1. Chamber Preparation and Cell Isolation:
- Use a Boyden chamber or a multi-well chemotaxis plate with a microporous membrane (typically 3-5 µm pore size for neutrophils).
- Isolate human neutrophils from fresh peripheral blood.
- Resuspend the neutrophils in a serum-free or low-serum medium at a concentration of 1-2 x 10^6 cells/mL.
2. Assay Procedure:
- Add the chemoattractant (e.g., fMLP, typically at 1-10 nM) to the lower wells of the chamber.
- In the upper wells, add the neutrophil suspension that has been pre-incubated with varying concentrations of the antagonist or vehicle control for 15-30 minutes at room temperature.
- Assemble the chamber and incubate at 37°C in a humidified incubator with 5% CO2 for 30-90 minutes.[10]
- After incubation, remove the non-migrated cells from the top surface of the membrane.
- Fix and stain the migrated cells on the bottom surface of the membrane.
3. Data Analysis:
- Count the number of migrated cells in several high-power fields for each well using a microscope.
- Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.
- Determine the IC50 value from the dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of antagonists on the fMLP-induced phosphorylation of ERK1/2, a key downstream signaling event.
1. Cell Stimulation and Lysis:
- Isolate and prepare neutrophils as described previously.
- Pre-incubate the cells with varying concentrations of the antagonist or vehicle control for a specified time.
- Stimulate the cells with fMLP (e.g., 100 nM) for a short period (typically 2-5 minutes) at 37°C.
- Immediately stop the stimulation by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration.
2. Western Blotting:
- Separate the proteins from the cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
3. Data Analysis:
- Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
- Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
- Calculate the percentage of inhibition of fMLP-induced ERK1/2 phosphorylation for each antagonist concentration and determine the IC50 value.[1]
References
- 1. Erk1/2 phosphorylation analysis [bio-protocol.org]
- 2. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Boc-FLFLF: A Comparative Guide to its Cross-Reactivity with Formyl Peptide and Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of the synthetic peptide Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe). Renowned as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), understanding its interactions with other receptors is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This document compiles available quantitative data, details common experimental protocols used for its characterization, and visualizes the key signaling pathways involved.
Performance Comparison: Boc-FLFLF Interaction with Various Receptors
Boc-FLFLF is predominantly recognized for its high affinity and selective antagonism towards FPR1, a key receptor in initiating inflammatory responses. However, its selectivity is concentration-dependent, with evidence suggesting off-target effects at higher concentrations, particularly on the related Formyl Peptide Receptor 2 (FPR2). Data on its interaction with other receptors, such as FPR3 and chemokine receptors, is less documented in publicly available literature.
The following table summarizes the available quantitative data on the interaction of Boc-FLFLF with different receptors.
| Receptor Family | Specific Receptor | Species | Assay Type | Ligand/Agonist | Boc-FLFLF Activity | Potency (Value) | Citation(s) |
| Formyl Peptide Receptors | FPR1 | Human | Calcium Mobilization | fMLP | Antagonist | Kd: 230 nM | [1] |
| FPR1 | Human | Superoxide (B77818) Production | fMLP | Antagonist | EC50: 0.25 µM | [1] | |
| FPR1 | Human | Radioligand Binding | fMLP | Antagonist | Ki: 0.08 - 0.45 µM | [2] | |
| FPR2 (FPRL1) | Human | Calcium Mobilization | MMK-1 | No significant inhibition at 1 µM | - | [1] | |
| FPR2 (FPRL1) | Human | General Inhibition | - | Partial inhibition at concentrations > 10 µM | - | [2][3] | |
| FPR3 | - | - | - | Data not readily available | - | ||
| Complement Receptors | C5aR | - | - | - | Data not readily available | - | |
| Chemokine Receptors | CXCRs | - | - | - | Data not readily available | - |
Key Observations:
-
High Selectivity for FPR1: Boc-FLFLF demonstrates potent antagonist activity at FPR1 in the nanomolar to low micromolar range, effectively blocking responses induced by the agonist fMLP.[1][2]
-
Limited Cross-Reactivity with FPR2 at Low Concentrations: At a concentration of 1 µM, Boc-FLFLF does not significantly inhibit the calcium mobilization induced by an FPR2-selective agonist.[1]
-
Concentration-Dependent Loss of Selectivity: Several studies indicate that at concentrations exceeding 10 µM, Boc-FLFLF can exhibit inhibitory effects on FPR2 signaling.[2][3] This is a critical consideration for in vitro and in vivo experimental design.
-
Data Gaps: There is a notable lack of quantitative data regarding the cross-reactivity of Boc-FLFLF with FPR3, C5a receptors, and various chemokine receptors. Further research is needed to fully delineate its selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity and selectivity of Boc-FLFLF.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
Protocol:
-
Cell Culture: Human neutrophils or cell lines stably expressing the receptor of interest (e.g., HL-60 cells for FPR1) are cultured to an appropriate density.
-
Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) for 30-60 minutes at 37°C in the dark.
-
Washing: Cells are washed to remove extracellular dye and resuspended in the assay buffer.
-
Antagonist Pre-incubation: The cell suspension is pre-incubated with varying concentrations of Boc-FLFLF or vehicle control for 5-15 minutes at room temperature.
-
Agonist Stimulation: The cell suspension is then stimulated with a known agonist for the target receptor (e.g., fMLP for FPR1, MMK-1 for FPR2).
-
Fluorescence Measurement: Changes in intracellular calcium levels are measured immediately using a fluorometer or a fluorescence plate reader. The ratio of fluorescence at two different excitation or emission wavelengths is used to determine the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of Boc-FLFLF is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Superoxide Production Assay
This assay measures the production of superoxide anions, a key function of activated phagocytes, and the inhibitory effect of antagonists.
Protocol:
-
Cell Preparation: Human neutrophils are isolated from fresh blood and resuspended in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer with glucose).
-
Antagonist Pre-incubation: Neutrophils are pre-incubated with different concentrations of Boc-FLFLF or vehicle for a short period (e.g., 5 minutes) at 37°C.
-
Superoxide Detection Reagent: A detection reagent, such as cytochrome c or a fluorescent probe like dihydroethidium (B1670597) (DHE), is added to the cell suspension.
-
Agonist Stimulation: The reaction is initiated by adding an agonist (e.g., fMLP).
-
Measurement:
-
For the cytochrome c reduction assay, the change in absorbance at 550 nm is measured over time using a spectrophotometer. The amount of superoxide produced is calculated using the extinction coefficient of reduced cytochrome c.
-
For fluorescent assays, the increase in fluorescence is measured using a fluorometer or fluorescence microscope.
-
-
Data Analysis: The inhibitory effect of Boc-FLFLF is determined by comparing the rate of superoxide production in the presence and absence of the antagonist. EC50 values are calculated from the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Human neutrophils are isolated and resuspended in a chemotaxis medium (e.g., RPMI 1640 with BSA).
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell insert) with a microporous membrane is used. The lower chamber is filled with the chemotaxis medium containing a chemoattractant (e.g., fMLP).
-
Cell Treatment: The isolated neutrophils are pre-incubated with various concentrations of Boc-FLFLF or vehicle control.
-
Cell Loading: The treated neutrophils are placed in the upper chamber of the chemotaxis apparatus.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 30-90 minutes).
-
Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by counting the cells under a microscope after staining or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: The inhibitory effect of Boc-FLFLF is expressed as the percentage reduction in the number of migrated cells compared to the control. IC50 values can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of FPR1 and FPR2, and a typical experimental workflow for assessing antagonist activity.
References
A Tale of Two Enantiomers: Boc-Phe-Leu-Phe-Leu-Phe vs. its D-Amino Acid Counterpart
A Comparative Guide for Researchers in Inflammation and Angiogenesis
The pentapeptide Boc-Phe-Leu-Phe-Leu-Phe has been a valuable tool for researchers studying inflammation, primarily for its role as an antagonist of the formyl peptide receptors (FPRs). However, the substitution of its L-amino acids with their D-enantiomers dramatically alters its biological function, transforming it from an anti-inflammatory and anti-angiogenic agent into a pro-angiogenic molecule. This guide provides a detailed comparison of the L-amino acid peptide (hereafter referred to as L-Boc-FLFLF) and its all-D-amino acid enantiomer (D-Boc-FLFLF), offering experimental data, detailed protocols, and pathway diagrams to inform future research and drug development.
Core Functional Divergence: A Stereochemical Switch
The most striking difference between L-Boc-FLFLF and D-Boc-FLFLF lies in their opposing effects on angiogenesis. L-Boc-FLFLF has been shown to inhibit angiogenesis, in part by binding to Vascular Endothelial Growth Factor (VEGF).[1] In stark contrast, the all-D enantiomer, D-Boc-FLFLF, is devoid of this VEGF antagonist activity and instead promotes neovascularization.[1][2] This functional switch is not merely a loss of function but a gain of a completely opposite activity, highlighting the critical role of stereochemistry in molecular interactions.
This divergence is rooted in their differential engagement with the formyl peptide receptor family. While L-Boc-FLFLF and its mixed D-amino acid diastereomers are known antagonists of Formyl Peptide Receptor 1 (FPR1), a key player in neutrophil-mediated inflammation, the pro-angiogenic effects of the all-D enantiomer are mediated through a different receptor, Formyl Peptide Receptor 3 (FPR3), expressed on endothelial cells.[1][2][3][4]
Quantitative Performance and Receptor Specificity
The following tables summarize the quantitative data available for L-Boc-FLFLF and its D-amino acid-containing counterparts. It is important to note that much of the published data on D-amino acid versions uses peptides with a mix of L- and D-amino acids (diastereomers), not the pure all-D enantiomer.
Table 1: Inhibitory Activity of L-Boc-FLFLF on FPR1-Mediated Responses
| Parameter | Cell Type | Assay | Agonist | Value | Reference |
| Ki | Differentiated HL-60 | FPR Binding | fMLP | 1.46 µM | |
| Ki | Differentiated HL-60 | Intracellular Ca2+ Mobilization | fMLP | 0.43 µM | |
| Ki | Differentiated HL-60 | Superoxide (B77818) Formation | fMLP | 1.04 µM | |
| Ki | Differentiated HL-60 | β-Glucuronidase Release | fMLP | 1.82 µM |
Table 2: Inhibitory Activity of Mixed D-Amino Acid Diastereomers on FPR1-Mediated Responses
| Peptide Structure | Cell Type | Assay | Agonist | Value (IC50/KD) | Reference |
| Boc-Phe-dLeu -Phe-dLeu -Phe | Neutrophils | Superoxide Production | fMLP | ~0.25 µM (EC50) | [4] |
| Boc-Phe-dLeu -Phe-dLeu -Phe | - | Intracellular Ca2+ Mobilization | - | 230 nM (KD) | [4] |
| Boc-dPhe -Leu-dPhe -Leu-Phe | Mouse Neutrophils | NADPH Oxidase Activity | fMIFL | ~958 nM (IC50) | [3] |
Table 3: Functional Comparison of Pure L- vs. All-D Enantiomers on Angiogenesis
| Enantiomer | Target | Activity | Assay | Result | Reference |
| L-Boc-FLFLF (L-BOC2) | VEGF / FPR1 | Anti-angiogenic / FPR1 Antagonist | HUVEC Spheroid Sprouting | Inactive/Inhibitory | [1][2] |
| D-Boc-FLFLF (D-BOC2) | FPR3 | Pro-angiogenic | HUVEC Spheroid Sprouting | Active (Induces Sprouting) | [1][2] |
Signaling Pathways: A Tale of Two Receptors
The distinct biological outcomes of the L- and D-enantiomers are a direct result of their interaction with different receptors that trigger separate downstream signaling cascades.
L-Boc-FLFLF: Antagonism of FPR1 Signaling
L-Boc-FLFLF acts by blocking the canonical FPR1 signaling pathway in immune cells like neutrophils. When an agonist (e.g., fMLP) binds to FPR1, it activates heterotrimeric G-proteins. The dissociated Gβγ subunit activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of IP3 and DAG, causing calcium mobilization and Protein Kinase C (PKC) activation, respectively. These events are crucial for degranulation and the assembly of the NADPH oxidase complex for superoxide production. PI3K activation is primarily involved in chemotaxis. L-Boc-FLFLF prevents the initiation of this cascade.
References
- 1. Endothelial SRSF1 Promotes Ischemia-Induced Angiogenesis via ATF3-KLF2-S1PR1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unibs.it [iris.unibs.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Boc-FLFLF and Other Formyl Peptide Receptor (FPR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formyl peptide receptor (FPR) inhibitor, Boc-FLFLF, with other notable alternatives. The efficacy of these inhibitors is evaluated based on supporting experimental data from key functional assays, including calcium mobilization, superoxide (B77818) production, and chemotaxis. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Introduction to Formyl Peptide Receptors and Their Inhibitors
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). Given their central role in inflammation, FPRs, particularly FPR1, have emerged as attractive therapeutic targets for a range of inflammatory diseases.
A variety of antagonists have been developed to modulate FPR activity. Among these, Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe) has been widely used as a selective antagonist for FPR1.[2] However, its efficacy and selectivity are often compared to other inhibitors such as the potent and selective FPR1 antagonist Cyclosporin H, and WRW4, which shows selectivity for FPR-like 1 (FPRL1). More recently, novel compounds like AZ-2158 have been reported to exhibit even greater potency than established inhibitors. This guide aims to provide a clear comparison of these key FPR inhibitors to aid researchers in selecting the most appropriate tool for their studies.
Data Presentation: A Comparative Analysis of FPR Inhibitor Efficacy
The following tables summarize the inhibitory activities of Boc-FLFLF and other FPR antagonists across various functional assays. The data, compiled from multiple studies, highlights the relative potencies and selectivities of these compounds. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Inhibition of FPR1-Mediated Calcium Mobilization
| Inhibitor | Cell Type | Agonist | IC50 / Ki | Reference |
| Boc-FLFLF | Differentiated HL-60 cells | fMLP | Ki = 0.43 µM | [2] |
| Cyclosporin H | Neutrophils | fMLP | - | [3] |
| AZ-2158 | Neutrophils | fMLP | More potent than Cyclosporin H |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. fMLP: N-formylmethionyl-leucyl-phenylalanine.
Table 2: Inhibition of FPR1-Mediated Superoxide Production
| Inhibitor | Cell Type | Agonist | IC50 | Reference |
| Boc-FLFLF | Differentiated HL-60 cells | fMLP | Ki = 1.04 µM | [2] |
| Cyclosporin H | Neutrophils | fMLP | 472 nM | |
| AZ-2158 | Neutrophils | fMLP | 6 nM |
IC50: Half-maximal inhibitory concentration. fMLP: N-formylmethionyl-leucyl-phenylalanine.
Table 3: Inhibition of FPR1-Mediated Chemotaxis
| Inhibitor | Cell Type | Chemoattractant | IC50 | Reference |
| Boc-FLFLF | Neutrophils | fMLP | Limited inhibitory effect | [4] |
| Cyclosporin H | Neutrophils | fMLP | Limited inhibitory effect | [4] |
| AZ-2158 | Neutrophils | fMLP | Significant inhibition at 1000 nM |
IC50: Half-maximal inhibitory concentration. fMLP: N-formylmethionyl-leucyl-phenylalanine.
Table 4: Selectivity Profile of FPR Inhibitors
| Inhibitor | Primary Target | Notes on Selectivity | Reference |
| Boc-FLFLF | FPR1 | Can inhibit FPRL1 at higher concentrations.[3] | [3] |
| Cyclosporin H | FPR1 | Considered more potent and selective for FPR1 than Boc-FLFLF.[3][4] | [3][4] |
| WRW4 | FPRL1 (FPR2) | Specifically inhibits signaling through FPRL1 at low concentrations.[3] | [3] |
| AZ-2158 | FPR1 | Shows higher potency and selectivity for FPR1 over FPR2. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the transient increase in intracellular calcium concentration following agonist stimulation of FPR1.
-
Cell Preparation: Human promyelocytic leukemia (HL-60) cells are differentiated into a neutrophil-like phenotype by incubation with dimethyl sulfoxide (B87167) (DMSO). Alternatively, freshly isolated human neutrophils can be used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubation in a buffer containing the dye. Probenecid may be included to prevent dye leakage.[5][6][7]
-
Assay Procedure:
-
Loaded cells are plated in a 96-well plate.
-
Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Boc-FLFLF, Cyclosporin H) or vehicle control.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of an FPR1 agonist (e.g., fMLP).
-
The agonist is added, and the change in fluorescence intensity is monitored over time.[8]
-
-
Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium mobilization. The IC50 value for each inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Superoxide Production Assay (Cytochrome c Reduction)
This assay quantifies the production of superoxide anions, a key function of activated neutrophils, and the inhibitory effect of FPR antagonists.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Assay Procedure:
-
Neutrophils are resuspended in a buffer containing cytochrome c.[9][10][11][12]
-
The cell suspension is pre-incubated with different concentrations of the FPR inhibitor or a vehicle control in a 96-well plate.
-
The reaction is initiated by adding an FPR1 agonist, such as fMLP.[9][13]
-
The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c by superoxide, is measured over time using a microplate reader.[9][11]
-
A parallel reaction containing superoxide dismutase (SOD) is used as a control to ensure the specificity of the measurement.
-
-
Data Analysis: The rate of cytochrome c reduction is calculated from the change in absorbance over time. The IC50 value for each inhibitor is determined by plotting the percentage of inhibition of superoxide production against the inhibitor concentration.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an inhibitor to block the directed migration of neutrophils towards a chemoattractant.
-
Apparatus: A Boyden chamber or a modified multi-well chamber with a microporous membrane separating the upper and lower compartments is used.[14][15][16][17][18]
-
Cell Preparation: Human neutrophils are isolated from fresh blood.
-
Assay Procedure:
-
The lower wells of the chamber are filled with a buffer containing a chemoattractant (e.g., fMLP).
-
The microporous membrane is placed over the lower wells.
-
A suspension of neutrophils, pre-incubated with the test inhibitor or vehicle, is added to the upper wells.[14]
-
The chamber is incubated to allow for cell migration.
-
After incubation, the membrane is removed, fixed, and stained.
-
-
Data Analysis: The number of neutrophils that have migrated through the membrane to the lower side is counted under a microscope. The percentage of inhibition of chemotaxis is calculated for each inhibitor concentration to determine the IC50 value.
Signaling Pathways and Visualizations
Activation of FPR1 by an agonist initiates a cascade of intracellular signaling events. The binding of a ligand to FPR1 leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gβγ subunit also activates phosphoinositide 3-kinase γ (PI3Kγ), leading to the activation of Akt and downstream pathways. Furthermore, the Gαi subunit can activate members of the Ras superfamily of small GTPases, which subsequently activate the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.[19][20][21] These signaling pathways ultimately orchestrate the various cellular responses, including chemotaxis and superoxide production.
Below are Graphviz diagrams illustrating the FPR1 signaling pathway and a typical experimental workflow for evaluating FPR inhibitors.
Caption: FPR1 Signaling Pathway
Caption: Experimental Workflow for Evaluating FPR Inhibitors
Conclusion
This guide provides a comparative overview of Boc-FLFLF and other key FPR inhibitors, supported by quantitative data and detailed experimental protocols. While Boc-FLFLF remains a widely used tool for studying FPR1, the evidence suggests that other antagonists, such as Cyclosporin H and the more recently developed AZ-2158, offer higher potency and selectivity. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired level of selectivity. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the role of FPRs in health and disease.
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined Boyden-Flow Cytometry Assay Improves Quantification and Provides Phenotypification of Leukocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Scrambled Peptide Control for Boc-FLFLF Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the formyl peptide receptor (FPR) antagonist, Boc-FLFLF, and a proposed scrambled peptide control. The objective is to offer a framework for validating the specificity of Boc-FLFLF's biological effects, a critical aspect in preclinical research and drug development. While direct comparative experimental data for a scrambled Boc-FLFLF control is not extensively available in published literature, this guide outlines the expected outcomes and detailed methodologies for such a comparison based on the known properties of Boc-FLFLF and the principles of using scrambled peptides as negative controls.
Introduction to Boc-FLFLF and the Importance of a Scrambled Control
Boc-FLFLF (Boc-Phe-Leu-Phe-Leu-Phe) is a well-characterized antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on immune cells like neutrophils and macrophages.[1][2][3][4][5][6] By blocking the binding of N-formyl peptides, such as fMLP, to FPR1, Boc-FLFLF inhibits downstream signaling pathways that lead to chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS), all key events in the inflammatory response.[2]
Given the role of FPR1 in inflammatory diseases and its emerging link to neurodegenerative conditions like Alzheimer's disease, where it is implicated in amyloid-beta (Aβ) induced microglial activation, Boc-FLFLF is a valuable tool for research in these areas.[7]
To ensure that the observed effects of Boc-FLFLF are due to its specific interaction with FPR1 and not due to non-specific peptide effects, a scrambled peptide control is essential. A scrambled peptide consists of the same amino acid residues as the active peptide but in a randomized sequence. This control should ideally have a similar size and chemical composition but lack the specific three-dimensional structure required for receptor binding and biological activity.
Proposed Scrambled Peptide Control: Boc-LFFLF-OH (Boc-Leu-Phe-Phe-Leu-Phe-OH)
This proposed scrambled sequence maintains the same amino acid composition and N-terminal Boc protecting group as Boc-FLFLF but is predicted to have a disrupted conformation, rendering it inactive as an FPR1 antagonist.
Comparative Performance Data (Expected Outcomes)
The following tables summarize the expected quantitative data from a head-to-head comparison of Boc-FLFLF and its scrambled control. The data for Boc-FLFLF is based on published literature, while the data for the scrambled control is hypothetical, representing the expected outcome for an inactive peptide.
Table 1: FPR1 Binding Affinity
| Peptide | Receptor | Assay Type | Ligand | Kᵢ (µM) |
| Boc-FLFLF | Human FPR1 | Competitive Binding | fMLF | 1.46[2] |
| Scrambled Boc-LFFLF-OH | Human FPR1 | Competitive Binding | fMLF | > 100 (Expected) |
Table 2: Inhibition of fMLP-Induced Cellular Responses
| Peptide | Cell Type | Assay | EC₅₀/IC₅₀ (µM) |
| Boc-FLFLF | Differentiated HL-60 cells | Intracellular Ca²⁺ mobilization | Kᵢ = 0.43[2] |
| Scrambled Boc-LFFLF-OH | Differentiated HL-60 cells | Intracellular Ca²⁺ mobilization | > 100 (Expected) |
| Boc-FLFLF | Differentiated HL-60 cells | Superoxide formation | Kᵢ = 1.04[2] |
| Scrambled Boc-LFFLF-OH | Differentiated HL-60 cells | Superoxide formation | > 100 (Expected) |
| Boc-FLFLF | Neutrophils | Chemotaxis | IC₅₀ ≈ 5-16[8] |
| Scrambled Boc-LFFLF-OH | Neutrophils | Chemotaxis | > 100 (Expected) |
Table 3: Inhibition of Amyloid-β (Aβ) Aggregation
| Peptide | Assay Type | Aβ Species | Inhibition (%) at 1:1 Molar Ratio (Peptide:Aβ) |
| Boc-FLFLF | Thioflavin T Assay | Aβ₁₋₄₂ | Minimal (Expected) |
| Scrambled Boc-LFFLF-OH | Thioflavin T Assay | Aβ₁₋₄₂ | Minimal (Expected) |
Note: While FPR1 is involved in Aβ-mediated microglial activation, direct inhibition of Aβ aggregation is not the primary mechanism of action for Boc-FLFLF.
Experimental Protocols
Peptide Synthesis
Objective: To synthesize Boc-FLFLF-OH and the scrambled control peptide Boc-LFFLF-OH.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.[9][10][11][12][13]
-
Resin Preparation: Start with a Merrifield resin pre-loaded with the C-terminal amino acid (Phe).
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base, such as diisopropylethylamine (DIEA).
-
Coupling: Add the next Boc-protected amino acid and a coupling agent (e.g., HBTU, DIC) to the resin to form the peptide bond.
-
Washing: Wash the resin thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or a cocktail containing TFA.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
FPR1 Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Boc-FLFLF and the scrambled peptide for FPR1.
Methodology: Radioligand or fluorescent ligand competition binding assay.[6][14][15][16]
-
Cell Preparation: Use a cell line stably expressing human FPR1 (e.g., FPR1-HL60 or FPR1-RBL cells).
-
Incubation: Incubate the cells with a constant concentration of a labeled FPR1 ligand (e.g., [³H]fMLP or a fluorescently tagged ligand like WKYMVm-FITC) and increasing concentrations of the unlabeled competitor peptides (Boc-FLFLF or scrambled Boc-LFFLF-OH).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand by rapid filtration or centrifugation.
-
Quantification: Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a flow cytometer/fluorescence plate reader (for fluorescent ligands).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of the peptides to inhibit fMLP-induced intracellular calcium mobilization.[5][17][18][19][20][21]
Methodology: Fluorescence-based assay using a calcium-sensitive dye.
-
Cell Loading: Load human neutrophils or differentiated HL-60 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of Boc-FLFLF or the scrambled peptide.
-
Stimulation: Stimulate the cells with a fixed concentration of the FPR1 agonist fMLP.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the inhibitory concentration (IC₅₀) of the peptides by plotting the peak fluorescence response against the peptide concentration.
Neutrophil Chemotaxis Assay
Objective: To assess the effect of the peptides on neutrophil migration towards an fMLP gradient.[22][23][24][25][26]
Methodology: Boyden chamber or transwell migration assay.
-
Chamber Setup: Place a porous membrane (e.g., 3-5 µm pore size) between the upper and lower chambers of a Boyden chamber or transwell plate.
-
Chemoattractant: Add a solution containing fMLP to the lower chamber.
-
Cell Preparation: Isolate human neutrophils and pre-incubate them with different concentrations of Boc-FLFLF or the scrambled peptide.
-
Cell Seeding: Add the pre-incubated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C to allow the neutrophils to migrate through the membrane towards the fMLP gradient.
-
Quantification: After a set time, quantify the number of migrated cells in the lower chamber by cell counting, or by using a fluorescent dye and measuring the fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each peptide concentration and determine the IC₅₀.
Thioflavin T (ThT) Amyloid-β Aggregation Assay
Objective: To evaluate the direct effect of the peptides on the aggregation of Aβ₁₋₄₂.
Methodology: Thioflavin T fluorescence assay.[3][27][28][29][30]
-
Aβ Preparation: Prepare a solution of monomeric Aβ₁₋₄₂.
-
Incubation: Incubate the Aβ₁₋₄₂ solution in the presence or absence of Boc-FLFLF or the scrambled peptide at a 1:1 molar ratio at 37°C with continuous agitation.
-
ThT Addition: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T (ThT).
-
Fluorescence Measurement: Measure the fluorescence intensity of ThT at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the curves in the presence of the peptides to the control (Aβ alone).
Microglia Activation Assay
Objective: To determine the ability of the peptides to inhibit Aβ-induced microglial activation.
Methodology: Measurement of inflammatory cytokine release from primary microglia.[31][32][33][34]
-
Cell Culture: Culture primary microglia isolated from neonatal rodents.
-
Pre-treatment: Pre-treat the microglia with varying concentrations of Boc-FLFLF or the scrambled peptide.
-
Stimulation: Stimulate the microglia with aggregated Aβ₁₋₄₂ or LPS as a positive control.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release for each peptide.
Visualizations
FPR1 Signaling Pathway
Caption: FPR1 signaling pathway initiated by fMLP and inhibited by Boc-FLFLF.
Experimental Workflow: Comparative Analysis
Caption: Workflow for comparing Boc-FLFLF and its scrambled control.
Conclusion
References
- 1. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 10. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. bachem.com [bachem.com]
- 14. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A rapid flow cytometry assay for the assessment of calcium mobilization in human neutrophils in a small volume of lysed whole-blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. criver.com [criver.com]
- 24. criver.com [criver.com]
- 25. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Thioflavin T spectroscopic assay [assay-protocol.com]
- 28. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 29. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Lipopolysaccharide-Induced Microglial Activation and Neuroprotection against Experimental Brain Injury Is Independent of Hematogenous TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Primary phagocytosis of viable neurons by microglia activated with LPS or Aβ is dependent on calreticulin/LRP phagocytic signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling of Boc-Phe-Leu-Phe-Leu-Phe for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled Boc-Phe-Leu-Phe-Leu-Phe with its unlabeled counterpart and other alternative methods for studying its binding to the Formyl Peptide Receptor 1 (FPR1). The content is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a well-established antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in inflammatory responses.[1] Studying the binding of this peptide to its receptor is crucial for understanding its mechanism of action and for the development of novel anti-inflammatory therapeutics. Isotopic labeling is a powerful technique that facilitates detailed binding studies by enabling the use of sensitive analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and radioligand binding assays. This guide will compare the use of isotopically labeled this compound with other methods, providing a clear overview of the advantages and disadvantages of each approach.
Comparison of Binding Study Methodologies
The choice of methodology for studying the binding of this compound to FPR1 depends on the specific research question, available resources, and desired level of detail. Here, we compare isotopic labeling with unlabeled and alternative label-free methods.
| Methodology | Principle | Advantages | Disadvantages | Typical Affinity Range |
| Isotopically Labeled (¹³C, ¹⁵N) Boc-FLFLF with NMR | Measures changes in the NMR spectrum of the labeled peptide or the receptor upon binding. | Provides detailed structural and dynamic information about the binding interaction at atomic resolution. | Requires specialized equipment and expertise. Peptide synthesis can be complex and expensive. Lower sensitivity compared to radiolabeling. | µM to mM |
| Radiolabeled (e.g., ³H, ¹²⁵I, ⁶⁴Cu) Boc-FLFLF Binding Assay | Quantifies the amount of radiolabeled peptide bound to the receptor. | High sensitivity and well-established protocols. Considered the "gold standard" for affinity determination. | Involves handling of radioactive materials. Provides limited structural information. | nM to µM |
| Unlabeled Boc-FLFLF with Label-Free Methods (e.g., SPR, QCM) | Detects changes in mass or refractive index at a sensor surface upon binding. | Real-time kinetic data (association and dissociation rates). No need for labeling. | Requires specialized equipment. Receptor immobilization can affect its native conformation. | nM to µM |
| Unlabeled Boc-FLFLF in Functional Assays (e.g., Calcium Mobilization) | Measures the functional consequence of receptor binding, such as changes in intracellular calcium levels. | Provides information on the functional activity (antagonism) of the peptide. | Indirect measure of binding. Can be influenced by downstream signaling events. | nM to µM |
Note: The affinity of a related peptide, Boc-Phe-dLeu-Phe-dLeu-Phe, has been determined to have an apparent dissociation constant (KD) of 230 nM using an intracellular calcium mobilization assay.[2] Another related peptide, ⁶⁴Cu-labeled cFLFLFK, showed a Kd of 37 ± 11 nM in a cell binding assay.[3] These values provide a useful reference for the expected affinity of this compound.
Experimental Protocols
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved using solid-phase peptide synthesis (SPPS). The following is a general protocol based on the synthesis of a similar labeled tripeptide.[4]
Materials:
-
Fmoc-protected, isotopically labeled amino acids (e.g., Fmoc-¹³C₆,¹⁵N-Phe-OH, Fmoc-¹³C₆,¹⁵N-Leu-OH)
-
Wang resin
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)
-
Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Boc-anhydride for N-terminal protection
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Loading: Swell the Wang resin in DCM. Couple the first amino acid (Fmoc-Phe-OH) to the resin using a coupling agent.
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling: Couple the subsequent Fmoc-protected amino acids (Leu, Phe, Leu, Phe) sequentially using DCC/HOBt or DIC/HOBt in DMF. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Boc Protection: After the final amino acid is coupled and deprotected, protect the N-terminus with Boc-anhydride.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and NMR.
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of unlabeled this compound by competing against a radiolabeled ligand.
Materials:
-
Cell membranes expressing FPR1
-
Radiolabeled ligand (e.g., [³H]fMLP)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data using a one-site competition model to determine the IC₅₀, from which the Ki (inhibition constant) can be calculated.
Visualizations
FPR1 Signaling Pathway
The binding of an antagonist like this compound to FPR1 blocks the initiation of the downstream signaling cascade typically triggered by an agonist.
Caption: FPR1 signaling is blocked by this compound.
Experimental Workflow: Isotopic Labeling and Binding Study
This diagram outlines the key steps involved in the isotopic labeling of this compound and its subsequent use in a binding study.
Caption: Workflow for isotopic labeling and binding analysis.
Conclusion
The isotopic labeling of this compound offers significant advantages for detailed binding studies, particularly when employing NMR spectroscopy to elucidate the structural basis of its interaction with FPR1. While radiolabeled assays provide high sensitivity for affinity determination, and label-free methods offer real-time kinetic data, isotopic labeling provides a unique window into the molecular details of binding. The choice of method should be guided by the specific research objectives and available resources. This guide provides the necessary comparative data and protocols to aid in making an informed decision for advancing research and development in the field of FPR1 antagonism.
References
- 1. innopep.com [innopep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy [beilstein-journals.org]
Safety Operating Guide
Navigating the Disposal of Boc-Phe-Leu-Phe-Leu-Phe: A Procedural Guide
I. Hazard Assessment and Classification
Based on available data for structurally related compounds such as Boc-L-Phenylalanine, Boc-Phe-Leu-Phe-Leu-Phe is not classified as a hazardous substance.[1][2] However, it is imperative to treat all laboratory chemicals with caution. The primary considerations for disposal are to prevent environmental contamination and ensure personnel safety.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles with side shields, gloves, and a lab coat when handling this compound.[1] In cases where dust may be generated, a dust mask (such as a type N95) is recommended.[3]
-
Handling: Avoid direct contact with skin and eyes.[4] Minimize dust formation and ensure adequate ventilation in the handling area.[4]
II. Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic procedure to ensure safety and compliance with local and institutional regulations.
-
Identification and Labeling:
-
Any waste containing this compound must be clearly labeled as "Hazardous Waste" or as directed by your institution's waste management plan.[5]
-
The label should include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
Include the date of accumulation and any known hazards (though none are specifically listed for this compound).[6]
-
-
Waste Segregation:
-
Containerization:
-
Use a suitable, leak-proof container that is compatible with the chemical.[5] For solid waste, a securely sealed plastic bag or a labeled drum is appropriate. For liquid waste (if dissolved in a solvent), use a compatible bottle with a secure cap.[7]
-
Keep the waste container closed except when adding waste.[5][7]
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal service.[6][7] Do not dispose of this chemical down the drain or in regular trash.[5]
-
For empty containers that held this compound, triple-rinse them with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can typically be disposed of as regular trash, with the label defaced.[5][7]
-
III. Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data regarding exposure limits or specific concentration thresholds for disposal are not available. The table below summarizes the known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C44H59N5O8 | Cayman Chemical |
| Molecular Weight | 786.0 g/mol | Cayman Chemical |
| Appearance | Solid / White powder | [8] |
| Solubility | Insoluble in water. Soluble in DMSO and slightly soluble in Chloroform and Methanol. | [8][9][10] |
| Storage Temperature | -20°C | [9][10] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. carlroth.com [carlroth.com]
- 2. globechemie.com [globechemie.com]
- 3. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. youtube.com [youtube.com]
- 8. This compound [phoenixbiotech.net]
- 9. innopep.com [innopep.com]
- 10. caymanchem.com [caymanchem.com]
Essential Safety and Logistics for Handling Boc-Phe-Leu-Phe-Leu-Phe
Hazard Identification and Personal Protective Equipment (PPE)
While Boc-protected peptides are not generally classified as hazardous substances, standard laboratory safety precautions should always be observed.[3][4] The primary risks associated with handling solid peptides are inhalation of the lyophilized powder and direct contact with skin or eyes.[5][6] Therefore, appropriate personal protective equipment is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against accidental splashes or dust particles.[5][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact.[5] Gloves should be changed immediately if they become contaminated.[5] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from spills.[5][7] |
| Respiratory Protection | Dust Mask or Fume Hood | Recommended when handling the lyophilized powder to avoid inhalation.[5][8] Work should ideally be conducted in a fume hood or biosafety cabinet.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of Boc-Phe-Leu-Phe-Leu-Phe and to ensure the safety of laboratory personnel.[7]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area, such as a clean bench, is uncluttered and has been properly disinfected.
-
Equilibration : Allow the sealed peptide container to equilibrate to room temperature before opening to prevent moisture absorption, which can degrade the peptide.[9][10]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[7]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust. Handle the powder gently as fine particles can easily become airborne.
-
Reconstitution : If preparing a solution, add the appropriate sterile solvent slowly and cap the container securely before mixing.[7] Sonication may be used to aid dissolution if necessary.[10]
-
Labeling : Clearly label all containers with the peptide name, concentration, date of preparation, and "For Research Use Only".[5]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Dispose of contaminated gloves and wipes in the designated chemical waste container.
Storage Protocols:
-
Lyophilized Powder : For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder, protected from light.[9][10]
-
In Solution : Peptide solutions are significantly less stable.[11] For short-term storage, refrigerate solutions. For longer-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below.[5][11]
Figure 1. Workflow for the safe handling of this compound.
Disposal Plan
The disposal of peptide waste must adhere to local, state, and federal regulations.[1] Treat all peptide waste as laboratory chemical waste.[12]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste. Contaminated items such as pipette tips, vials, and gloves should also be collected in a designated chemical or biohazardous waste container.[1][12]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[7]
-
Institutional Protocols : Follow your institution's Environmental Health and Safety (EH&S) guidelines for the final disposal of chemical waste.[2] Never pour peptide solutions down the sink.
Figure 2. Logical flow for the proper disposal of peptide waste.
Emergency Response Plan
In the event of accidental exposure, follow these first aid measures.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[4] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[4] Seek medical attention if irritation develops. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Seek medical attention. |
| Spill | For a solid spill, carefully sweep up the material to avoid generating dust.[1] For a liquid spill, use an inert absorbent material.[1] Place the contained waste in a sealed container for disposal.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. carlroth.com [carlroth.com]
- 4. globechemie.com [globechemie.com]
- 5. peptide24.store [peptide24.store]
- 6. peptide.co.jp [peptide.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 12. puretidestherapy.com [puretidestherapy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
(Illustrative purposes only)